Calixarene
描述
属性
CAS 编号 |
130036-26-9 |
|---|---|
分子式 |
C56H72O12 |
分子量 |
937.2 g/mol |
IUPAC 名称 |
methyl 2-[[5,11,17,23-tetratert-butyl-26,27,28-tris(2-methoxy-2-oxoethoxy)-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]acetate |
InChI |
InChI=1S/C56H72O12/c1-53(2,3)41-21-33-17-35-23-42(54(4,5)6)25-37(50(35)66-30-46(58)62-14)19-39-27-44(56(10,11)12)28-40(52(39)68-32-48(60)64-16)20-38-26-43(55(7,8)9)24-36(51(38)67-31-47(59)63-15)18-34(22-41)49(33)65-29-45(57)61-13/h21-28H,17-20,29-32H2,1-16H3 |
InChI 键 |
VTJUKNSKBAOEHE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCC(=O)OC)CC4=CC(=CC(=C4OCC(=O)OC)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCC(=O)OC)C(C)(C)C)C(C)(C)C)OCC(=O)OC |
规范 SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCC(=O)OC)CC4=CC(=CC(=C4OCC(=O)OC)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCC(=O)OC)C(C)(C)C)C(C)(C)C)OCC(=O)OC |
其他CAS编号 |
130036-26-9 |
同义词 |
Calix(n)Arenes Calixarene Calixarenes |
产品来源 |
United States |
Foundational & Exploratory
The Dynamic World of Calixarenes: A Guide to Their Conformations
An in-depth technical guide for researchers, scientists, and drug development professionals.
Calixarenes, a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde, have garnered significant attention in supramolecular chemistry due to their unique host-guest recognition capabilities. Their basket-like three-dimensional structure, characterized by a defined upper and lower rim and a central annulus, allows for the encapsulation of a variety of guest molecules and ions. The functional versatility of calixarenes is intimately linked to their conformational flexibility. This guide provides a detailed exploration of the different conformations of calixarenes, focusing on the well-studied calix[1]arenes, and outlines the experimental and computational methods used for their characterization.
The Four Primary Conformations of Calix[1]arene
Calix[1]arenes can adopt four limiting conformations due to the rotation of the constituent phenol units through the annulus. These conformations are designated as cone, partial cone, 1,2-alternate, and 1,3-alternate.[2] The relative orientation of the hydroxyl groups on the lower rim dictates the overall shape and cavity dimensions of the macrocycle.
-
Cone Conformation: All four phenolic units are oriented in the same direction, forming a C4v symmetric structure. This conformation is typically the most stable due to the formation of a circular array of intramolecular hydrogen bonds between the hydroxyl groups on the lower rim.[1]
-
Partial Cone Conformation: Three phenolic units point in one direction, while one is inverted. This leads to a less symmetrical structure.
-
1,2-Alternate Conformation: Two adjacent phenolic units are oriented in one direction, while the other two are in the opposite direction.
-
1,3-Alternate Conformation: Two opposing phenolic units are oriented in one direction, while the other two are in the opposite direction, resulting in a C2h symmetric structure.[3]
The interconversion between these conformations is often rapid at room temperature in solution, but can be restricted or completely "locked" by the introduction of bulky substituents on the lower rim, which sterically hinder the rotation of the phenolic units through the annulus.[2]
Quantitative Conformational Analysis
The precise geometry of each conformation can be described by a set of dihedral (torsion) angles and the relative energies of the conformers. These parameters are typically determined through a combination of X-ray crystallography and computational modeling.
Table 1: Dihedral Angles of Calix[1]arene Conformations
| Conformation | Dihedral Angles (°) |
| Cone | The four phenyl rings are oriented to form a cone-like shape. Specific torsion angles can be found in crystallographic data. |
| Partial Cone | Characterized by one inverted phenyl ring relative to the other three. |
| 1,2-Alternate | The dihedral angles reflect the adjacent up-down arrangement of the phenyl rings. |
| 1,3-Alternate | The four phenyl rings are nearly parallel to each other, with dihedral angles between the rings and the mean plane of the methylene groups being approximately 93.5°, 100.4°, 101.4°, and 106.1°.[3] |
Note: Specific dihedral angles can vary depending on the substitution pattern and the crystalline environment.
Table 2: Relative Energies of Calix[1]arene Conformations
Computational studies have been instrumental in determining the relative thermodynamic stabilities of the different conformations. The cone conformation is generally the most stable due to the stabilizing effect of intramolecular hydrogen bonding.
| Conformation | Relative Energy (kcal/mol) | Reference Method |
| Cone | 0.00 | Ab initio / DFT |
| Partial Cone | ~1.00 | Computational investigations[4] |
| 1,2-Alternate | Higher than partial cone | General trend from computational studies |
| 1,3-Alternate | Highest energy | General trend from computational studies |
Note: The exact energy differences can vary depending on the level of theory and basis set used in the calculations, as well as the substituents on the calixarene skeleton.
Experimental Protocols for Conformational Analysis
The determination of this compound conformation in solution and in the solid state relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the conformation of calixarenes in solution. Both ¹H and ¹³C NMR provide characteristic signals that can differentiate between the various conformers.
Experimental Protocol for NMR Analysis:
-
Sample Preparation:
-
Dissolve 5-25 mg of the this compound sample in 0.6-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in a clean 5 mm NMR tube.[5][6] For ¹³C NMR, a higher concentration (50-100 mg) may be required for a good signal-to-noise ratio within a reasonable acquisition time.[5]
-
Ensure the sample is fully dissolved. Gentle warming or vortexing can be used to aid dissolution.[5]
-
Filter the solution through a small plug of glass wool or a syringe filter into the NMR tube to remove any particulate matter.[6]
-
The final sample volume should be sufficient to cover the NMR detector coils, typically a height of at least 4.5 cm in the tube.[6]
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹³C NMR, a standard proton-decoupled pulse sequence is typically used.
-
Standard acquisition parameters can be used, but may need to be optimized based on the sample concentration and relaxation properties. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.[7]
-
-
Data Analysis and Conformational Assignment:
-
¹H NMR: The cone conformation typically exhibits a pair of doublets for the diastereotopic methylene bridge protons (Ar-CH₂-Ar) due to the rigid, C4v symmetric structure. In other conformations, or with rapid interconversion, this pattern may broaden or coalesce into a singlet.
-
¹³C NMR: The chemical shift of the methylene bridge carbons is a highly reliable indicator of conformation.
-
Cone and Partial Cone: Methylene carbons in a syn orientation (phenolic units on the same side) resonate at approximately δ 31 ppm .
-
1,3-Alternate: Methylene carbons in an anti orientation (phenolic units on opposite sides) resonate at approximately δ 37 ppm .
-
The presence of signals in both regions can indicate a mixture of conformers or a less symmetric conformation like the partial cone or 1,2-alternate.
-
-
Table 3: Characteristic NMR Chemical Shifts for Calix[1]arene Conformations
| Conformation | ¹H NMR (Ar-CH₂-Ar) | ¹³C NMR (Ar-CH₂-Ar) |
| Cone | Pair of doublets | ~31 ppm |
| Partial Cone | More complex multiplets | Signals around 31 and 37 ppm |
| 1,2-Alternate | More complex multiplets | Signals around 31 and 37 ppm |
| 1,3-Alternate | Singlet | ~37 ppm |
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides unambiguous proof of the conformation of a this compound in the solid state by determining the precise three-dimensional arrangement of atoms in the crystal lattice.
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth:
-
Obtaining high-quality single crystals is the most critical and often the most challenging step. The purity of the this compound sample is paramount.[8]
-
Common crystallization techniques include:
-
Slow Evaporation: A solution of the this compound in a suitable solvent or solvent mixture is allowed to evaporate slowly over several days to weeks. Covering the container with parafilm and piercing small holes can control the evaporation rate.[8]
-
Vapor Diffusion: A solution of the this compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the this compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the this compound solution induces crystallization.[8]
-
Cooling: A saturated solution of the this compound at an elevated temperature is slowly cooled to induce crystallization.
-
-
Ideal crystals for X-ray diffraction are typically 0.1-0.3 mm in all dimensions and should be clear and free of defects when viewed under a microscope.[9]
-
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and improve the quality of the diffraction data.
-
The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, and the positions and intensities of the diffracted beams are recorded by a detector.[10]
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
-
The positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are then refined against the experimental data to obtain the final, accurate crystal structure.[10] This provides precise bond lengths, bond angles, and torsion angles, which definitively describe the conformation of the this compound.
-
Visualization of this compound Conformations and Interconversion
The relationships between the different conformations and the factors that influence their stability can be visualized using logical diagrams.
Caption: Conformational landscape of calix[1]arene and key stabilizing factors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and crystallographic studies of a calix[4]arene with a 1,3-alternate conformation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. chem.uiowa.edu [chem.uiowa.edu]
- 8. How To [chem.rochester.edu]
- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 10. creative-biostructure.com [creative-biostructure.com]
An In-depth Technical Guide to the Synthesis and Characterization of Novel Calixarene Derivatives for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Calixarenes, a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde, have emerged as versatile scaffolds in supramolecular chemistry and drug development.[1] Their unique cup-like structure, featuring a hydrophobic cavity and modifiable upper and lower rims, allows for the precise tailoring of their properties for specific biological applications.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of novel calixarene derivatives, with a focus on their potential as therapeutic agents.
Synthesis of Novel this compound Derivatives
The functionalization of the this compound backbone is key to unlocking its therapeutic potential. By attaching various chemical moieties to the upper and lower rims, researchers can enhance properties such as solubility, bioavailability, and target specificity.[2] This section details the experimental protocols for the synthesis of three distinct classes of bioactive this compound derivatives.
The synthesis and characterization of novel this compound derivatives follow a systematic workflow to ensure the purity and structural integrity of the final compounds.
Isatin and its derivatives are known to possess a wide range of pharmacological activities, including anticancer properties. Functionalizing calixarenes with isatin moieties can lead to compounds with enhanced therapeutic potential.[3]
Materials:
-
p-tert-butylcalix[4]arene
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
N-(prop-2-yn-1-yl)isatin derivatives
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
Procedure:
-
Synthesis of Dialkynyl Calix[4]arene: To a solution of p-tert-butylcalix[4]arene in DMF, add K₂CO₃ and propargyl bromide. Stir the mixture at room temperature for 24 hours. After completion of the reaction, pour the mixture into ice-cold water. The precipitate formed is filtered, washed with water, and dried to yield the dialkynyl calix[4]arene.
-
Click Reaction with Isatin Derivatives: Dissolve the dialkynyl calix[4]arene and the respective N-(prop-2-yn-1-yl)isatin derivative in a mixture of DCM and DMF. Add CuI and DIPEA to the solution. Stir the reaction mixture at room temperature for 48 hours under a nitrogen atmosphere.
-
Purification: After the reaction is complete, wash the mixture with a saturated solution of ammonium chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel to obtain the desired isatin-functionalized calix[4]arene derivative.[5]
Proline, a unique amino acid, can be incorporated into the this compound structure to enhance its biological activity and chirality.[5]
Materials:
-
Bromomethyl acetate or N-(3-bromopropyl)phthalimide
-
Hydrazine
-
Dimethyl(3-chlorocycloprop-1-ene-1,2-diyl)di-L-prolinate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
Procedure:
-
Synthesis of Precursors: Synthesize bis-hydrazide or bis-amino-calixarenes by first reacting the parent this compound with either bromomethyl acetate or N-(3-bromopropyl)phthalimide in the presence of K₂CO₃ in ACN. The resulting diester or bis(phthalimidopropoxy) derivative is then treated with hydrazine.
-
Final Coupling: The obtained bis-hydrazide or bis-amino-calixarene is then reacted with dimethyl(3-chlorocycloprop-1-ene-1,2-diyl)di-L-prolinate in DCM at room temperature.
-
Purification: The reaction mixture is purified by column chromatography on silica gel to yield the final proline-functionalized this compound derivatives.[5]
Naphthalimide moieties are well-known fluorophores, and their incorporation into the this compound scaffold can lead to fluorescent derivatives useful for cellular imaging and as therapeutic agents.[1][6]
Materials:
-
p-tert-butylcalix[4]arene
-
4-bromo-1,8-naphthalic anhydride
-
Piperazine derivatives
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
Synthesis of Bromo-Naphthalimide Calix[4]arene: React p-tert-butylcalix[4]arene with 4-bromo-1,8-naphthalic anhydride in the presence of K₂CO₃ in DMF.
-
Substitution with Piperazine: The resulting bromo-naphthalimide functionalized calix[4]arene is then reacted with various piperazine derivatives in DMF.
-
Purification: The final products are purified by recrystallization or column chromatography.[7]
Characterization of Novel this compound Derivatives
Thorough characterization is essential to confirm the structure, purity, and properties of the newly synthesized this compound derivatives. A combination of spectroscopic, thermal, and crystallographic techniques is typically employed.
Table 1: Spectroscopic Data for Representative this compound Derivatives
| Derivative Class | Technique | Key Data |
| Isatin-Functionalized | ¹H NMR (CDCl₃) | δ 7.0-8.0 (aromatic protons of isatin and this compound), δ 4.0-5.0 (methylene protons of the bridge and linker) |
| ¹³C NMR (CDCl₃) | δ 160-180 (carbonyl carbons of isatin), δ 120-150 (aromatic carbons), δ 30-70 (aliphatic carbons) | |
| FTIR (KBr, cm⁻¹) | ~1730 (C=O stretching of isatin), ~1600 (C=C aromatic stretching), ~3300 (N-H stretching if present) | |
| Mass Spec (ESI-MS) | [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight | |
| Proline-Functionalized | ¹H NMR (CDCl₃) | δ 1.5-2.5 (proline ring protons), δ 3.5-4.5 (proline α-CH and linker protons), δ 6.5-7.5 (aromatic protons) |
| ¹³C NMR (CDCl₃) | δ 170-175 (carbonyl carbon of proline), δ 25-60 (proline ring carbons), δ 120-150 (aromatic carbons) | |
| FTIR (KBr, cm⁻¹) | ~1740 (C=O stretching of ester), ~1650 (amide C=O stretching), ~3400 (N-H stretching) | |
| Mass Spec (ESI-MS) | [M+H]⁺ corresponding to the calculated molecular weight | |
| Naphthalimide-Functionalized | ¹H NMR (CDCl₃) | δ 7.5-8.5 (naphthalimide aromatic protons), δ 6.8-7.2 (this compound aromatic protons), δ 4.0-4.5 (OCH₂ protons) |
| ¹³C NMR (CDCl₃) | δ 160-165 (carbonyl carbons of naphthalimide), δ 120-150 (aromatic carbons) | |
| FTIR (KBr, cm⁻¹) | ~1700 and ~1660 (imide C=O stretching), ~1240 (C-O-C stretching) | |
| Mass Spec (ESI-MS) | [M+H]⁺ corresponding to the calculated molecular weight |
Thermal analysis provides information about the stability and decomposition behavior of the this compound derivatives.
Table 2: Thermal Analysis Data for this compound Derivatives
| Derivative Class | Technique | Observation |
| General Calixarenes | TGA | Initial weight loss corresponding to solvent evaporation, followed by major decomposition at higher temperatures (typically >300 °C). |
| DSC | Endothermic peaks corresponding to melting point or decomposition. The melting point can be influenced by the functional groups and crystallinity.[8][9] |
Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of the this compound derivatives, including the conformation of the macrocycle and the arrangement of the functional groups.[10][11]
Table 3: Representative X-ray Crystallographic Data for a Calix[4]arene Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.341(1) |
| b (Å) | 15.176(1) |
| c (Å) | 20.121(1) |
| β (°) | 91.90(1) |
| Volume (ų) | 3156.0(4) |
| Z | 4 |
| Conformation | Cone |
| (Data for 11-formyl-25,27-bis(ethoxycarbonylmethoxy)-calix[4]arene)[11] |
Biological Activity and Signaling Pathways
Several novel this compound derivatives have demonstrated significant anticancer activity. One of the key mechanisms of action is the induction of apoptosis, or programmed cell death, in cancer cells.
Certain functionalized calix[4]arenes have been shown to induce apoptosis in cancer cells by up-regulating the expression of the tumor suppressor protein p53 and the executioner caspase, Caspase-3.[12]
Conclusion
The synthetic versatility of the this compound scaffold allows for the creation of a vast library of derivatives with diverse biological activities. The ability to systematically modify their structure and functionality makes them highly promising candidates for the development of novel therapeutics, particularly in the field of oncology. The detailed protocols and characterization data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of these fascinating macrocycles. Further research into structure-activity relationships and in vivo efficacy will be crucial in translating these promising compounds into clinically effective drugs.
References
- 1. epstem.net [epstem.net]
- 2. mdpi.com [mdpi.com]
- 3. Isatin-modified this compound derivatives: A comprehensive study on synthesis, enzyme inhibition, antioxidant, antimicrobial, and Antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. epstem.net [epstem.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, X-ray crystal structure and anti-tumor activity of calix[n]arene polyhydroxyamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Synthesis and Applications of this compound Derivatives Endowed with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Calixarene Host-Guest Chemistry: A Technical Guide for Researchers and Drug Development Professionals
Introduction to Calixarenes
Calixarenes are a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde.[1] The name itself is derived from the Greek calix, meaning chalice or vase, which aptly describes their three-dimensional, cup-like shape.[1] This unique structure features a hydrophobic cavity, a wide "upper rim," and a narrow "lower rim," making them exceptional host molecules in the field of supramolecular chemistry.[1][2] Their ability to encapsulate smaller "guest" molecules—ions or neutral species—within their cavity via non-covalent interactions forms the basis of host-guest chemistry.[3][4]
The versatility of calixarenes stems from their synthetic accessibility and the ease with which their upper and lower rims can be chemically modified.[5][6] This allows for the precise tuning of their size, shape, and electronic properties to achieve selective binding for a vast array of guest molecules.[3][5] For drug development professionals, this adaptability is particularly valuable; calixarenes can act as drug carriers to enhance the solubility and bioavailability of poorly water-soluble drugs, serve as platforms for developing novel therapeutic agents, and function as components in advanced drug delivery systems with controlled release mechanisms.[7][8][9]
Core Concepts of Calixarene Chemistry
Structure and Conformations
The fundamental this compound structure consists of phenol units linked by methylene bridges at the para position. The number of phenolic units, denoted by n, determines the size of the macrocycle, with calix[10]arenes, calix[11]arenes, and calix[4]arenes being the most common.[1][5]
A key feature of calixarenes, particularly calix[10]arene, is their conformational flexibility. The rotation around the methylene bridges allows the macrocycle to adopt several distinct shapes, which are stabilized by intramolecular hydrogen bonding at the lower rim.[1] The four primary conformations are:
-
Cone: All phenolic units point in the same direction. This is often the most stable and synthetically useful conformation.[1]
-
Partial Cone: One phenolic unit is inverted relative to the others.[1]
-
1,2-Alternate: Two adjacent units are inverted.[1]
-
1,3-Alternate: Two opposing units are inverted.[1]
The specific conformation can be controlled during synthesis and functionalization, which in turn dictates the geometry of the binding cavity and the host's recognition properties.[10]
Caption: Logical diagram of Calix[10]arene structure and its four primary conformational isomers.
Principles of Host-Guest Interaction
The formation of a stable host-guest complex is driven by a combination of non-covalent interactions between the this compound host and the guest molecule.[3] These interactions include:
-
Hydrophobic Interactions: The nonpolar cavity of the this compound provides a favorable environment for hydrophobic guest molecules in aqueous solutions.
-
π-π Stacking: The electron-rich aromatic walls of the cavity can interact favorably with guest molecules containing aromatic rings.[3]
-
Cation-π Interactions: The π-electron clouds of the phenolic units can bind strongly with cationic guests.[3]
-
Hydrogen Bonding: Functional groups on the upper or lower rims can form specific hydrogen bonds with the guest.[3]
-
Van der Waals Forces: These contribute to the overall stability of the complex once the guest is situated within the cavity.[2]
The relative contribution of these forces depends on the specific structures of the host and guest, as well as the solvent system used.
Synthesis and Functionalization
Calixarenes are typically synthesized through the base-catalyzed condensation of a p-substituted phenol with formaldehyde.[1][12] The choice of phenol, aldehyde, base, and reaction conditions can be tuned to control the ring size (n) of the resulting this compound.[13]
Once the basic this compound scaffold is formed, its properties can be tailored through functionalization at two primary locations:
-
Lower Rim Functionalization: The phenolic hydroxyl groups on the lower rim can be modified through reactions like etherification and esterification.[5][6] This is often used to lock the this compound into a specific conformation (e.g., the cone conformation) or to introduce specific binding sites.[10]
-
Upper Rim Functionalization: The para-positions of the phenol rings, known as the upper rim, can be modified, for example, by nitration, sulfonation, or acylation.[5] Water-soluble calixarenes, such as p-sulfonatocalix[n]arenes, are created by introducing sulfonate groups at the upper rim, making them highly valuable for biological and pharmaceutical applications.[5][14]
Caption: A typical experimental workflow for studying this compound host-guest systems.
Host-Guest Complexation and Applications in Drug Development
The ability of calixarenes to form stable inclusion complexes is the foundation of their use in pharmaceutical sciences.[7] Drugs can be incorporated into this compound-based systems through several mechanisms, including direct host-guest encapsulation, adsorption, and entrapment within self-assembled nanostructures like micelles or nanoparticles.[3][7]
Key applications include:
-
Drug Solubilization: Water-soluble calixarenes, like p-sulfonatocalix[n]arenes, can encapsulate poorly soluble drugs, providing a hydrophobic interior for the drug and a hydrophilic exterior for aqueous solubility.[3][8] This can significantly improve a drug's bioavailability.
-
Controlled Drug Release: Drug-loaded this compound complexes can be designed to release their payload in response to specific stimuli, such as a change in pH.[9] The lower pH of a tumor microenvironment, for instance, can trigger drug release from a pH-sensitive this compound carrier, enabling targeted chemotherapy.[9]
-
Drug Stabilization: Encapsulation within a this compound cavity can protect sensitive drug molecules from enzymatic degradation, extending their circulation time and efficacy.[8]
-
Prodrug Development: Calixarenes can be used to create prodrugs by covalently linking a drug to the macrocycle.[7] This can help overcome delivery barriers and reduce off-target toxicity.[7]
Caption: Diagram illustrating the primary modes of host-guest interaction with a this compound.
Quantitative Analysis of Host-Guest Binding
The strength of the interaction between a host and a guest is quantified by the association constant (Kₐ). A higher Kₐ value indicates a more stable complex. These constants are crucial for comparing the efficacy of different this compound hosts for a particular guest and are typically determined using techniques like NMR spectroscopy, UV-Vis titration, or Isothermal Titration Calorimetry (ITC).[11][14][15]
The table below summarizes representative association constants for water-soluble p-sulfonatocalix[n]arenes (SCn) with various guest molecules, demonstrating how host size and guest structure influence binding affinity.
| Host | Guest Molecule | Kₐ (M⁻¹) | Method | pH | Reference(s) |
| p-Sulfonatocalix[10]arene (SC4) | Dinuclear Platinum Complex | 6.8 x 10⁴ | Not Specified | - | [3] |
| 4',7-Dihydroxyflavylium | 1.8 x 10⁵ | UV-Vis Titration | 1.0 | [11] | |
| Oenin (Anthocyanin) | 2.8 x 10³ | UV-Vis Titration | 1.0 | [11] | |
| p-Sulfonatocalix[11]arene (SC6) | Testosterone | 346 ± 39 | Not Specified | 7.3 | [3] |
| 4',7-Dihydroxyflavylium | 2.0 x 10⁴ | UV-Vis Titration | 1.0 | [11] | |
| Oenin (Anthocyanin) | 6.1 x 10³ | UV-Vis Titration | 1.0 | [11] | |
| p-Sulfonatocalix[4]arene (SC8) | Testosterone | 156 ± 9 | Not Specified | 7.3 | [3] |
| 4',7-Dihydroxyflavylium | 2.5 x 10⁴ | UV-Vis Titration | 1.0 | [11] | |
| Oenin (Anthocyanin) | 3.5 x 10³ | UV-Vis Titration | 1.0 | [11] |
Key Experimental Protocols
Synthesis Protocol: 5,11,17,23-Tetrakis(tert-butyl)-25,27-dihydroxy-26,28-bis[2-(2-methoxyethoxy)ethoxy]calix[10]arene[16]
This protocol details a lower-rim functionalization of a common calix[10]arene precursor.
Materials:
-
p-tert-butylcalix[10]arene
-
2-(2-methoxyethoxy)ethyl tosylate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Chloroform
-
10% Aqueous HCl
-
Water
-
Argon (Ar) gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Under an Argon atmosphere, dissolve p-tert-butylcalix[10]arene (2 g, 3.08 mmol) in anhydrous acetonitrile (40 mL).
-
Add 2-(2-methoxyethoxy)ethyl tosylate (1.86 g, 6.78 mmol) and K₂CO₃ (1.06 g, 7.7 mmol) to the solution.
-
Stir the reaction mixture at 72 °C for 4 days.
-
After cooling to room temperature, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in chloroform (40 mL).
-
Remove insoluble ingredients by filtration.
-
Wash the organic phase sequentially with 10% aqueous HCl (2 x 30 mL) and water (2 x 30 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.
Characterization Protocol: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of Kₐ, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[16][17]
Materials & Setup:
-
ITC instrument (e.g., MicroCal VP-ITC).[17]
-
Host (this compound) solution of accurately known concentration (e.g., 5-50 µM) in the sample cell.[18]
-
Guest (Drug) solution of accurately known concentration (e.g., 50-500 µM, typically 10x the host concentration) in the injection syringe.[18]
-
Identical, degassed buffer for both host and guest solutions to minimize heats of dilution.[18]
Procedure:
-
Sample Preparation: Prepare host and guest solutions in an identical, degassed buffer. Small differences in buffer composition (especially pH or additives like DMSO) can create large artifacts.[18] Centrifuge or filter samples to remove aggregates.[18]
-
Instrument Setup: Set the desired experimental temperature. Thoroughly clean the sample cell and injection syringe according to the manufacturer's protocol.[17]
-
Loading: Load the host solution into the sample cell (~300 µL) and the guest solution into the injection syringe (~100-120 µL).[18] Place the reference cell filled with the buffer solution into the instrument.[17]
-
Titration: Perform a series of small, precisely controlled injections (e.g., 10-20 injections of 5-15 µL each) of the guest solution into the sample cell.[19] Allow the system to reach thermal equilibrium between each injection.[19]
-
Control Experiment: Perform a control titration by injecting the guest solution into the buffer alone to measure the heat of dilution, which will be subtracted from the experimental data.
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change (ΔH) for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of guest to host.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters: Kₐ, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
Characterization Protocol: NMR Titration
¹H NMR spectroscopy is a powerful tool to study host-guest interactions by monitoring changes in the chemical shifts of host and/or guest protons upon complexation.[11][20]
Materials & Setup:
-
High-resolution NMR spectrometer.
-
Deuterated solvent (e.g., D₂O, CDCl₃) appropriate for the host-guest system.
-
Stock solution of the host (e.g., 1 mM).
-
Concentrated stock solution of the guest (e.g., 20-50 mM).
-
High-precision volumetric equipment.
Procedure:
-
Initial Spectrum: Acquire a high-quality ¹H NMR spectrum of the host solution alone.
-
Titration: Add small, precise aliquots of the concentrated guest stock solution to the NMR tube containing the host solution.
-
Spectrum Acquisition: After each addition, gently mix the solution and acquire a new ¹H NMR spectrum. Record the changes in the chemical shifts (Δδ) of specific protons on the host and/or guest that are sensitive to the binding event.[21][22]
-
Continue Titration: Repeat the process until the chemical shifts of the monitored protons no longer change significantly, indicating that the host is saturated with the guest. This typically requires reaching a guest:host molar ratio of at least 10:1.
Data Analysis:
-
Plot the change in chemical shift (Δδ) for a specific proton against the total concentration of the guest.
-
Fit this titration curve to a binding isotherm equation (e.g., 1:1 binding model) using non-linear regression software.
-
The fitting process will yield the association constant (Kₐ) and the chemical shift change at saturation (Δδₘₐₓ). The stoichiometry of the complex can often be inferred from the shape of the curve or by using a Job plot analysis.
Conclusion
This compound host-guest chemistry provides a robust and highly adaptable platform for addressing key challenges in modern drug development. Their well-defined cavities, synthetic versatility, and capacity for molecular recognition allow for the creation of sophisticated systems that can improve drug solubility, stability, and targeted delivery.[8][9][23] The quantitative analysis of binding interactions and the application of detailed experimental protocols are essential for the rational design of new this compound-based therapeutics. As research continues, the potential for calixarenes to serve as integral components in next-generation drug delivery systems and as active pharmaceutical ingredients themselves will undoubtedly expand.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Functionalized Calixarenes as Promising Antibacterial Drugs to Face Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Functionalized Supramolecular Liquid Crystals and Their Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. Applications of calixarenes in cancer chemotherapy: facts and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.utwente.nl [research.utwente.nl]
- 11. mdpi.com [mdpi.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 15. Complexation of Calixarenes with Anaesthetics Guests - ChemistryViews [chemistryviews.org]
- 16. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 18. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 19. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 20. NMR crystallography of p-tert-butylcalix[4]arene host–guest complexes using 1H complexation-induced chemical shifts - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Principles of Calixarene Nomenclature and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles governing the nomenclature and structural characteristics of calixarenes. It is designed to serve as a foundational resource for researchers, scientists, and professionals in drug development who are exploring the diverse applications of these versatile macrocycles. The guide details the standardized naming conventions, explores the intricate structural features, and presents key quantitative data. Furthermore, it includes detailed experimental protocols for the synthesis and characterization of these compounds and visualizes a key application in sensor technology.
Introduction to Calixarenes
Calixarenes are a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde.[1] Their name is derived from the Greek word calix, meaning chalice or vase, which aptly describes their characteristic three-dimensional basket, cup, or bucket shape.[1] These molecules are defined by a wide "upper rim" and a narrow "lower rim," forming a central annulus or cavity.[1] This unique topology makes them exceptional host molecules in supramolecular chemistry, capable of encapsulating smaller ions or molecules within their hydrophobic cavity.[1] The versatility of calixarenes stems from the ability to modify their structure at both the upper and lower rims, allowing for the fine-tuning of their size, shape, and complexing properties for a wide range of applications, including drug delivery, enzyme mimetics, and chemical sensing.[1]
Calixarene Nomenclature
The nomenclature of calixarenes is generally straightforward and follows guidelines that describe the size of the macrocycle and the nature of the substituents.
2.1. Basic Nomenclature
The fundamental naming convention for a this compound is calix[n]arene , where 'n' indicates the number of phenolic units in the macrocycle.[1] For instance, a calix[2]arene contains four phenolic residues, while a calix[3]arene has six.[1]
2.2. Substituent Nomenclature
Substituents on the phenolic rings are specified as prefixes to the parent name. The positions on the aromatic rings are typically numbered, though for common substitutions, descriptive terms are often used.
-
Upper Rim (Para Position): Substituents at the para position of the phenolic units (the wider rim) are named first. For example, a calix[2]arene with tert-butyl groups at each para position is named p-tert-butylcalix[2]arene.
-
Lower Rim (Hydroxyl Groups): Modifications to the hydroxyl groups at the lower rim are described by specifying the substituent and its position.
-
Methylene Bridges: Substituents on the methylene bridges connecting the phenolic units are indicated with the prefix 'C-'. For example, C-methylcalix[3]arene.[1]
2.3. IUPAC Nomenclature
While the common nomenclature is widely used, the International Union of Pure and Applied Chemistry (IUPAC) provides a more systematic approach. According to IUPAC, calixarenes are named as cyclo{oligo[(1,3-phenylene)methylene]}. For example, the systematic name for the parent calix[2]arene is pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene.
The Structure of Calixarenes
The defining feature of a this compound is its three-dimensional, vase-like structure. This structure is characterized by distinct regions that dictate its chemical and physical properties.
3.1. The this compound Framework
The core of a this compound is a cyclic array of phenol units linked by methylene bridges at their ortho positions. The number of these repeating units determines the size of the macrocycle, with calix[2]arenes, calix[3]arenes, and calix[4]arenes being the most common.[5]
3.2. Upper and Lower Rims
The orientation of the phenolic units creates two distinct domains:
-
Upper Rim: This is the wider opening of the "vase" and is formed by the para positions of the phenol rings. This rim can be functionalized to modulate the solubility and interaction of the this compound with its environment.
-
Lower Rim: This is the narrower opening and consists of the hydroxyl groups of the phenol units. The hydroxyl groups can be modified to alter the conformational properties and binding capabilities of the this compound. The intramolecular hydrogen bonding between these hydroxyl groups plays a crucial role in stabilizing the overall conformation.[1]
3.3. Conformational Isomerism
Rotation around the methylene bridges allows calix[2]arenes to exist in four primary conformations.[1] The specific conformation can be "locked" by introducing bulky substituents on the lower rim.
-
Cone: All phenolic units point in the same direction, forming a well-defined cavity. This is often the most stable conformation due to intramolecular hydrogen bonding between the lower rim hydroxyl groups.
-
Partial Cone (paco): One of the phenolic units is inverted relative to the other three.
-
1,2-Alternate: Two adjacent phenolic units are inverted.
-
1,3-Alternate: Two opposing phenolic units are inverted.
Quantitative Structural Data
The structural parameters of calixarenes, such as bond lengths, bond angles, and cavity dimensions, are crucial for understanding their host-guest chemistry and for designing new applications. These parameters can vary depending on the size of the macrocycle, its conformation, the nature of the substituents, and crystal packing forces. The following tables summarize representative structural data for common calixarenes.
| Parameter | Calix[2]arene | Calix[3]arene | Calix[4]arene |
| Upper Rim Diameter (Å) | ~3.8[6] | ~5.0[6] | - |
| Inner Cavity Diameter (Å) | 3.0[5] | 7.6[5] | 11.7[5] |
| Internal Volume (ų) | ~10[1] | - | - |
Note: The bond lengths and angles within the aromatic rings are typical of substituted benzene rings. The values for the methylene bridges are key to the overall structure.
| Bond/Angle | Representative Value |
| C-C (aromatic) | ~1.39 Å |
| C-O (phenolic) | ~1.38 Å |
| C-CH₂-C (bridge) | ~1.52 Å |
| ∠ C-CH₂-C | ~110-115° |
| ∠ Ar-O-H | ~109° |
Disclaimer: The values presented in this table are representative and can vary based on the specific this compound derivative and its crystalline environment. For precise structural information, direct crystallographic analysis is recommended.
Experimental Protocols
5.1. Synthesis of p-tert-Butylcalix[2]arene
This protocol describes a common method for the synthesis of p-tert-butylcalix[2]arene.
Materials:
-
p-tert-butylphenol
-
37% Formaldehyde solution
-
Sodium hydroxide
-
Diphenyl ether
-
Ethyl acetate
-
Toluene
-
Methanol
Procedure:
-
Precursor Formation: A mixture of p-tert-butylphenol, 37% formaldehyde solution, and a catalytic amount of sodium hydroxide in water is heated at 100-120°C for approximately 2 hours. During this time, the mixture will become a viscous, deep yellow or brown mass as water evaporates.
-
Dissolution: After cooling to room temperature, the residue is dissolved in warm diphenyl ether. This may require stirring for at least an hour.
-
Pyrolysis: The solution is heated to 110-120°C under a stream of nitrogen to remove any remaining water. Once water evolution subsides, the mixture is heated to reflux for 3-4 hours.
-
Precipitation: The reaction mixture is cooled to room temperature, and the product is precipitated by the addition of ethyl acetate.
-
Purification: The crude product is collected by filtration and washed sequentially with ethyl acetate, acetic acid, water, and acetone. The resulting solid is then recrystallized from toluene to yield the pure p-tert-butylcalix[2]arene.
5.2. Characterization by NMR Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformation of calix[2]arenes in solution.
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.
¹H NMR Analysis:
The signals of the methylene bridge protons (Ar-CH₂-Ar) are particularly informative for distinguishing between the different conformations of calix[2]arene.[7]
-
Cone: A pair of doublets is observed, indicating that the two protons on each methylene bridge are in different chemical environments.
-
Partial Cone: A pair of doublets and one singlet are typically observed.[7]
-
1,2-Alternate: Two pairs of doublets and one singlet are observed.[7]
-
1,3-Alternate: A single sharp singlet is observed for the methylene protons, as they are all chemically equivalent.[7]
¹³C NMR Analysis:
The chemical shift of the methylene bridge carbon atoms also provides clear evidence of the conformation.
-
Cone (syn orientation of adjacent phenols): The methylene carbon signal appears around δ 31 ppm.[8]
-
1,3-Alternate (anti orientation of adjacent phenols): The methylene carbon signal appears around δ 37 ppm.[8]
-
Partial Cone and 1,2-Alternate: A combination of signals around both δ 31 and δ 37 ppm will be observed, reflecting the presence of both syn and anti arrangements of the phenolic units.[2]
Visualization of a this compound-Based Signaling Pathway
Calixarenes are widely used in the development of chemical sensors. The following diagram illustrates the general mechanism of a this compound-based fluorescent sensor for heavy metal ions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Investigating the Hydrophobic Cavity of Calixarenes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to investigate the hydrophobic cavity of calixarenes, a class of macrocyclic compounds with significant potential in drug delivery and molecular recognition. Calixarenes are characterized by a three-dimensional basket-like structure, featuring a hydrophobic cavity capable of encapsulating a variety of guest molecules.[1][2] This unique structural feature makes them ideal candidates for applications such as enhancing drug solubility, facilitating targeted drug delivery, and developing novel therapeutic agents.[3][4][5][6] This guide details the key experimental protocols, presents quantitative data for host-guest interactions, and provides visualizations of experimental workflows to aid researchers in this field.
The Calixarene Hydrophobic Cavity: A Unique Microenvironment
The hydrophobic cavity of a this compound is formed by the arrangement of phenolic units linked by methylene bridges.[7] The size and shape of this cavity can be tailored by varying the number of phenolic units in the macrocyclic ring, commonly ranging from four to eight units (calix[4]arene, calix[1]arene, calix[5]arene, etc.).[8] This structural versatility allows for the selective binding of guest molecules based on size, shape, and chemical complementarity.[8] The inclusion of guest molecules within the hydrophobic cavity is primarily driven by non-covalent interactions, including hydrophobic effects, van der Waals forces, and π-π stacking interactions.[4][6]
Cavity Dimensions
The dimensions of the hydrophobic cavity are a critical factor in determining the guest-binding properties of a this compound. The upper and lower rim diameters, as well as the overall depth of the cavity, dictate the size and shape of molecules that can be accommodated.
| Calix[n]arene | Upper Rim Diameter (Å) | Lower Rim Diameter (Å) | Cavity Depth (Å) | Internal Volume (ų) |
| Calix[4]arene | ~6.4 | ~1.6 | ~6.3 | ~10 |
| Calix[1]arene | ~11.0 | ~3.7 | ~9.0 | - |
| Calix[5]arene | ~14.9 | ~5.0 | ~10.5 | - |
Note: The values presented are approximate and can vary depending on the specific conformation and substitution pattern of the this compound.
Experimental Techniques for Characterizing Host-Guest Interactions
A variety of biophysical techniques are employed to characterize the binding of guest molecules to the hydrophobic cavity of calixarenes. These methods provide valuable information on binding affinity, stoichiometry, and the thermodynamics of the interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying this compound host-guest complexation in solution.[9] Changes in the chemical shifts of both the host and guest protons upon complexation provide direct evidence of binding and can be used to determine the association constant.[3][5]
Experimental Protocol: 1H NMR Titration
-
Sample Preparation:
-
Prepare a stock solution of the this compound host in a suitable deuterated solvent (e.g., CDCl3, D2O, DMSO-d6) at a known concentration (typically in the millimolar range).
-
Prepare a stock solution of the guest molecule in the same deuterated solvent at a concentration significantly higher than that of the host (e.g., 10-20 times higher).
-
-
Titration:
-
Acquire a 1H NMR spectrum of the this compound host solution alone.
-
Add small aliquots of the guest solution to the NMR tube containing the host solution.
-
Acquire a 1H NMR spectrum after each addition, ensuring thorough mixing and temperature equilibration.
-
Continue the additions until the chemical shifts of the host and/or guest protons no longer change significantly, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Monitor the change in chemical shift (Δδ) of specific protons of the host or guest that are sensitive to the binding event.
-
Plot Δδ as a function of the guest concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant (Ka).[7]
-
Workflow for 1H NMR Titration
Caption: Workflow for determining association constants by 1H NMR titration.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[10] From a single ITC experiment, the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) can be determined. The entropy change (ΔS) and Gibbs free energy change (ΔG) can then be calculated.
Experimental Protocol: Isothermal Titration Calorimetry
-
Sample Preparation:
-
Prepare solutions of the this compound host and the guest molecule in the same, thoroughly degassed buffer. Mismatched buffers can lead to large heats of dilution, obscuring the binding signal.[11]
-
The concentration of the host in the sample cell is typically 10-100 times the expected dissociation constant (Kd).
-
The concentration of the guest in the syringe should be 10-20 times higher than the host concentration.[10]
-
-
ITC Experiment:
-
Fill the sample cell with the this compound host solution and the injection syringe with the guest solution.
-
Perform a series of small, sequential injections of the guest into the sample cell while monitoring the heat change.
-
Allow the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow spikes corresponding to each injection.
-
Integrate the area under each spike to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of guest to host.
-
Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, and n).
-
Workflow for Isothermal Titration Calorimetry
Caption: Workflow for determining thermodynamic parameters by ITC.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique for studying binding interactions, particularly when either the this compound host or the guest molecule is fluorescent.[12] Binding can lead to changes in fluorescence intensity (quenching or enhancement), emission wavelength, or fluorescence lifetime.
Experimental Protocol: Fluorescence Titration
-
Sample Preparation:
-
Prepare a stock solution of the fluorescent species (either host or guest) in a suitable solvent at a low concentration (typically in the micromolar to nanomolar range to avoid inner filter effects).
-
Prepare a stock solution of the non-fluorescent binding partner at a much higher concentration.
-
-
Titration:
-
Record the fluorescence spectrum of the fluorescent species alone.
-
Add small aliquots of the quencher (the non-fluorescent binding partner) to the cuvette containing the fluorophore.
-
Record the fluorescence spectrum after each addition, ensuring complete mixing.
-
-
Data Analysis:
-
Monitor the change in fluorescence intensity at the emission maximum.
-
Correct for dilution effects.
-
Plot the change in fluorescence intensity as a function of the quencher concentration.
-
Analyze the data using a suitable binding model, such as the Stern-Volmer equation for quenching, to determine the binding constant.
-
Logical Relationship in Fluorescence Quenching Assay
Caption: Logical flow of a fluorescence quenching experiment for binding analysis.
Quantitative Data on this compound-Guest Interactions
The following tables summarize quantitative data for the binding of various guest molecules to different calixarenes, as determined by the experimental techniques described above.
Binding Constants of this compound Complexes
| This compound Host | Guest Molecule | Solvent | Technique | Association Constant (Kₐ, M⁻¹) |
| p-Sulfonatocalix[4]arene | Trimethylanilinium | D₂O | ¹H NMR | 1.8 x 10⁴ |
| p-Sulfonatocalix[4]arene | Adamantyltrimethylammonium | D₂O | ITC | 2.5 x 10⁵ |
| Calix[4]arene tetramethyl ether | Na⁺ | CDCl₃/CD₃CN | ¹H NMR | High (not quantified) |
| p-tert-Butylcalix[4]arene | Toluene | CDCl₃ | ¹H NMR | - |
| p-Sulfonatocalix[1]arene | Niclosamide | Water | UV-Vis | - |
Thermodynamic Parameters of this compound-Guest Binding
| This compound Host | Guest Molecule | Technique | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |
| p-Sulfonatocalix[4]arene | Neostigmine | ITC | -28.5 | -35.1 | -6.6 |
| p-Sulfonatocalix[4]arene | Procainamide | ITC | -20.9 | -29.3 | -8.4 |
| MedeaC4dod (micellar) | Chloramphenicol | ITC | - | (exothermic) | - |
| MedeaC4dod (micellar) | Ofloxacin | ITC | - | (endothermic) | (entropic) |
| MedeaC4dod (micellar) | Tetracycline | ITC | - | (endothermic) | (entropic) |
Note: The data presented in these tables are compiled from various literature sources and are intended to be representative examples. The specific values can vary depending on the experimental conditions.[13]
Applications in Drug Development
The ability of calixarenes to encapsulate drug molecules within their hydrophobic cavity has significant implications for drug development.[3][6]
-
Improved Solubility: By encapsulating poorly water-soluble drugs, calixarenes can enhance their bioavailability.[14]
-
Controlled Release: The release of a drug from the this compound cavity can be triggered by external stimuli such as pH, temperature, or light, allowing for targeted and controlled drug delivery.[4]
-
Reduced Toxicity: Encapsulation can protect the drug from degradation and reduce its off-target toxicity.[4]
-
Drug Carriers: Functionalized calixarenes can be designed to target specific cells or tissues, acting as efficient drug carriers.[5][15]
Signaling Pathway for Stimuli-Responsive Drug Release
Caption: Conceptual pathway for stimuli-responsive drug release from a this compound carrier.
Conclusion
The hydrophobic cavity of calixarenes provides a versatile platform for the development of advanced drug delivery systems and molecular sensors. A thorough understanding of the host-guest interactions within this unique microenvironment is crucial for the rational design of novel this compound-based technologies. The experimental protocols and data presented in this guide offer a solid foundation for researchers to investigate and harness the potential of these remarkable macrocycles. The continued exploration of this compound chemistry promises to yield innovative solutions to challenges in medicine and materials science.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 3. NMR crystallography of p-tert-butylcalix[4]arene host–guest complexes using 1H complexation-induced chemical shifts - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Enhancing the Cation-Binding Ability of Fluorescent this compound Derivatives: Structural, Thermodynamic, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein–this compound Complexation: From Recognition to Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. Electronic Tuning of Host-Guest Interactions within the Cavities of Fluorophore-Appended Calix[4]arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Binding Affinity and Driving Forces for the Interaction of this compound-Based Micellar Aggregates With Model Antibiotics in Neutral Aqueous Solution [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
The Dawn of Molecular Baskets: An In-depth Guide to the Early History and Discovery of Calixarenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calixarenes, a captivating class of macrocyclic compounds, have emerged as versatile building blocks in supramolecular chemistry, finding applications in areas ranging from drug delivery and sensing to catalysis and nanotechnology. Their unique basket-like architecture, featuring a hydrophobic cavity and modifiable upper and lower rims, allows for the selective encapsulation of guest molecules and ions, making them ideal candidates for host-guest chemistry studies. This technical guide delves into the seminal discoveries and early history of calixarene compounds, providing a detailed account of their synthesis, structural elucidation, and the key scientific minds that paved the way for this fascinating field of study.
The Precursors: From Bakelite to Controlled Condensations
The story of calixarenes begins not with their discovery, but with the pioneering work on phenol-formaldehyde resins. In the late 19th and early 20th centuries, chemists like Adolf von Baeyer and Leo Baekeland explored the condensation reactions of phenols and formaldehyde, leading to the development of Bakelite, the first synthetic plastic. These early investigations, however, resulted in highly cross-linked, intractable resins, offering little insight into the formation of discrete cyclic molecules.
A significant breakthrough came in the 1940s from the laboratory of Alois Zinke . In his attempts to create linear, soluble phenol-formaldehyde polymers, Zinke and his collaborator Erich Ziegler utilized p-substituted phenols to block the reactive para-position, thus preventing extensive cross-linking. Their work with p-alkylphenols and formaldehyde under basic conditions unexpectedly yielded crystalline, high-melting-point solids.[1] Although Zinke postulated a cyclic tetrameric structure for these products, the technology of the time limited a definitive structural proof.
Simultaneously, Joseph Niederl and H. J. Vogel were investigating the acid-catalyzed condensation of resorcinol with various aldehydes in 1940.[2] They successfully isolated crystalline products to which they correctly assigned a cyclic tetrameric structure, now known as resorcinarenes, a class of compounds closely related to calixarenes.
The "Calix" is Coined: C. David Gutsche's Systematic Investigations
The field of this compound chemistry truly began to take shape in the 1970s through the meticulous and systematic work of C. David Gutsche . Intrigued by the potential of these cyclic oligomers as enzyme mimics, Gutsche revisited the work of Zinke and others. He recognized the shape of the cyclic tetramer resembled a Greek vase called a "calix" and, noting the aromatic nature of the repeating units, he coined the term "This compound " in 1978.[3]
Gutsche's research group was instrumental in developing reliable and reproducible synthetic procedures for obtaining calixarenes of different sizes, primarily the cyclic tetramer (calix[4]arene), hexamer (calix[5]arene), and octamer (calix[6]arene), from the base-catalyzed condensation of p-tert-butylphenol and formaldehyde.[7][8] His work transformed the synthesis from a capricious art to a predictable science, paving the way for the widespread investigation of these fascinating molecules.
Unraveling the Structure: The Contributions of Cornforth and the Power of Spectroscopy and X-ray Crystallography
In the 1950s, Sir John Cornforth , while investigating the potential antitubercular properties of phenol-formaldehyde derivatives, also encountered the crystalline products from the reaction of p-tert-butylphenol and formaldehyde. He was able to separate two different crystalline forms of the cyclic tetramer, which he suggested were diastereoisomers arising from restricted rotation of the phenolic units.
The definitive confirmation of the cyclic structure and the three-dimensional "basket" shape of calixarenes came with the advent of modern analytical techniques. In the late 1970s and early 1980s, Gutsche and his team extensively used Nuclear Magnetic Resonance (NMR) spectroscopy to study the conformational properties of calixarenes in solution. These studies revealed the dynamic nature of the this compound framework and the existence of different conformers (e.g., cone, partial cone, 1,2-alternate, and 1,3-alternate).
The ultimate proof of the this compound structure was provided by X-ray crystallography . In 1979, Giovanni Dario Andreetti, Rocco Ungaro, and Andrea Pochini published the first single-crystal X-ray structure of a this compound, specifically a toluene clathrate of p-tert-butylcalix[4]arene.[4][7] This seminal work unequivocally confirmed the cyclic nature and the iconic basket shape of the molecule, with the toluene guest molecule nestled within the hydrophobic cavity.
Early Synthetic Methodologies
The early syntheses of calixarenes were primarily one-pot procedures involving the base- or acid-catalyzed condensation of a phenol and an aldehyde.
Zinke's Base-Catalyzed Synthesis of Cyclic Tetramers
Gutsche's Reproducible Syntheses of p-tert-Butylcalixarenes
C. David Gutsche and his research group refined and optimized the base-catalyzed synthesis, leading to reliable procedures for obtaining specific calix[n]arenes.
Table 1: Key One-Pot Syntheses of p-tert-Butylcalixarenes Developed by the Gutsche Group
| This compound | Phenol | Aldehyde | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Calix[4]arene | p-tert-Butylphenol | Formaldehyde | NaOH | Diphenyl ether | 250 | 2 | 40-50 | [7] |
| Calix[5]arene | p-tert-Butylphenol | Formaldehyde | KOH | Xylene | 140 | 4 | 70-80 | |
| Calix[6]arene | p-tert-Butylphenol | Formaldehyde | NaOH | Xylene | 140 | 4 | 62-65 | [4] |
Niederl and Vogel's Acid-Catalyzed Synthesis of Resorcinarenes
Joseph Niederl and H. J. Vogel developed an acid-catalyzed method for the synthesis of cyclic tetramers from resorcinol and various aldehydes.
Table 2: Niederl-Vogel Synthesis of a Resorcinarene
| Resorcinol | Aldehyde | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Resorcinol | Benzaldehyde | HCl | Ethanol | Reflux | ~80 | [2] |
Hayes and Hunter's Stepwise Synthesis
In the 1950s, B. T. Hayes and R. F. Hunter developed a rational, stepwise synthesis of a calix[4]arene. This multi-step approach, while more laborious than the one-pot methods, provided unambiguous proof of the cyclic structure.
Experimental Protocols
The following are detailed methodologies for some of the key early experiments in this compound synthesis and characterization, based on published procedures.
Synthesis of p-tert-Butylcalix[4]arene (Modified Zinke-Gutsche Procedure)
Reference: C. D. Gutsche, M. Iqbal, Org. Synth.1990 , 68, 234.
Procedure:
-
A mixture of p-tert-butylphenol (100 g, 0.666 mol), 37% aqueous formaldehyde (75 mL, 1.0 mol), and sodium hydroxide (1.2 g, 0.03 mol) in 50 mL of water is placed in a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser.
-
The mixture is heated in an oil bath at 110-120 °C for 2 hours with vigorous stirring. During this time, the mixture becomes a thick, pale-yellow solid.
-
The water is removed by distillation, and 250 mL of diphenyl ether is added to the flask.
-
The mixture is heated to reflux (ca. 250 °C) with stirring for 2 hours.
-
The reaction mixture is cooled to room temperature, and the solidified mass is broken up.
-
The solid is collected by filtration, washed with 200 mL of ethyl acetate, and then with 200 mL of n-hexane.
-
The crude product is recrystallized from toluene to yield p-tert-butylcalix[4]arene as a white crystalline solid.
Synthesis of p-tert-Butylcalix[6]arene (Petrolite Procedure)
Reference: J. H. Munch, C. D. Gutsche, Org. Synth.1990 , 68, 243.
Procedure:
-
A slurry of p-tert-butylphenol (100 g, 0.67 mol), paraformaldehyde (35 g, ca. 1.1 mol), and 10 N sodium hydroxide (2.0 mL, 0.02 mol) in 600 mL of xylene is placed in a 2-L three-necked flask fitted with a Dean-Stark trap and a mechanical stirrer.
-
The flask is flushed with nitrogen, and the stirred mixture is heated to reflux.
-
After 30 minutes, a homogeneous solution is obtained, and after 1 hour, a white precipitate begins to form.
-
The reaction mixture is refluxed for a total of 4 hours.
-
The mixture is cooled to room temperature, and the precipitate is collected by filtration.
-
The crude product is washed successively with 400 mL portions of toluene, ether, acetone, and water and then dried under reduced pressure.
-
The solid is dissolved in approximately 1600 mL of boiling chloroform. The solution is concentrated to about 1200 mL and cooled to room temperature. The precipitated product is collected by filtration to yield p-tert-butylcalix[6]arene.
Characterization by NMR Spectroscopy (Early ¹H NMR)
Reference: C. D. Gutsche, L. J. Bauer, Tetrahedron Lett.1981 , 22, 4763-4766.
Typical Protocol: ¹H NMR spectra were recorded on a Varian XL-100 spectrometer at 100 MHz. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. For p-tert-butylcalix[4]arene in the cone conformation at room temperature, the spectrum typically showed a sharp singlet for the tert-butyl protons, a pair of doublets for the diastereotopic methylene bridge protons, and a singlet for the aromatic protons, consistent with a C₄ᵥ symmetric structure. Variable temperature NMR studies were crucial in understanding the conformational dynamics.
Characterization by X-ray Crystallography (First Crystal Structure)
Reference: G. D. Andreetti, R. Ungaro, A. Pochini, J. Chem. Soc., Chem. Commun.1979 , 1005-1007.[4][7]
Protocol Summary: A single crystal of the 1:1 inclusion complex of p-tert-butylcalix[4]arene and toluene was obtained by slow evaporation of a toluene solution. X-ray diffraction data were collected on a Philips PW1100 four-circle diffractometer. The structure was solved by direct methods and refined by full-matrix least-squares. The crystal structure revealed the cyclic nature of the this compound and the "cone" conformation, with the four phenolic hydroxyl groups forming a circular array of hydrogen bonds at the lower rim. The toluene guest molecule was located within the hydrophobic cavity.
Logical Relationships in Early this compound Discovery
Caption: Key scientific contributions to the discovery of calixarenes.
Conclusion
The early history of this compound chemistry is a testament to the curiosity, perseverance, and ingenuity of several generations of scientists. From the intractable resins of the early 20th century to the well-defined molecular baskets of the 1980s, the journey of calixarenes has been one of gradual discovery and increasing sophistication. The foundational work of Zinke, Niederl, Vogel, Cornforth, and Hayes and Hunter, culminating in the systematic and definitive studies by Gutsche and the structural confirmation by Andreetti, Ungaro, and Pochini, has laid a robust groundwork for the now-flourishing field of this compound chemistry. For researchers and drug development professionals, understanding this rich history provides a valuable context for appreciating the versatility of these molecules and for inspiring new avenues of research and application.
References
- 1. researchgate.net [researchgate.net]
- 2. macau.uni-kiel.de [macau.uni-kiel.de]
- 3. Crystal and molecular structure of cyclo{quater[(5-t-butyl-2-hydroxy-1,3-phenylene)methylene]} toluene (1 : 1) clathrate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) DOI:10.1039/C39790001005 [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Crystal and molecular structure of cyclo{quater[(5-t-butyl-2-hydroxy-1,3-phenylene)methylene]} toluene (1 : 1) clathrate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 8. tandfonline.com [tandfonline.com]
Unveiling the Core: A Technical Guide to Fundamental Interactions in Calixarene Supramolecular Complexes
For Researchers, Scientists, and Drug Development Professionals
Calixarenes, a class of macrocyclic compounds formed from phenolic units linked by methylene bridges, have emerged as versatile building blocks in supramolecular chemistry. Their unique chalice-like structure, featuring a hydrophobic cavity and modifiable upper and lower rims, allows them to form stable host-guest complexes with a wide array of ions and neutral molecules.[1][2][3] This ability to engage in specific molecular recognition, driven by a combination of non-covalent interactions, has positioned them as promising candidates for applications in drug delivery, sensing, and catalysis.[4][5][6] This in-depth technical guide delves into the fundamental interactions governing the formation of calixarene supramolecular complexes, providing quantitative data, detailed experimental protocols, and visual representations of these intricate systems.
The Driving Forces: A Symphony of Non-Covalent Interactions
The formation and stability of this compound supramolecular complexes are governed by a delicate interplay of several non-covalent interactions.[1][3] Understanding the nature and contribution of each is paramount for the rational design of this compound-based systems with tailored properties.
1. Hydrogen Bonding: A cornerstone of supramolecular chemistry, hydrogen bonding plays a crucial role in preorganizing the this compound host and in direct interactions with guest molecules. Intramolecular hydrogen bonds between the hydroxyl groups on the lower rim of calixarenes stabilize the cone conformation, which is often the most effective for guest inclusion.[7][8] Furthermore, these hydroxyl groups, or other functional groups introduced at the rims, can act as hydrogen bond donors or acceptors to bind complementary guest molecules.[1][9]
2. Cation-π Interactions: The electron-rich aromatic cavities of calixarenes provide an ideal environment for interacting with cations. This cation-π interaction, an electrostatic force between a cation and the quadrupole moment of a π-system, is a significant contributor to the binding of metal ions and organic cations.[10][11][12] The strength of this interaction is influenced by the nature of the cation, the size of the this compound cavity, and the specific conformation of the macrocycle.[10] Even multiple, weaker cation-π interactions can collectively contribute significantly to the overall binding strength.[10]
3. π-π Stacking Interactions: These interactions occur between the aromatic rings of the this compound and those of an aromatic guest molecule. The parallel or T-shaped arrangement of these π-systems contributes to the stability of the complex.[1][13] The extent of π-π stacking is dependent on the geometry of the host-guest complex and the electronic nature of the interacting aromatic rings.
4. Van der Waals Forces: These are weak, short-range electrostatic interactions that become significant when the guest molecule fits snugly within the this compound cavity.[14][15] The cumulative effect of these forces, arising from induced and permanent dipoles, contributes to the overall stability of the complex, particularly for nonpolar guests.[14][15][16]
5. Hydrophobic and Solvophobic Effects: In aqueous environments, the hydrophobic effect is a major driving force for the encapsulation of nonpolar guest molecules within the hydrophobic cavity of the this compound.[1][17][18] The release of "high-energy" water molecules from the cavity into the bulk solvent upon guest binding is entropically favorable and contributes significantly to the overall free energy of complexation.[18] More broadly, the solvophobic effect describes the tendency of a solvent to minimize contact with a non-polar solute, driving the association of the host and guest.
Quantitative Insights: Binding Affinities and Thermodynamic Parameters
The strength and nature of the interactions within this compound supramolecular complexes can be quantified by determining their binding constants (Ka) and thermodynamic parameters (ΔG, ΔH, and ΔS). Isothermal titration calorimetry (ITC) and NMR spectroscopy are powerful techniques for obtaining this data. Below are tables summarizing representative quantitative data from the literature.
Table 1: Binding Constants for this compound-Cation Complexes
| This compound Derivative | Guest Cation | Solvent | Binding Constant (Ks / M-1) | Technique | Reference |
| Calix[4]arene-bisamide | La3+ | - | 1.8 x 104 | UV-vis | [10] |
| Calix[4]arene-azacrown | K+ | - | 4.19 x 103 | NMR | [11] |
| Calix[4]arene-azacrown | Rb+ | - | 4.54 x 104 | NMR | [11] |
| Fluorescent Calix[4]arene | Li+ | Acetonitrile | > 105 | Fluorimetry | [3][12] |
| Fluorescent Calix[4]arene | Na+ | Acetonitrile | > 105 | Fluorimetry | [3][12] |
| Calix[4]resorcinarene Amide | Ca2+ | Acetonitrile | log Ks = 5.65 | Calorimetry | [7] |
| Calix[4]resorcinarene Amide | Pb2+ | Acetonitrile | log Ks = 5.23 | Calorimetry | [7] |
Table 2: Thermodynamic Parameters for this compound Host-Guest Complexation
| Host | Guest | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) | Technique | Reference |
| p-sulfonato-calix[4]arene | 1,10-phenanthroline | -26.9 | -41.8 | -14.9 | ITC | [1][5] |
| p-sulfonato-calix[7]arene | 4,4'-dipyridine | -17.8 | -28.9 | -11.1 | ITC | [1][5] |
| CholineC4dod Micelle | Chloramphenicol | -24.7 | -30.1 | -5.4 | ITC | [2] |
| CholineC4dod Micelle | Ofloxacin | -25.5 | 1.3 | 26.8 | ITC | [2] |
| Fluorescent Calix[4]arene (L1) | Li+ | -62.31 | -33.66 | 28.65 | ITC | [12] |
| Fluorescent Calix[4]arene (L1) | Na+ | -53.46 | -41.34 | 12.12 | ITC | [12] |
Experimental Protocols: A Guide to Key Techniques
Detailed experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline the methodologies for key experiments used to characterize this compound supramolecular complexes.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.
Detailed Protocol:
-
Sample Preparation:
-
Prepare solutions of the this compound host and the guest molecule in the same, thoroughly degassed buffer to minimize heats of dilution.[19]
-
The concentration of the host in the sample cell is typically in the range of 10-100 µM, while the guest concentration in the syringe is 10-20 times higher.
-
Ensure the pH of the host and guest solutions are identical to avoid heats of protonation/deprotonation.[19]
-
-
Instrument Setup:
-
Titration:
-
Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any air from the syringe tip and to account for initial mixing effects.[21]
-
Carry out a series of injections (e.g., 20-30 injections of 1-2 µL each) with a defined spacing between injections to allow the system to return to thermal equilibrium.[21]
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per injection.
-
Correct for heats of dilution by performing a control experiment where the guest is titrated into the buffer alone.
-
Fit the corrected data to a suitable binding model (e.g., one-site binding model) using software like MicroCal Origin or HypCal to determine Ka, ΔH, and n.[2]
-
Nuclear Magnetic Resonance (NMR) Titration
NMR titration is a powerful technique for studying host-guest interactions in solution. By monitoring the changes in the chemical shifts of the host or guest protons upon complexation, the binding constant can be determined.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the this compound host at a known concentration in a suitable deuterated solvent (e.g., CDCl3, D2O).
-
Prepare a stock solution of the guest molecule at a much higher concentration (typically 10-50 times that of the host) in the same deuterated solvent.
-
-
NMR Experiment:
-
Acquire a 1H NMR spectrum of the host solution alone.
-
Add small aliquots of the guest stock solution to the NMR tube containing the host solution.
-
Acquire a 1H NMR spectrum after each addition, ensuring thorough mixing and temperature equilibration.
-
Continue the additions until the chemical shifts of the host protons no longer change significantly, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Measure the chemical shift changes (Δδ) of specific host protons that are sensitive to guest binding.
-
Plot the change in chemical shift (Δδ) as a function of the guest concentration.
-
Fit the resulting binding isotherm to a suitable binding equation (e.g., 1:1 binding model) using non-linear regression analysis to determine the binding constant (Ka).
-
Visualizing Complexity: Diagrams of Interactions and Workflows
Visual representations are invaluable for understanding the complex relationships in supramolecular chemistry. The following diagrams, created using the DOT language, illustrate key concepts.
Host-Guest Complexation and Driving Forces
Caption: Fundamental interactions driving this compound host-guest complexation.
Experimental Workflow for ITC
Caption: A typical experimental workflow for Isothermal Titration Calorimetry.
Conclusion and Future Perspectives
The study of fundamental interactions in this compound supramolecular complexes is a vibrant and rapidly evolving field. The ability to precisely control molecular recognition through the strategic manipulation of non-covalent forces opens up a vast design space for the development of novel materials and technologies. For researchers, scientists, and drug development professionals, a deep understanding of these core principles is essential for harnessing the full potential of calixarenes. Future research will likely focus on the development of more complex, multi-stimuli responsive this compound systems, the elucidation of binding kinetics, and the application of these fascinating molecules in increasingly sophisticated biological and medical contexts. The continued synergy between experimental investigation and computational modeling will be pivotal in advancing our understanding and accelerating innovation in this exciting area of supramolecular chemistry.
References
- 1. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 2. Binding Affinity and Driving Forces for the Interaction of this compound-Based Micellar Aggregates With Model Antibiotics in Neutral Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. graph - Graphviz Composite Structure Diagram - Stack Overflow [stackoverflow.com]
- 7. Calix[4]resorcinarene Amide Derivative: Thermodynamics of Cation Complexation Processes and Its Remarkable Properties for the Removal of Calcium (II) from Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. davuniversity.org [davuniversity.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing the Cation-Binding Ability of Fluorescent this compound Derivatives: Structural, Thermodynamic, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 14. Association Complexes of Calix[6]arenes with Amino Acids Explained by Energy-Partitioning Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. sketchviz.com [sketchviz.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. doras.dcu.ie [doras.dcu.ie]
- 19. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 20. Non-covalent this compound-amino acid complexes formed by MALDI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Isothermal Titration Calorimetry (ITC) [protocols.io]
Exploring the Self-Assembly of Amphiphilic Calixarenes: A Technical Guide for Drug Development
Introduction
Calixarenes represent a third generation of supramolecular hosts, following crown ethers and cyclodextrins.[1] These macrocycles consist of phenolic units linked by methylene bridges, forming a unique, cup-shaped structure with a hydrophobic cavity.[2][3][4] Their true potential in biomedical applications, particularly drug delivery, is unlocked through chemical modification to impart amphiphilic character. By functionalizing the upper and lower rims with distinct hydrophilic and hydrophobic moieties, respectively, these molecules gain the ability to self-assemble in aqueous solutions.[1][5][6]
Amphiphilic calixarenes form a variety of nanostructures, including micelles, vesicles, and nanoparticles, often at a much lower critical micelle concentration (CMC) compared to conventional surfactants.[1][5][6] These self-assembled systems offer multiple sites for drug loading—such as the macrocyclic cavity and the hydrophobic micellar core—making them highly versatile nanocarriers.[7][8] This guide provides an in-depth technical overview of the principles of amphiphilic this compound self-assembly, quantitative data on their properties, detailed experimental protocols for their characterization, and their application as advanced drug delivery platforms.
Core Principles of this compound Self-Assembly
The spontaneous organization of amphiphilic calixarenes into ordered nanostructures is governed by a delicate balance of non-covalent interactions. The primary driving force is the hydrophobic effect, which compels the hydrophobic alkyl chains on the this compound's lower rim to sequester themselves from the aqueous environment, forming a stable core.[2] This process is complemented by other forces:
-
π-π Stacking: The electron-rich aromatic units of the this compound skeleton can engage in π-π stacking interactions between adjacent molecules, enhancing the stability of the assembly.[2]
-
Electrostatic Interactions: The nature of the hydrophilic head groups on the upper rim (e.g., anionic carboxylates/sulfonates or cationic ammonium groups) dictates the surface charge of the aggregates and influences inter-aggregate repulsion and stability.[9][10]
-
Host-Guest Interactions: The intrinsic cavity of the this compound can encapsulate guest molecules, including drugs, which can further influence and stabilize the assembled structure.[7][11]
The final morphology of the aggregate—be it spherical micelles, larger vesicles, or solid lipid nanoparticles—is highly dependent on the molecular architecture, including the size of the this compound macrocycle (n=4, 6, 8), the length of the alkyl chains, and the nature of the polar head groups.[5][12]
Quantitative Data on Amphiphilic this compound Assemblies
The successful design of this compound-based drug carriers relies on understanding their quantitative physicochemical properties. The tables below summarize key data from various studies.
Table 1: Physicochemical Properties of Amphiphilic this compound Assemblies
| This compound Derivative | Aggregate Type | Average Size (nm) | Zeta Potential (mV) | Critical Aggregation Concentration (CAC) | Citation(s) |
|---|---|---|---|---|---|
| Calix[13]arene hexa-carboxylic acid (C6HCA) | Nanoparticles | 180 - 220 | > -30 | 5.7 mg/L | [9][14][15] |
| Calix[16]arene octo-carboxylic acid (C8OCA) | Nanoparticles | 180 - 220 | > -30 | 4.0 mg/L | [9][14][15] |
| Tetrahexyloxy-tetra-p-aminocalix[17]arene (A4C6) | Nanoparticles | 79 ± 21 | Not Reported | Not Reported | [9][15] |
| Amphoteric Sulfonated Calix[16]arene | Aggregates | ~300 | Not Reported | Not Reported | [9][15] |
| Phosphonated Calix[17]arenes (with long alkyl chains) | Micelles | ~10 | Not Reported | Not Reported | [18] |
| Amino-dodecyloxycalix[17]arene | Solid Lipid Nanoparticles | 190 | +13.2 | Not Reported | [19] |
| Calix[17]arene-Choline Conjugate | Supramolecular Assemblies | ~170 | Not Reported | Not Reported | [4] |
| Amphiphilic this compound Tetramers (3a) | Vesicles | ~200 (RH ~100) | Not Reported | Not Reported | [12][20] |
| Amphiphilic this compound Tetramers (3b) | Vesicles | ~36 (RH ~18) | Not Reported | Not Reported | [12][20] |
| Amphiphilic this compound Tetramers (3c) | Micelles | 5 - 7 (RH ~3) | Not Reported | Not Reported |[12][20] |
Table 2: Drug Loading and Release Characteristics of this compound-Based Nanocarriers
| This compound Carrier | Drug | Drug Loading (DL) % | Encapsulation Efficiency (EE) % | Release Profile | Citation(s) |
|---|---|---|---|---|---|
| C6HCA Nanoparticles | Paclitaxel (PTX) | 7.5 | Not Reported | Sustained release | [9][14][21] |
| C8OCA Nanoparticles | Paclitaxel (PTX) | 8.3 | Not Reported | Sustained release (slower than C6HCA) | [9][14][21] |
| A4C6 Nanoparticles | Paclitaxel (PTX) | ~6.5 | Not Reported | Sustained for at least 72 hours | [9][15] |
| Amphoteric Calix[16]arene | Ciprofloxacin | 9.8 | Not Reported | pH-triggered disassembly | [9] |
| Amphiphilic Calix[17]arene (Derivative 8) | Doxorubicin (DOX) | 6.85 ± 0.6 | 41.10 ± 3.60 | Rapid release under mild [acidic] conditions | [17][21] |
| Calix[17]resorcinarene | Paclitaxel (PTX) | Not Reported (85% Loading Capacity) | Not Reported | Extended release pattern |[22] |
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows in the study of amphiphilic calixarenes.
Caption: Experimental workflow for developing and evaluating drug-loaded this compound nanoparticles.
Caption: Relationship between this compound molecular structure and resulting aggregate morphology.
Caption: Mechanism of pH-triggered drug release from a this compound-based micellar carrier.
Experimental Protocols
Detailed and rigorous characterization is essential for developing this compound-based nanocarriers. Below are methodologies for key experiments.
Preparation of this compound Nanoparticles by Dialysis
This method is widely used for the self-assembly of amphiphilic calixarenes into nanoparticles.[14]
-
Objective: To form nanoparticles from a pre-synthesized amphiphilic this compound and encapsulate a hydrophobic drug.
-
Materials: Amphiphilic this compound, hydrophobic drug (e.g., Paclitaxel), Dimethyl Sulfoxide (DMSO), dialysis tubing (MWCO: 1,000 - 3,500 Da), distilled water.
-
Procedure:
-
Dissolve a specific amount of the amphiphilic this compound (e.g., 20 mg) and the drug in a minimal volume of a water-miscible organic solvent like DMSO.[17]
-
Transfer the resulting solution into a dialysis bag of an appropriate molecular weight cut-off (MWCO).
-
Immerse the sealed dialysis bag in a large volume of distilled water (e.g., 1000 mL) and stir gently at room temperature.
-
The gradual diffusion of the organic solvent into the aqueous phase reduces the solubility of the amphiphilic this compound, inducing self-assembly into nanoparticles and entrapping the drug.
-
Change the distilled water periodically (e.g., every 12 hours) for a total of 24-48 hours to ensure complete removal of the organic solvent.[17]
-
Collect the contents of the dialysis bag, which now contain an aqueous suspension of the drug-loaded nanoparticles.
-
Optionally, filter the suspension through a 0.45 µm filter to remove any large aggregates.[17]
-
Characterization of Nanoparticle Size and Morphology
Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are complementary techniques used to determine the size, size distribution, and shape of the nanoparticles.[12][23]
-
A. Dynamic Light Scattering (DLS):
-
Objective: To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in suspension.
-
Procedure:
-
Dilute the nanoparticle suspension to an appropriate concentration (e.g., 1 x 10⁻⁵ g/mL) with distilled water or a suitable buffer.[12]
-
Transfer the sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Measure the intensity of scattered light at a fixed angle (e.g., 90°) and temperature (e.g., 25 °C).[20]
-
The instrument's software uses the Stokes-Einstein equation to calculate the hydrodynamic radius (RH) and provides an average size and PDI. A PDI value below 0.2 indicates a monodisperse population.[20]
-
-
-
B. Transmission Electron Microscopy (TEM):
-
Objective: To directly visualize the morphology and confirm the size of the nanoparticles.
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to sit for a few minutes to facilitate adsorption.
-
Wick away the excess liquid using filter paper.
-
(Optional but recommended) Apply a drop of a negative staining agent (e.g., uranyl acetate or phosphotungstic acid) to the grid for 1-2 minutes to enhance contrast. Wick away the excess stain.
-
Allow the grid to air-dry completely.
-
Image the grid using a transmission electron microscope at an appropriate accelerating voltage.
-
-
Determination of Drug Loading and In Vitro Release
These assays quantify the amount of drug carried by the nanoparticles and the rate at which it is released under simulated physiological conditions.
-
A. Drug Loading Content (DL) and Encapsulation Efficiency (EE):
-
Objective: To determine the amount of drug successfully encapsulated within the nanoparticles.
-
Procedure:
-
Lyophilize a known volume of the drug-loaded nanoparticle suspension to obtain the total weight of nanoparticles plus drug.
-
Dissolve the lyophilized powder in a solvent (e.g., DMSO) that disrupts the nanoparticles and dissolves both the this compound and the drug.
-
Quantify the amount of drug in the solution using a suitable analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC), by comparing to a standard curve.[11]
-
Calculate DL and EE using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100[17]
-
-
-
-
B. In Vitro Drug Release:
-
Objective: To measure the release of the drug from the nanoparticles over time.
-
Procedure:
-
Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag (MWCO should be sufficient to retain nanoparticles but allow free drug to pass).
-
Submerge the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, with a small amount of a surfactant like Tween 80 to maintain sink conditions).
-
Maintain the system at a constant temperature (e.g., 37 °C) with gentle stirring.
-
At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium.
-
Analyze the drug concentration in the collected samples using UV-Vis or HPLC.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.[9]
-
-
References
- 1. Assembly behaviors of this compound-based amphiphile and supra-amphiphile and the applications in drug delivery and protein recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A calix[4]arene-based supramolecular nanoassembly targeting cancer cells and triggering the release of nitric oxide with green light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research progress on this compound/pillararene-based controlled drug release systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and Characterization of Amphiphilic this compound Nanoparticles as Delivery Carriers for Paclitaxel [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Multivalent this compound-Based Liposomes as Platforms for Gene and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. msleelab.org [msleelab.org]
- 13. Frontiers | Design, Preparation, and Characterization of Novel Calix[4]arene Bioactive Carrier for Antitumor Drug Delivery [frontiersin.org]
- 14. Preparation and characterization of amphiphilic this compound nanoparticles as delivery carriers for paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation and Characterization of Amphiphilic this compound Nanoparticles as Delivery Carriers for Paclitaxel [jstage.jst.go.jp]
- 16. This compound-based surfactants: evidence of structural reorganization upon micellization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Preparation, and Characterization of Novel Calix[4]arene Bioactive Carrier for Antitumor Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anionic amphiphilic calixarenes for peptide assembly and delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Amino-substituted amphiphilic calixarenes: self-assembly and interactions with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Preparation, Characterization, and In-Vitro Assessment of this compound Nanovesicles: A Supramolecular Based Nano-Carrier for Paclitaxel Drug Delivery | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
Theoretical Modeling of Calixarene-Guest Binding: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical modeling of calixarene-guest binding, integrating computational approaches with experimental validation. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who are engaged in the study and application of supramolecular chemistry. This document outlines the key computational methodologies, details the experimental protocols for binding analysis, and presents quantitative data in a structured format to facilitate comparison and application.
Introduction to this compound-Guest Binding
Calixarenes are a class of macrocyclic compounds formed from phenolic units linked by methylene bridges. Their unique cup-like shape, with a defined upper and lower rim and a central cavity, makes them exceptional host molecules for a wide variety of guest ions and small molecules. The study of this compound-guest binding is a cornerstone of supramolecular chemistry, with significant implications for drug delivery, sensing, and catalysis. The ability to predict and understand the thermodynamics and kinetics of these interactions is crucial for the rational design of novel host-guest systems. Theoretical modeling, in conjunction with experimental validation, provides a powerful toolkit for elucidating the fundamental principles governing these complexation events.
Theoretical Approaches to Modeling this compound-Guest Binding
A variety of computational methods are employed to model the intricacies of this compound-guest interactions. These methods range from computationally efficient molecular docking to more rigorous and demanding free energy calculations.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a guest molecule when bound to a host to form a stable complex. It is a valuable tool for initial screening and for generating plausible binding poses that can be used as starting points for more advanced calculations.
Logical Workflow for Molecular Docking:
Caption: A typical workflow for molecular docking of a guest molecule into a this compound host.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the this compound-guest complex, allowing for the exploration of conformational changes and the role of solvent molecules over time. These simulations are instrumental in assessing the stability of docked poses and for preparing systems for free energy calculations.
Free Energy Calculations
Calculating the binding free energy (ΔG) is the ultimate goal of many theoretical studies as it provides a direct comparison with experimental binding affinities.
Molecular Mechanics combined with Poisson-Boltzmann or Generalized Born and Surface Area (MM/PBSA and MM/GBSA) are popular methods for estimating the free energy of binding from a set of MD simulation snapshots.[1] These "end-state" methods calculate the free energy of the complex, host, and guest individually to determine the binding free energy.
MM/PBSA Calculation Workflow:
Caption: Workflow for calculating binding free energy using the MM/PBSA method.
Methods like Thermodynamic Integration (TI) and Free Energy Perturbation (FEP) involve non-physical "alchemical" transformations to compute the free energy difference between two states. These methods are computationally intensive but are considered more rigorous than MM/PBSA or MM/GBSA.
Quantum Mechanics (QM) Methods
QM methods, particularly Density Functional Theory (DFT), are used to obtain highly accurate electronic structure information, interaction energies, and geometries of this compound-guest complexes.[2][3] DFT is often employed to refine the structures obtained from molecular mechanics or to calculate accurate partial charges for use in MD simulations.[2][3] A common approach involves using a hybrid functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)).[2]
DFT Calculation Workflow for Supramolecular Complexes:
Caption: A general workflow for performing DFT calculations on a this compound-guest complex.
Experimental Protocols for Binding Studies
Experimental validation is essential to corroborate the findings of theoretical models. Several techniques are commonly used to determine the binding constants and thermodynamic parameters of this compound-guest complexation.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.[4]
Detailed Methodology for Isothermal Titration Calorimetry:
-
Sample Preparation:
-
Prepare solutions of the this compound host and the guest molecule in the same, degassed buffer to minimize heats of dilution.
-
The concentration of the macromolecule in the cell should ideally be 10-30 times the dissociation constant (Kd).
-
The concentration of the ligand in the syringe should be 10-20 times higher than the macromolecule in the cell.[4]
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe with buffer.
-
Perform a preliminary experiment with buffer in the cell and syringe to establish a stable baseline.
-
-
Titration:
-
Load the this compound solution into the sample cell and the guest solution into the syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume. The volume of individual injections should be chosen to achieve a 1:1 molar ratio after 10-15 injections.[4]
-
Initiate the titration, where small aliquots of the guest solution are injected into the this compound solution at regular intervals.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of guest to host.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Ka, ΔH, and n. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Nuclear Magnetic Resonance (NMR) Titration
NMR spectroscopy is a powerful tool for studying host-guest interactions in solution. Chemical shift changes of the host or guest protons upon complexation are monitored to determine the binding constant.[5]
Detailed Methodology for NMR Titration:
-
Sample Preparation:
-
Prepare a stock solution of the this compound host at a known concentration in a suitable deuterated solvent.
-
Prepare a stock solution of the guest molecule at a much higher concentration in the same solvent.
-
-
Titration:
-
Place a known volume of the host solution into an NMR tube and acquire a spectrum.
-
Add small aliquots of the guest solution to the NMR tube.
-
Acquire a spectrum after each addition, ensuring thorough mixing and temperature equilibration.
-
-
Data Analysis:
-
Monitor the chemical shift changes (Δδ) of specific protons of the host or guest that are sensitive to the binding event.
-
Plot Δδ against the guest concentration.
-
Fit the titration data to a suitable binding isotherm using non-linear regression analysis to calculate the binding constant (Ka).[5]
-
UV-Vis Titration
UV-Vis spectroscopy can be used to determine binding constants if the complexation event results in a change in the absorbance spectrum of the host or guest.
Detailed Methodology for UV-Vis Titration:
-
Sample Preparation:
-
Prepare a stock solution of the chromophoric component (either host or guest) at a known concentration.
-
Prepare a stock solution of the non-chromophoric titrant at a higher concentration.
-
-
Titration:
-
Place a known volume of the chromophore solution into a cuvette and record its UV-Vis spectrum.
-
Add small aliquots of the titrant solution to the cuvette, recording the spectrum after each addition.
-
Correct the absorbance data for dilution at each step.
-
-
Data Analysis:
-
Plot the change in absorbance at a specific wavelength against the concentration of the titrant.
-
Fit the data to a suitable binding model (e.g., 1:1 binding isotherm) to determine the binding constant.
-
Experimental Workflow for Titration Experiments:
Caption: A generalized workflow for determining binding parameters using titration methods.
Quantitative Data on this compound-Guest Binding
The following tables summarize representative quantitative data for the binding of various guests to different this compound hosts. This data is compiled from multiple sources to provide a comparative overview.
Table 1: Binding Constants for this compound-Cation Complexes
| This compound Host | Guest Cation | Solvent | log K | Reference |
| Calix[6]arene derivative | Li⁺ | Acetonitrile | 3.85 | [7] |
| Calix[6]arene derivative | Na⁺ | Acetonitrile | 4.25 | [7] |
| Calix[6]arene derivative | K⁺ | Acetonitrile | 3.48 | [7] |
| Naphtho-crown this compound | Na⁺ | - | 2.52 | [7] |
| Naphtho-crown this compound | K⁺ | - | 4.04 | [7] |
| Naphtho-crown this compound | Rb⁺ | - | 3.91 | [7] |
| Naphtho-crown this compound | Cs⁺ | - | 3.64 | [7] |
Table 2: Thermodynamic Parameters for this compound-Guest Complexation
| Host | Guest | Solvent | ΔG (kJ/mol) | ΔH (kJ/mol) | -TΔS (kJ/mol) | Reference |
| Calix[6]arene derivative | Li⁺ | Acetonitrile | -22.0 | -31.3 | 9.3 | [7] |
| Calix[6]arene derivative | Na⁺ | Acetonitrile | -24.3 | -35.6 | 11.3 | [7] |
| Calix[6]arene derivative | K⁺ | Acetonitrile | -19.9 | -33.1 | 13.2 | [7] |
| p-sulfonatocalix[6]arene | 4,4'-bipyridine | pH 2.0 buffer | -26.1 | -44.8 | -18.7 | [8] |
| p-sulfonatocalix[8]arene | 1,10-phenanthroline | pH 2.0 buffer | -20.5 | -33.5 | -13.0 | [8] |
| p-sulfonatothiacalix[6]arene | 2,2'-bipyridine | pH 2.0 buffer | -17.6 | -20.1 | -2.5 | [8] |
Table 3: Computationally Determined Interaction and Binding Energies
| Host | Guest | Method | Interaction/Binding Energy (kJ/mol) | Reference |
| Calix[6]arene | Favipiravir | DFT (B3LYP/6-31G(d,p)) | ΔE = -89.5 | [2] |
| Calix[6]arene-SO3H | 5-Fluorouracil | DFT (B3LYP) | ΔE = -98 | [3] |
| Calix[6]pyrene diether | N-methylpyridinium | DFT (BP86-D3(BJ)/def2-SVP) | ΔG = -15.6 kcal/mol (-65.3 kJ/mol) | [9] |
Conclusion
The theoretical modeling of this compound-guest binding is a dynamic and evolving field that provides invaluable insights for the design and application of these versatile host molecules. By integrating computational methods such as molecular docking, MD simulations, and QM calculations with rigorous experimental validation through techniques like ITC, NMR, and UV-Vis spectroscopy, researchers can achieve a deep understanding of the factors that govern molecular recognition. This guide has provided a foundational overview of these core methodologies, presented detailed experimental protocols, and compiled quantitative data to serve as a practical resource for the scientific community. The continued development and application of these approaches will undoubtedly accelerate the discovery and optimization of novel this compound-based systems for a wide range of applications in medicine, materials science, and beyond.
References
- 1. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Detailed Thermodynamic Description of Ion Pair Binding by a Calix[4]arene Derivative Containing Urea and Amide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 5. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. benchchem.com [benchchem.com]
- 8. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 9. pubs.acs.org [pubs.acs.org]
Giant Calixarenes: A Technical Guide to Their Discovery, Properties, and Pharmaceutical Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calixarene chemistry, a cornerstone of supramolecular science for decades, has been dramatically expanded by the recent discovery of "giant" calixarenes. These macrocycles, consisting of up to 90 phenolic units, represent a new class of organic nano-objects, dwarfing their conventional counterparts which typically contain four to eight units.[1][2] Their discovery was serendipitous, emerging from reinvestigations into the base-catalyzed condensation of p-(benzyloxy)phenol and formaldehyde.[2][3] It was found that specific conditions, particularly the use of heavy alkaline bases and extended reaction times, favor the formation of these massive, high-molecular-weight cyclic oligomers in surprisingly high yields.[1][2]
This technical guide provides an in-depth overview of the synthesis, characterization, and unique properties of giant calixarenes. It is intended for researchers in materials science, supramolecular chemistry, and pharmacology, offering detailed experimental protocols and a summary of their potential applications, especially within the realm of advanced drug delivery systems.
Chapter 1: Synthesis and Characterization of Giant Calixarenes
The formation of giant calixarenes is achieved through a base-catalyzed condensation of a p-alkoxyphenol with formaldehyde. The choice of base and reaction conditions is critical for directing the synthesis towards high molecular weight cyclic structures over the more common smaller calixarenes or linear oligomers.
Experimental Protocols
1.1.1 One-Step Synthesis of Giant p-(Benzyloxy)calixarenes
This protocol is adapted from the work of Martini et al. (2019) and is optimized for producing a broad distribution of giant calixarenes.[1][2]
-
Reagents & Setup:
-
p-(Benzyloxy)phenol (1.0 eq)
-
Paraformaldehyde (2.0 eq)
-
Cesium hydroxide (CsOH) or Rubidium hydroxide (RbOH) (0.4 - 0.85 eq)
-
Xylene (solvent)
-
A three-neck round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
-
Procedure:
-
To the flask, add p-(benzyloxy)phenol, paraformaldehyde, the chosen base, and xylene.
-
Heat the mixture to reflux. Water produced during the condensation is removed azeotropically via the Dean-Stark trap.
-
Maintain reflux for an extended period, typically 15 to 18 hours. This long reaction time is crucial for the formation and equilibration to the larger cyclic structures.[1]
-
After cooling to room temperature, add hydrochloric acid (1 M) to neutralize the mixture.
-
Remove the solvent under reduced pressure to yield the crude product as a solid.
-
The crude mixture contains a range of this compound sizes and can be subjected to purification.
-
1.1.2 Purification: DMSO/Acetone-Based Fractional Precipitation
This method effectively separates the giant calixarenes from smaller oligomers.[1][4]
-
Initial Dissolution: Dissolve the crude solid product in a minimal amount of dimethyl sulfoxide (DMSO). This may require heating.
-
First Precipitation (Removal of Smaller Calixarenes): While the DMSO solution is still hot, add acetone. This will cause the least soluble, smaller calixarenes (primarily p-(benzyloxy)calix[5]arene) to precipitate.
-
Filtration: Perform a hot filtration to remove the precipitated solid (P1). The filtrate (F1) contains the desired giant calixarenes.
-
Second Precipitation (Isolation of Giant Calixarenes): Allow the filtrate (F1) to cool to room temperature and then store at low temperature (e.g., 1 °C). The giant calixarenes will precipitate as a microcrystalline solid.
-
Final Isolation: Collect the precipitate by filtration and wash with cold acetone to yield the purified giant this compound mixture.
References
Methodological & Application
Application Notes and Protocols for the Functionalization of Calixarene Upper and Lower Rims
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies for the selective functionalization of the upper and lower rims of calixarenes. Detailed experimental protocols for key reactions are included, along with data tables for easy comparison of reaction outcomes. This document is intended to serve as a practical guide for researchers in supramolecular chemistry, materials science, and drug development who are interested in harnessing the unique properties of calixarenes for their specific applications.
Introduction to Calixarene Functionalization
Calixarenes are macrocyclic compounds formed from the condensation of phenols and formaldehyde. Their unique cup-like structure, with a defined upper and lower rim and a central cavity, makes them ideal scaffolds for the construction of host molecules for ion and neutral molecule recognition.[1][2][3][4] The ability to selectively functionalize either the phenolic hydroxyl groups at the lower rim or the para-positions of the phenyl rings at the upper rim allows for the precise tuning of their solubility, complexation properties, and overall architecture.[5][6] Such tailored modifications are crucial for their application in diverse fields, including drug delivery, sensing, and catalysis.[2][7][8][9]
Functionalization of the Lower Rim
The lower rim of calixarenes consists of phenolic hydroxyl groups, which are the primary sites for modification. The reactivity of these groups allows for the introduction of a wide variety of functionalities through reactions such as etherification and esterification.[2][5][10]
Etherification (Alkylation)
Alkylation is a common method for modifying the lower rim and can be controlled to achieve mono-, di-, tri-, or tetra-substitution. The choice of base and the stoichiometry of the alkylating agent are critical for achieving the desired degree of substitution.[10] Strong bases like sodium hydride (NaH) in excess typically lead to complete alkylation, while weaker bases like potassium carbonate (K₂CO₃) allow for more selective, partial functionalization.[10]
Key Considerations for Selective Alkylation:
-
Mono- and Di-alkylation: Can be achieved using a limited amount of alkylating agent and a weak base. 1,3-dialkylation is generally more facile than 1,2-dialkylation.[10]
-
Tri-alkylation: Can be accomplished using specific conditions, such as dimethylsulfate in the presence of BaO/Ba(OH)₂.[10]
-
Tetra-alkylation: Typically requires a strong base like NaH and an excess of the alkylating agent.[10]
Esterification (Acylation)
Esterification of the lower rim hydroxyl groups is another facile modification. This can be achieved by reacting the this compound with acyl chlorides or acid anhydrides in the presence of a base. This method is often used to introduce functionalities that can further be modified or to alter the solubility of the this compound.[10]
Experimental Protocol: Selective 1,3-Dialkylation of p-tert-butylcalix[1]arene
This protocol describes the selective dialkylation at the 1 and 3 positions of the lower rim of p-tert-butylcalix[1]arene.
Materials:
-
p-tert-butylcalix[1]arene
-
Alkyl halide (e.g., ethyl bromoacetate)
-
Potassium carbonate (K₂CO₃)
-
Acetone, anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of p-tert-butylcalix[1]arene (1.0 g, 1.54 mmol) in anhydrous acetone (50 mL), add anhydrous potassium carbonate (0.43 g, 3.11 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (e.g., ethyl bromoacetate, 0.52 g, 3.11 mmol) dropwise to the mixture.
-
Reflux the reaction mixture for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, filter the mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with deionized water (3 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude product by recrystallization from a dichloromethane/hexane mixture to afford the 1,3-dialkylated calix[1]arene.
Characterization:
The product can be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm the 1,3-substitution pattern and by mass spectrometry to verify the molecular weight. The cone conformation is often confirmed by the characteristic splitting pattern of the methylene bridge protons in the ¹H NMR spectrum.[11][12]
Quantitative Data for Lower Rim Functionalization
| This compound | Reagent | Base | Product | Yield (%) | Reference |
| p-tert-butylcalix[13]arene | Benzyl chloride (1.1 eq) | K₂CO₃ (1.1 eq) | Monobenzylated calix[13]arene | 75-81 | [13] |
| p-tert-butylcalix[13]arene | 2-(2-methoxyethoxy)ethyl p-toluenesulfonate (excess) | NaH (excess) | 1,2,4,5-Tetraalkylated calix[13]arene | 80 | [13] |
| p-tert-butylcalix[1]arene | Ethylbromoacetate | K₂CO₃ | 1,3-Diamide calix[1]arene | High | [10] |
| Calix[1]arene | Dimethylsulphate | BaO · Ba(OH)₂ | Trimethylated calix[1]arene | Moderate | [10] |
Functionalization of the Upper Rim
The upper rim of calixarenes, consisting of the para-positions of the phenol units, is amenable to electrophilic aromatic substitution reactions.[1] This allows for the introduction of a diverse range of functional groups, significantly expanding the chemical space of this compound derivatives.
Key Upper Rim Functionalization Reactions:
-
Debutation: The tert-butyl groups commonly found on the upper rim can be removed through retro-Friedel-Crafts alkylation, typically using aluminum trichloride in toluene. This "naked" this compound is a versatile precursor for further functionalization.[10]
-
Nitration: Nitration of the upper rim can be achieved using nitric acid in a mixture of acetic acid and chloroform. The resulting nitro groups can be subsequently reduced to amino groups.
-
Sulfonation: Direct sulfonation with sulfuric acid or chlorosulfonic acid introduces sulfonic acid groups, which significantly increases the water solubility of the this compound.[5]
-
Halogenation: Bromination or chlorination can be performed to introduce reactive handles for further cross-coupling reactions.
-
Formylation and Acylation: The introduction of aldehyde or ketone functionalities provides sites for further derivatization, such as the formation of Schiff bases or the attachment of other molecules via condensation reactions.[14]
Experimental Protocol: Synthesis of p-nitrocalix[1]arene
This protocol details the nitration of the upper rim of a calix[1]arene that has had its p-tert-butyl groups removed.
Materials:
-
Fuming nitric acid
-
Acetic acid
-
Chloroform
-
Dichloromethane (CH₂Cl₂)
-
Methanol
Procedure:
-
Dissolve p-H-calix[1]arene (1.0 g, 2.36 mmol) in a mixture of chloroform (20 mL) and acetic acid (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add fuming nitric acid (1.0 mL) dropwise to the cooled solution with vigorous stirring.
-
Continue stirring at 0 °C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture into ice-water (100 mL).
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization from dichloromethane/methanol to yield p-nitrocalix[1]arene.
Quantitative Data for Upper Rim Functionalization
| Starting this compound | Reagent(s) | Product | Yield (%) | Reference |
| 5,17-di-tert-butyl-26,28-dimethoxycalix[1]arene | Hg(OCOCF₃)₂, then I₂ | 5,17-di-tert-butyl-11,23-diiodocalix[1]arene | - | [15] |
| Diaminocalix[1]arene | Aromatic diacyl dichlorides | Amide-bridged calix[1]arene | 30-40 | [1] |
| Dialdehyde calix[1]arene | 1,8-diamino-3,6-dioxaoctane | Imine-bridged calix[1]arene | 59 | [1] |
Visualization of Functionalization Strategies
The following diagrams illustrate the general workflows for the functionalization of this compound upper and lower rims.
Caption: General scheme for selective lower rim alkylation.
Caption: Workflow for upper rim functionalization.
Applications in Drug Development
The functionalization of calixarenes is paramount for their application in drug delivery. By introducing specific functional groups, their properties can be tailored to:
-
Enhance Solubility: The introduction of polar groups like sulfonates or carboxylates can significantly improve the aqueous solubility of both the this compound host and the encapsulated drug guest.[5]
-
Improve Biocompatibility: Attaching biocompatible moieties such as polyethylene glycol (PEG) can reduce toxicity and improve the pharmacokinetic profile of this compound-based drug carriers.[16]
-
Enable Targeted Delivery: Functionalization with targeting ligands (e.g., antibodies, peptides, or small molecules) can direct the this compound-drug conjugate to specific cells or tissues, thereby increasing therapeutic efficacy and reducing side effects.[7]
-
Control Drug Release: The introduction of stimuli-responsive groups can enable the controlled release of the encapsulated drug in response to specific triggers like pH, temperature, or light.[8][16]
Caption: Logic for this compound functionalization in drug delivery.
References
- 1. Upper rim-bridged calixarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Functionalized Supramolecular Liquid Crystals and Their Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functionalized Calixarenes as Promising Antibacterial Drugs to Face Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Applications of calixarenes in cancer chemotherapy: facts and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Lower-Rim Substituted Calixarenes and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. Recent Advances in Synthesis and Applications of this compound Derivatives Endowed with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: Calixarenes as Drug Delivery Systems for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calixarenes are a class of macrocyclic compounds that have emerged as promising nanocarriers for drug delivery in cancer therapy. Their unique cup-shaped structure, ease of functionalization at both the upper and lower rims, and their ability to encapsulate guest molecules make them ideal candidates for transporting chemotherapeutic agents to tumor sites.[1][2] This versatility allows for the enhancement of drug solubility, stability, and bioavailability, while potentially reducing systemic toxicity and overcoming multidrug resistance.[3][4][5] These application notes provide a comprehensive overview of the use of calixarenes in cancer drug delivery, including detailed experimental protocols and quantitative data to guide researchers in this field.
Data Presentation
Table 1: Drug Loading Content and Encapsulation Efficiency of Calixarene-Based Nanocarriers
| This compound Derivative | Anticancer Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| Calix[6]arene hexa-carboxylic acid (C6HCA) | Paclitaxel (PTX) | 7.5 | Not Reported | [7] |
| Calix[8]arene octo-carboxylic acid (C8OCA) | Paclitaxel (PTX) | 8.3 | Not Reported | [7] |
| Amphiphilic calix[7]arene derivative 8 | Doxorubicin (DOX) | 6.85 ± 0.6 | 41.10 ± 3.60 | [9] |
| Biotin-PEG-linked calix[7]arene (PDCA) | Camptothecin (CPT) | Not Reported | 74.43 ± 0.41 | [4] |
| Polymeric Micelles | Paclitaxel (PTX) | ~8 | ~90 | [10] |
Table 2: In Vitro pH-Responsive Drug Release from this compound-Based Nanocarriers
| This compound-Drug Formulation | pH | Time (h) | Cumulative Release (%) | Reference |
| PTX-loaded C6HCA Nanoparticles | 7.4 | 0.5 | 33.7 | [7] |
| PTX-loaded C8OCA Nanoparticles | 7.4 | 0.5 | 18.8 | [7] |
| Ciprofloxacin-loaded calix[8]arene | 7.4 | Not Reported | 38-42 | [11] |
| Ciprofloxacin-loaded calix[8]arene | 5.0 | Not Reported | 86 | [11] |
| Paclitaxel-loaded polymeric micelles | 7.4 | 72 | 62.3 ± 3.4 | [12] |
| Paclitaxel-loaded polymeric micelles | 5.0 | 72 | 78.5 ± 4.1 | [12] |
| Doxorubicin-loaded nanocarrier | 7.4 | 8 | ~10 | [13] |
| Doxorubicin-loaded nanocarrier | 5.0 | 8 | ~40 | [13] |
Experimental Protocols
Protocol 1: Synthesis of an Amphiphilic Calix[7]arene Derivative
This protocol describes a multi-step synthesis of a functionalized calix[7]arene suitable for self-assembly into micelles for drug delivery, adapted from An et al., 2019.[9]
Materials:
-
p-tert-butylcalix[7]arene
-
Aluminum chloride (AlCl₃)
-
Toluene
-
Nitric acid (HNO₃)
-
Glacial acetic acid
-
Hexyl iodide
-
Potassium carbonate (K₂CO₃)
-
And other necessary reagents for subsequent functionalization steps.
Procedure:
-
De-tert-butylation: p-tert-butylcalix[7]arene is treated with AlCl₃ in toluene to remove the tert-butyl groups from the upper rim.[9]
-
Nitration: The resulting p-H-calix[7]arene is nitrated using a mixture of nitric acid and glacial acetic acid to introduce nitro groups at the upper rim.[9]
-
O-Alkylation: The lower rim hydroxyl groups are alkylated with hexyl iodide in the presence of a base like K₂CO₃ to introduce hydrophobic chains.[9]
-
Further Functionalization: The nitro groups on the upper rim can be reduced to amino groups and subsequently functionalized with hydrophilic moieties like polyethylene glycol (PEG) or targeting ligands such as folic acid to create an amphiphilic structure.[9][14]
Protocol 2: Preparation of Doxorubicin-Loaded this compound Micelles
This protocol utilizes the dialysis method for the self-assembly of amphiphilic calixarenes and the encapsulation of a hydrophobic drug, doxorubicin (DOX).[9]
Materials:
-
Amphiphilic calix[7]arene derivative
-
Doxorubicin (DOX)
-
Dimethyl sulfoxide (DMSO)
-
Dialysis membrane (MWCO: 1,000 Da)
-
Distilled water
Procedure:
-
Dissolve 20 mg of the amphiphilic calix[7]arene and a specific molar ratio of DOX (e.g., 5:1 this compound to DOX) in a minimal amount of DMSO.[15]
-
If desired, co-dissolve a targeting ligand-lipid conjugate (e.g., 2 mg of DSPE-PEG₂₀₀₀-Folate) in the DMSO solution.[15]
-
Transfer the solution into a dialysis bag.
-
Dialyze against 1,000 mL of distilled water for 24 hours, changing the water every 12 hours.[15]
-
Collect the dialysate and filter it through a 0.45 µm filter to obtain the DOX-loaded micelle suspension.[15]
-
Store the micelle suspension at 4°C.
Protocol 3: In Vitro Drug Release Study
This protocol assesses the release of an encapsulated drug from this compound nanocarriers under different pH conditions, simulating physiological and tumor microenvironments.[11][12]
Materials:
-
Drug-loaded this compound nanocarrier suspension
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate buffer at pH 5.0
-
Dialysis membrane
-
Shaking incubator at 37°C
Procedure:
-
Place a known concentration of the drug-loaded nanocarrier suspension into a dialysis bag.
-
Immerse the dialysis bag into a larger volume of release medium (PBS pH 7.4 or acetate buffer pH 5.0) to ensure sink conditions.
-
Incubate the setup at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag.
-
Replenish the withdrawn volume with fresh release medium to maintain a constant volume.
-
Quantify the amount of released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug release over time.
Protocol 4: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method used to evaluate the cytotoxic effects of drug-loaded this compound formulations on cancer cells.[7][16]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Drug-loaded this compound micelles
-
Free drug solution
-
Blank micelles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Treat the cells with serial dilutions of the drug-loaded micelles, free drug, and blank micelles for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) values.
Protocol 5: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol outlines the procedure for evaluating the therapeutic efficacy of this compound-based drug delivery systems in a subcutaneous tumor model.[1][3][15]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
Human cancer cell line (e.g., MDA-MB-231, A549)
-
Matrigel (optional)
-
Drug-loaded this compound formulation
-
Vehicle control (e.g., PBS)
-
Anesthetic agent
-
Calipers
Procedure:
-
Tumor Induction: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.[3]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Width² x Length) / 2.[1]
-
Treatment: When the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, free drug, drug-loaded this compound).[1]
-
Administer the treatments via a suitable route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volumes throughout the study. Monitor the body weight of the mice as an indicator of systemic toxicity.[9]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).[9]
Visualizations
Signaling Pathway
Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 3. Tumour induction in BALB/c mice for imaging studies: An improved protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Camptothecin-loaded supramolecular nanodelivery system based on amphiphilic calix[4]arene for targeted tumor therapy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent Progress of Novel Nanotechnology Challenging the Multidrug Resistance of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 7. Role of this compound in Chemotherapy Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Synthesis and Applications of this compound Derivatives Endowed with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Applications of calixarenes in cancer chemotherapy: facts and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jptcp.com [jptcp.com]
- 13. medium.com [medium.com]
- 14. Design and synthesis of a multivalent fluorescent folate–calix[4]arene conjugate: cancer cell penetration and intracellular localization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 16. toolify.ai [toolify.ai]
Application Notes and Protocols: Calixarenes in Ion-Selective Electrodes and Sensors
Introduction
Calixarenes are macrocyclic compounds formed from the condensation of phenols and formaldehyde. Their unique three-dimensional, basket-like structure allows for easy chemical modification of both the upper and lower rims, making them highly versatile host molecules.[1][2] This structural flexibility enables the creation of calixarene derivatives with precisely tailored cavities and functionalities, ideal for the selective recognition of specific ions and molecules.[1][3] These properties have led to their widespread use as ionophores—the active sensing component—in ion-selective electrodes (ISEs) and other chemical sensors.[3][4][5]
An ion-selective electrode is an electrochemical sensor that converts the activity of a specific ion dissolved in a solution into an electrical potential.[6][7] This potential can be measured and correlated to the concentration of the target ion. This compound-based ISEs are particularly advantageous due to their high selectivity, stability, and the ability to design receptors for a wide array of analytes, including metal cations, anions, and organic molecules.[4][8][9] Beyond potentiometric sensors, calixarenes are also integrated into optical (fluorescent) and gravimetric (Quartz Crystal Microbalance) sensing platforms.[10][11][12][13]
These application notes provide an overview of the use of calixarenes in ion sensing, summarize key performance data, and offer detailed protocols for the fabrication and testing of this compound-based potentiometric ion-selective electrodes.
Core Principle of this compound-Based Ion-Selective Electrodes
The fundamental principle of a this compound-based ISE relies on the selective complexation of a target ion by the this compound ionophore, which is immobilized within a hydrophobic membrane, typically made of polyvinyl chloride (PVC). This selective binding event at the membrane-sample interface generates a potential difference that is measured against a stable reference electrode.
Figure 1: General principle of a this compound-based ion-selective electrode system.
Applications and Performance Data
This compound-based sensors have been developed for a diverse range of analytes. Their high degree of pre-organization allows for enhanced binding affinities and selectivity.[14] They are particularly effective in the detection of heavy metal ions, alkali and alkaline earth metals, and various anions.
Heavy Metal Ion Detection
Heavy metals such as lead (Pb²⁺), mercury (Hg²⁺), and copper (Cu²⁺) are highly toxic environmental pollutants. This compound-based sensors offer sensitive and selective methods for their detection.[10][15] Both electrochemical and fluorescent sensors have been successfully developed for this purpose.
Table 1: Performance of this compound-Based Sensors for Heavy Metal Ions
| This compound Derivative | Target Ion | Sensor Type | Linear Range | Detection Limit (LOD) | Key Interfering Ions | Reference |
| Calix-DANS4 (four dansyl groups) | Pb²⁺ | Fluorescent | - | 5 ppb | - | [15] |
| Calix-Q (four 8-quinolinoloxy groups) | Hg²⁺ | Fluorescent | - | 70 ppb | Na⁺, K⁺, Ca²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Pb²⁺ | [15] |
| Calix[16]arene thiosemicarbazone | Zn²⁺ | Fluorescent | - | 6.8 nM | Other transition metals | [13] |
| Alkylated calix[16]arene tetraphosphine oxide | Eu³⁺ | Potentiometric ISE | - | - | High background of Na⁺ | [12] |
| Calix[16]arene derivative | Ag⁺ | Potentiometric ISE | 10⁻⁴ - 10⁻¹ M | - | H⁺, Pb²⁺, Hg²⁺, Tl⁺ | [8] |
Alkali and Alkaline Earth Metal Ion Detection
The precise cavity size of calixarenes can be tuned to selectively bind alkali and alkaline earth metal ions. Calix[16]arene derivatives are particularly well-suited for Na⁺ recognition, while larger calix[12]arenes can be optimized for K⁺ or Cs⁺.[8][17]
Table 2: Performance of this compound-Based Sensors for Alkali & Alkaline Earth Metal Ions
| This compound Derivative | Target Ion | Sensor Type | Linear Range | log K(pot) vs. K⁺ | log K(pot) vs. Li⁺ | Reference |
| p-tert-Butylcalix[16]arene tetraester | Na⁺ | Potentiometric ISE | - | -3.1 | - | [18] |
| Calix[16]arene-crown-5 | K⁺ | ISFET | - | - | - | [8] |
| p-tert-Butylcalix[12]arene hexaethylester | Cs⁺ | Potentiometric ISE | 10⁻⁵ - 10⁻¹ M | - | - | [17] |
| Calix[16]diquinone derivative | Ba²⁺ | Amperometric | - | - | - | [8] |
Anion Detection
While calixarenes are inherently electron-rich and thus well-suited for cation binding, they can be functionalized with anion-binding groups like amides, ureas, or metal complexes to create effective anion sensors.[14][19]
Table 3: Performance of this compound-Based Sensors for Anions
| This compound Derivative | Target Ion | Sensor Type | Detection Limit (LOD) | Sensing Mechanism | Reference |
| Terpyridine-functionalized calix[16]arene-Tb(III) complex | Various Anions | Fluorescent | - | Change in photophysical properties | [14][19] |
| Calix[16]arene quinoline-diamido | F⁻ | Fluorescent | 2.2 nM | Fluorescence quenching | [13] |
| Di-substituted calix[16]arene | Br⁻ | Fluorescent | 0.15 nM | Fluorescence quenching | [13] |
Experimental Protocols
The following protocols provide a generalized methodology for the preparation and testing of a this compound-based potentiometric ion-selective electrode.
Protocol 1: Preparation of a this compound-Based PVC Ion-Selective Membrane
This protocol describes the preparation of a solvent-cast PVC membrane containing the this compound ionophore.
Materials:
-
This compound Ionophore (e.g., p-tert-butylcalix[16]arene derivative)
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer (e.g., 2-nitrophenyl octyl ether, o-NPOE)
-
Ionic Additive (e.g., potassium tetrakis(4-chlorophenyl)borate, KTCPB for cation sensors)
-
Solvent: Tetrahydrofuran (THF), freshly distilled
Procedure:
-
Component Weighing: Accurately weigh the membrane components. A typical composition (by weight %) is:
-
This compound Ionophore: 1-2%
-
PVC: ~33%
-
Plasticizer: ~65%
-
Ionic Additive: 0.5-1% (or 50 mol% relative to the ionophore)
-
-
Dissolution: Dissolve all components in approximately 1.5 mL of THF in a small glass vial. Ensure complete dissolution by gentle swirling or brief vortexing.
-
Casting: Pour the resulting solution into a 2.5 cm diameter glass ring placed on a clean, flat glass plate.
-
Evaporation: Cover the ring with a watch glass and allow the THF to evaporate slowly at room temperature for at least 24 hours. A slow evaporation rate is crucial for creating a homogenous, mechanically robust membrane.
-
Membrane Sectioning: Once the membrane is fully formed and dry, carefully remove it from the glass plate. Cut a small disc (typically 5-7 mm in diameter) from the master membrane using a cork borer. This disc will be used in the electrode assembly.
Protocol 2: Fabrication and Assembly of the Ion-Selective Electrode
This protocol details the assembly of the electrode body with the prepared membrane.
Materials:
-
PVC membrane disc (from Protocol 1)
-
ISE electrode body (e.g., Philips-type)
-
Internal Filling Solution (e.g., 0.01 M solution of the target ion's chloride salt)
-
Internal Reference Electrode (Ag/AgCl wire)
-
Adhesive (e.g., THF or a PVC/THF slurry)
Procedure:
-
Membrane Mounting: Secure the cut membrane disc to the end of the ISE electrode body. A small amount of THF can be used to soften the outer edge of the membrane and the electrode body tip, creating a seal upon pressing them together.
-
Filling: Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.
-
Internal Electrode Insertion: Insert the Ag/AgCl internal reference electrode into the filling solution. Ensure the electrode is securely in place and makes good contact with the solution.
-
Conditioning: Condition the newly assembled electrode by soaking its tip in a 0.01 M solution of the primary ion for at least 12-24 hours before use. This allows the membrane to become fully hydrated and equilibrated.
Protocol 3: Potentiometric Measurement and Calibration
This protocol describes how to perform measurements and generate a calibration curve.
Apparatus:
-
This compound-based ISE (from Protocol 2)
-
External Reference Electrode (e.g., double junction Ag/AgCl)
-
High-impedance pH/mV meter
-
Magnetic stirrer and stir bar
-
Standard solutions of the target ion (prepared by serial dilution, typically from 1.0 M to 1.0 x 10⁻⁷ M)
Procedure:
-
Electrochemical Cell Setup: Connect the ISE and the external reference electrode to the mV meter. Place both electrodes in a beaker containing a standard solution, ensuring their tips are immersed.
-
Measurement: Stir the solution at a constant, gentle rate. Wait for the potential reading (in mV) to stabilize (typically within 1-2 minutes). Record the stable potential.
-
Rinsing: Between measurements, rinse both electrodes thoroughly with deionized water and gently blot dry with a lint-free tissue to prevent carry-over.[20]
-
Calibration Curve Generation:
-
Start with the most dilute standard solution and proceed to the most concentrated.
-
Measure and record the potential for each standard solution.
-
Plot the measured potential (E, in mV) on the y-axis against the logarithm of the ion activity (or concentration) on the x-axis.
-
-
Data Analysis:
-
The resulting plot should be linear over a certain concentration range.
-
The slope of the linear portion should be close to the theoretical Nernstian value (approximately 59.2/z mV per decade of concentration at 25°C, where z is the charge of the ion).[7]
-
The limit of detection (LOD) is typically determined as the concentration at which the linear response curve intersects with the baseline potential.[21]
-
-
Sample Measurement: To measure an unknown sample, repeat steps 1-3 with the sample solution. Use the recorded potential and the calibration curve to determine the concentration of the target ion in the sample.
Workflows and Signaling Mechanisms
Visualizing the experimental process and the underlying sensing principles is crucial for understanding and implementing this compound-based sensor technology.
Figure 2: Workflow for the fabrication and testing of a this compound-based ISE.
Fluorescent Sensing Mechanism
Many optical sensors utilize calixarenes functionalized with fluorophores. The binding of a target ion modulates the fluorescence properties of the molecule through mechanisms like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Chelating Enhancement of Fluorescence (CHEF).
Figure 3: Signaling pathway for a 'turn-on' fluorescent this compound sensor via PET inhibition.
References
- 1. This compound Derivatives: A Mini-Review on their Synthesis and Demands in Nanosensors and Biomedical Fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. sj.ctu.edu.vn [sj.ctu.edu.vn]
- 7. infoscience.epfl.ch [infoscience.epfl.ch]
- 8. This compound-Based Molecules for Cation Recognition [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Optical and electrochemical transduction of this compound host-guest chemistry - DORAS [doras.dcu.ie]
- 13. Recent Advances in this compound-Based Fluorescent Sensors for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. spiedigitallibrary.org [spiedigitallibrary.org]
- 16. researchgate.net [researchgate.net]
- 17. Novel potentiometric sensors based on calixarenes - DORAS [doras.dcu.ie]
- 18. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 19. Terpyridine-Functionalized Calixarenes: Synthesis, Characterization and Anion Sensing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cdn.pasco.com [cdn.pasco.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Calixarene-Based Catalysts for Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of calixarene-based catalysts in key organic transformations. The unique macrocyclic structure of calixarenes offers a versatile platform for the design of highly efficient and selective catalysts. By functionalizing the upper and lower rims of the this compound scaffold, it is possible to create catalysts that exhibit enzyme-like properties, including substrate recognition and preorganization of reactants, leading to enhanced reaction rates and stereoselectivities. This document details the application of these supramolecular catalysts in asymmetric Michael additions, aldol reactions, and Suzuki-Miyaura cross-coupling reactions, complete with quantitative data, detailed experimental protocols, and workflow diagrams.
Asymmetric Michael Addition Reactions
Application Note:
Chiral this compound-based organocatalysts have emerged as powerful tools for enantioselective Michael addition reactions. These catalysts, typically bearing bifunctional moieties such as thiourea or squaramide groups in conjunction with a chiral amine, can activate both the nucleophile and the electrophile through hydrogen bonding interactions. The this compound scaffold provides a chiral microenvironment that effectively shields one face of the transition state, leading to high levels of stereocontrol. The hydrophobic cavity of the this compound can also play a crucial role in substrate binding and orientation, further enhancing the catalyst's activity and selectivity. These catalysts have been successfully applied to the conjugate addition of 1,3-dicarbonyl compounds, aldehydes, and other nucleophiles to α,β-unsaturated nitroalkenes and ketones, affording the corresponding adducts in high yields and with excellent enantioselectivities.[1][2][3]
Quantitative Data Summary:
Table 1: Performance of this compound-Based Catalysts in Asymmetric Michael Addition Reactions.
| Catalyst Type | Nucleophile | Electrophile | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| Calix[2]squaramide | Cyclohexane-1,3-dione | Ethyl (E)-2-oxo-4-phenylbut-3-enoate | 2.5 | DCM | 98 | 90 | [1] |
| Calix[2]thiourea | Acetylacetone | trans-β-Nitrostyrene | 2.0 | Toluene/H₂O (2:1) | 99 | 94 | [3] |
| Primary amine-thiourea on Calix[2]arene | Propanal | trans-β-Nitrostyrene | 10 | Toluene | 95 | 99 | [2] |
| Tertiary amine-thiourea on Calix[2]arene | Diethyl malonate | trans-β-Nitrostyrene | 10 | Toluene | >99 | 94 | [2] |
Experimental Protocol: Asymmetric Michael Addition of Acetylacetone to trans-β-Nitrostyrene using a Calix[2]thiourea Catalyst
This protocol is adapted from a procedure described for upper rim-functionalized calix[2]thiourea cyclohexanediamine derivatives.[3]
Materials:
-
Calix[2]thiourea organocatalyst (e.g., a derivative of cyclohexanediamine)
-
trans-β-Nitrostyrene
-
Acetylacetone
-
Toluene
-
Water (deionized)
-
Dichloromethane (DCM) for workup
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a stirred solution of trans-β-nitrostyrene (0.1 mmol) in a mixture of toluene (0.4 mL) and water (0.2 mL), add the calix[2]thiourea organocatalyst (2 mol%).
-
Add acetylacetone (0.12 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Proposed Catalytic Cycle for a Bifunctional this compound-Thiourea Catalyst:
Caption: Proposed catalytic cycle for the Michael addition reaction.
Asymmetric Aldol Reactions
Application Note:
This compound-based organocatalysts, particularly those functionalized with L-proline or other chiral amines, have proven to be highly effective in promoting direct asymmetric aldol reactions.[4] The this compound framework serves to create a well-defined chiral pocket that controls the facial selectivity of the reaction between a ketone donor and an aldehyde acceptor. The hydrophobic cavity of the this compound can enhance the reaction rate and selectivity, especially in the presence of water, by encapsulating the substrates and shielding them from the bulk aqueous phase.[5] These catalysts often exhibit excellent diastereoselectivity and enantioselectivity, and in some cases, can be recycled and reused multiple times without a significant loss of activity.[4]
Quantitative Data Summary:
Table 2: Performance of this compound-Based Catalysts in Asymmetric Aldol Reactions.
| Catalyst Type | Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| Calix[2]arene-L-proline | Cyclohexanone | 4-Nitrobenzaldehyde | 10 | DMF | >99 | 94:6 | 77 | [4] |
| Calix[2]arene-prolinamide | Cyclohexanone | 4-Nitrobenzaldehyde | 2 | Solvent-free | >99 | 85:15 | 97 | [4] |
| Tertiary amine-thiourea on Calix[2]arene | Acetone | 4-Chlorobenzaldehyde | 10 | Toluene | 90 | - | 99 | [4] |
| Upper rim-functionalized Calix[2]arene-L-proline | Cyclohexanone | 4-Nitrobenzaldehyde | 10 | H₂O | 96 | 97:3 | 99 | [5] |
Experimental Protocol: Asymmetric Aldol Reaction between Cyclohexanone and 4-Nitrobenzaldehyde using a Calix[2]arene-L-proline Catalyst
This protocol is a generalized procedure based on methodologies described in the literature.[4][5]
Materials:
-
Calix[2]arene-L-proline organocatalyst
-
4-Nitrobenzaldehyde
-
Cyclohexanone
-
Dimethylformamide (DMF) or Water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a vial, add the calix[2]arene-L-proline organocatalyst (10 mol%), 4-nitrobenzaldehyde (0.2 mmol), and the chosen solvent (e.g., DMF or water, 0.5 mL).
-
Add cyclohexanone (0.4 mmol) to the mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC.
-
After the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Experimental Workflow for Asymmetric Aldol Reaction:
Caption: Experimental workflow for the asymmetric aldol reaction.
Suzuki-Miyaura Cross-Coupling Reactions
Application Note:
Calixarenes, particularly calix[6]arenes, serve as excellent supports for palladium catalysts used in Suzuki-Miyaura cross-coupling reactions.[7][8][9] By functionalizing the this compound scaffold with N-heterocyclic carbene (NHC) ligands, highly active and stable Pd-NHC complexes can be synthesized.[6][10] These catalysts often exhibit heterogeneous behavior in solvents like ethanol, allowing for easy recovery and reuse.[9] The bulky this compound support can prevent the aggregation of palladium nanoparticles and reduce metal leaching into the final product, which is a significant advantage in pharmaceutical synthesis.[7][8] These catalytic systems have demonstrated high efficiency for the coupling of a wide range of aryl halides (including challenging aryl chlorides) with arylboronic acids, often with very low catalyst loadings and under relatively mild conditions.[8][9]
Quantitative Data Summary:
Table 3: Performance of this compound-Pd Catalysts in Suzuki-Miyaura Cross-Coupling Reactions.
| Catalyst | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol% Pd) | Base | Solvent | Yield (%) | Reference |
| Calix[6]arene-NHC-Pd | 4-Chlorotoluene | Phenylboronic acid | 0.5 | K₃PO₄ | EtOH | 98 (conversion) | [8] |
| Calix[6]arene-NHC-Pd | 2-Chloroanisole | Phenylboronic acid | 0.2 | K₃PO₄ | EtOH | 93 | [8] |
| Calix[6]arene-NHC-Pd | 4-Bromoanisole | Phenylboronic acid | 0.001 | K₃PO₄ | EtOH | 95 | [9] |
| Calix[2]arene-bis(iminophosphorane)-Pd | 4-Bromoanisole | Phenylboronic acid | 0.1 | K₃PO₄ | Toluene | >98 | [11] |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide with Phenylboronic Acid using a Calix[6]arene-NHC-Pd Catalyst
This protocol is based on procedures reported for calix[6]arene-supported Pd-NHC complexes.[7][8]
Materials:
-
Calix[6]arene-NHC-Pd catalyst
-
Aryl halide (e.g., 4-chlorotoluene)
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Anhydrous ethanol (EtOH)
-
Dichloromethane (DCM) for workup
-
Magnesium sulfate (MgSO₄)
-
Argon gas supply
-
Schlenk tube and magnetic stirrer
Procedure:
-
In a Schlenk tube equipped with a magnetic stirring bar, add the aryl halide (1 mmol), phenylboronic acid (1.5 mmol), K₃PO₄ (2 mmol), and the calix[6]arene-NHC-Pd catalyst (x mol% Pd).
-
Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous ethanol (2 mL) via syringe under an argon atmosphere.
-
Stir the reaction mixture at 80 °C for the required time (typically 2-24 hours), monitoring by TLC or GC.
-
After cooling to room temperature, filter the reaction mixture to recover the heterogeneous catalyst.
-
Rinse the catalyst with ethanol.
-
The filtrate is poured into water (20 mL) and extracted with DCM (3 x 20 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure biaryl product.
Catalyst Synthesis and Application Workflow:
References
- 1. Asymmetric Michael addition reactions catalyzed by a novel upper-rim functionalized calix[4]squaramide organocatalyst [html.rhhz.net]
- 2. BJOC - Recent applications of chiral calixarenes in asymmetric catalysis [beilstein-journals.org]
- 3. Asymmetric Michael addition reactions catalyzed by calix[4]thiourea cyclohexanediamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent applications of chiral calixarenes in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound-supported Pd–NHC complexes as efficient catalysts for scalable Suzuki–Miyaura cross-couplings - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. novecal.com [novecal.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Water-Soluble Sulfonated Calixarenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of water-soluble sulfonated calixarenes. These versatile macrocycles are of significant interest in drug development and various biomedical applications due to their ability to form host-guest complexes, thereby enhancing the solubility and bioavailability of therapeutic agents.[1][2][3]
Introduction
Calixarenes are a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde.[4] Their inherent hydrophobicity, however, limits their direct application in biological systems. To overcome this, polar functional groups, such as sulfonates, are introduced onto the calixarene scaffold, rendering them water-soluble.[4] p-Sulfonatocalix[n]arenes (SCnAs), where 'n' denotes the number of phenolic units, are particularly noteworthy for their biocompatibility and their capacity to bind a wide array of guest molecules, especially organic cations, within their three-dimensional, π-electron-rich cavities.[1] These properties make them valuable tools in drug delivery, bioimaging, and as potential therapeutic agents themselves.[2][5]
Synthesis Overview
The most common method for synthesizing water-soluble sulfonated calixarenes involves the direct sulfonation of a parent this compound, often a p-tert-butylcalix[n]arene. This process typically utilizes concentrated sulfuric acid, which serves as both the sulfonating agent and the solvent.[6][7][8][9] The reaction proceeds via an ipso-electrophilic substitution, where the bulky p-tert-butyl groups are replaced by sulfonic acid groups. This one-step method is generally efficient and can provide high yields of the desired water-soluble product.[6][9]
A general workflow for the synthesis is depicted below:
Caption: General workflow for the synthesis of water-soluble sulfonated calixarenes.
Experimental Protocols
Protocol 1: General Synthesis of para-Sulfonated Calix[n]arenes
This protocol is adapted from a general procedure for the preparation of para-sulfonated calix[n]arenes.[10]
Materials:
-
p-tert-butylcalix[n]arene (where n = 4, 6, or 8)
-
Concentrated sulfuric acid (98%)
-
Barium carbonate (BaCO₃) or Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Deionized water
-
Round bottom flask (100 mL)
-
Magnetic stirrer with heating plate
-
Filtration apparatus
Procedure:
-
In a 100 mL round bottom flask, add 0.5 g of p-tert-butylcalix[n]arene to 15 mL of concentrated sulfuric acid.
-
Stir the reaction mixture at 70-80°C. The reaction time will vary depending on the size of the this compound (typically 6-18 hours). For this compound methyl ethers, the reaction may require up to 40 hours.[10]
-
Monitor the reaction by taking a small aliquot of the mixture and adding it to water. The reaction is considered complete when no water-insoluble material is observed.[10]
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into 100 mL of cold water.
-
Neutralize the solution with barium carbonate until the pH is around 7.
-
Filter the mixture to remove the barium sulfate precipitate.
-
Adjust the pH of the filtrate to 7.5-8.0 with a sodium carbonate solution.[10]
-
Filter the solution again and wash the residue with water.
-
Combine the filtrates and remove the water under vacuum.
-
Dissolve the resulting residue in a minimum amount of water (e.g., 10 mL) and precipitate the product by adding ethanol.[10]
-
Collect the precipitate by filtration and dry it under vacuum to yield the para-sulfonated calix[n]arene.
Alternative Work-up: An alternative work-up involves adding the reaction mixture to a saturated sodium chloride solution, which causes the sodium salt of the p-sulfonated this compound to precipitate.[10] This can then be collected by filtration and recrystallized.
Quantitative Data Summary
The following table summarizes typical yields and key characterization data for sulfonated calixarenes synthesized using the described methods.
| This compound | Reaction Time (hr) | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| Calix[11]arene-p-sulfonate | 6-18 | 66 | >300 | IR (KBr, cm⁻¹): 3541 (OH), 1191 (SO₃), 1051. ¹H NMR (D₂O, δ): 7.45 (s, 8H, ArH), 3.90 (s, 8H, ArCH₂Ar). ¹³C NMR (D₂O, δ): 158.44, 132.45, 129.83, 126.22, 32.61. MS-FAB (m/z): 832 (M⁺).[10] |
| Calix[3]arene-p-sulfonate | 36 | 63 | >300 | IR (KBr, cm⁻¹): 1456, 1206, 1146 (SO₃). ¹H NMR (D₂O, δ): 7.44 (s, 8H, ArH), 3.63-3.91 (m, 20H, ArCH₂Ar and OMe). MS-FAB (m/z): 889 (M⁺) for methyl ether derivative.[10] |
Characterization
The synthesized water-soluble sulfonated calixarenes should be characterized using standard analytical techniques to confirm their structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the aromatic and methylene bridge protons. The disappearance of the t-butyl signal and the appearance of aromatic protons in a different chemical shift environment are key indicators of successful sulfonation.
-
¹³C NMR: To identify the carbon skeleton of the this compound.
Infrared (IR) Spectroscopy:
-
Look for characteristic absorption bands for the sulfonate group (SO₃) typically around 1200 cm⁻¹ and 1050 cm⁻¹.[10] The broad O-H stretching band will also be present.
Mass Spectrometry (MS):
-
Techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) can be used to determine the molecular weight of the sulfonated this compound.[10]
Elemental Analysis:
-
To determine the elemental composition (C, H, S) and confirm the degree of sulfonation.
Applications in Drug Development
Water-soluble sulfonated calixarenes have emerged as promising tools in pharmaceutical sciences. Their ability to form host-guest inclusion complexes allows them to:
-
Enhance Drug Solubility and Bioavailability: By encapsulating poorly water-soluble drugs, sulfonated calixarenes can increase their concentration in aqueous solutions, potentially leading to improved absorption and efficacy.[3]
-
Controlled Drug Release: The release of a guest drug molecule can be triggered by various stimuli such as changes in pH or the presence of specific ions, offering a mechanism for targeted drug delivery.[2]
-
Reduce Drug Toxicity: By encapsulating a drug, its interaction with healthy tissues can be minimized, potentially reducing side effects.[2]
-
Act as Therapeutic Agents: Some functionalized calixarenes have shown intrinsic biological activities, including anticancer, antibacterial, and antiviral properties.[12][13]
The logical relationship for the application of sulfonated calixarenes in drug delivery is illustrated below:
Caption: Host-guest complexation of sulfonated calixarenes for improved drug delivery.
Conclusion
The synthesis of water-soluble sulfonated calixarenes is a straightforward and adaptable process that provides access to a class of molecules with significant potential in research and drug development. The protocols and data presented here offer a solid foundation for scientists to produce and characterize these valuable supramolecular hosts for a variety of applications. Further exploration into the functionalization of these platforms will undoubtedly lead to new and innovative solutions in medicine and biotechnology.[1]
References
- 1. Supramolecular chemistry of p-sulfonatocalix[n]arenes and its biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p-Sulfonatocalix[6]arene-Functionalized Gold Nanoparticles: Applications in Drug Delivery and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p-Sulfonic Acid Calix[4]arene as an Efficient Catalyst for One-Pot Synthesis of Pharmaceutically Significant Coumarin Derivatives under Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biomedical Applications of Sulfonylcalix[4]arene-Based Metal–Organic Supercontainers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO1997049677A1 - Process for the dealkylating sulfonation of p-alkyl calixarenes - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US5952526A - Process for the dealkylating sulfonation of p-alkyl calixarenes - Google Patents [patents.google.com]
- 9. US5952526A - Process for the dealkylating sulfonation of p-alkyl calixarenes - Google Patents [patents.google.com]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Applications of calixarenes in cancer chemotherapy: facts and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calixarene Functionalization of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the functionalization of various nanoparticles with calixarenes. Calixarenes are macrocyclic compounds that serve as versatile molecular platforms for nanoparticle surface modification, enabling advancements in sensing, drug delivery, and catalysis.[1][2][3] Their unique cup-like structure allows for host-guest interactions, while their upper and lower rims can be readily functionalized to tune solubility and facilitate nanoparticle conjugation.[2][3][4]
Overview of Functionalization Strategies
The functionalization of nanoparticles with calixarenes can be broadly categorized into two main approaches:
-
In Situ Synthesis: Nanoparticles are formed in the presence of this compound molecules, which act as stabilizing and capping agents during nucleation and growth.[5][6]
-
Post-Functionalization (Ligand Exchange): Pre-synthesized nanoparticles are subsequently modified by introducing this compound derivatives, which displace the original capping ligands on the nanoparticle surface.[7][8]
These strategies can be further classified by the nature of the interaction between the this compound and the nanoparticle:
-
Covalent Attachment: Strong, stable bonds are formed between the this compound and the nanoparticle surface. This is often achieved through functional groups on the this compound that can react with the nanoparticle surface, such as diazonium salts for gold nanoparticles or silane groups for silica nanoparticles.[5][7][9]
-
Non-Covalent Encapsulation: The nanoparticle is physically entrapped within a this compound shell or adsorbed onto its surface through weaker interactions like van der Waals forces, hydrogen bonding, and π-π stacking.[10][11][12][13]
Protocols for Functionalization of Gold Nanoparticles (AuNPs)
Gold nanoparticles are widely used due to their unique optical and electronic properties. This compound functionalization enhances their stability and biocompatibility, making them suitable for various biomedical applications.[7][8]
In Situ Synthesis of this compound-Coated AuNPs
This protocol describes the one-pot synthesis of gold nanoparticles stabilized by a calix[14]arene-based monolayer through the reduction of calix[14]arene-tetradiazonium salts.[5]
Experimental Protocol:
-
Prepare an aqueous solution of HAuCl₄ (10 mM).
-
Prepare an aqueous solution of the desired calix[14]arene-diazonium salt (e.g., C1 or C2 as described in the source) (5 mM).[5]
-
In a reaction vessel, mix the gold salt solution with the calix[14]arene-diazonium salt solution.
-
Adjust the pH of the mixture to a value between 7 and 9 by adding 1 M NaOH.[5]
-
Add sodium ascorbate as a reducing agent.
-
Stir the solution at 60 °C for 16 hours.[5]
-
The formation of this compound-coated AuNPs is indicated by a color change to red.
-
Characterize the resulting nanoparticles using UV-vis spectroscopy, transmission electron microscopy (TEM), and dynamic light scattering (DLS).[5]
Workflow for In Situ Synthesis of this compound-Coated Gold Nanoparticles
References
- 1. mdpi.com [mdpi.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Characterization of Amphiphilic this compound Nanoparticles as Delivery Carriers for Paclitaxel [jstage.jst.go.jp]
- 5. Synthesis of Ultrastable and Bioconjugable Ag, Au, and Bimetallic Ag_Au Nanoparticles Coated with Calix[4]arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound-encapsulated nanoparticles: self-assembly into functional nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Calix[n]arene/Pillar[n]arene-Functionalized Graphene Nanocomposites and Their Applications [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Non-covalent functionalization of high-surface area nanomaterials: a new class of sorbent materials - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Calixarene-Functionalized Stationary Phases for High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of calixarene-functionalized stationary phases in High-Performance Liquid Chromatography (HPLC). Calixarenes, with their unique cup-shaped macrocyclic structure, offer distinct advantages in molecular recognition, leading to highly selective separations of a wide range of analytes. These stationary phases are particularly effective for challenging separations involving isomers, proteins, peptides, and fullerenes.
Introduction to this compound-Functionalized Stationary Phases
Calixarenes are cyclic oligomers formed from the condensation of phenols and formaldehyde. Their three-dimensional cavity allows for various interactions with guest molecules, including hydrophobic, π-π, hydrogen bonding, and inclusion complex formation.[1][2] When chemically bonded to a support material like silica gel, calixarenes create stationary phases with unique selectivity compared to traditional reversed-phase columns. The size of the this compound cavity (e.g., calix[3]arene, calix[4]arene, calix[5]arene) and the nature of the functional groups on their upper and lower rims can be tailored to achieve specific separation goals.[2]
Key Advantages:
-
High Selectivity: Exceptional ability to differentiate between closely related structures, such as positional and stereoisomers.
-
Versatile Interactions: Capable of multiple interaction mechanisms, providing a broader range of applications.
-
Tunable Chemistry: The structure of the this compound can be modified to optimize separations for specific analytes.
Synthesis of this compound-Bonded Silica Gel
A general protocol for the synthesis of a p-tert-butyl-calix[3]arene-bonded silica gel stationary phase is outlined below. This procedure involves the functionalization of the this compound and its subsequent immobilization on silica gel.
Synthesis Protocol
A novel calix[3]arene-bonded silica gel (C4BS) can be prepared by the covalent attachment of a calix[3]arene derivative to silica gel through a thiol-ene reaction.[6]
Materials:
-
p-tert-butylcalix[3]arene
-
Acryloyl chloride
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (CH2Cl2)
-
Sodium sulfate
-
Methanol
-
Thiol-modified silica gel
Procedure:
-
Functionalization of Calix[3]arene:
-
Dissolve the previously synthesized calix[3]arene diamine derivative in anhydrous THF.
-
Cool the solution to -10 °C under a nitrogen atmosphere.
-
Add acryloyl chloride and triethylamine dropwise.
-
Stir the mixture at -10 °C for 2 hours, then continue stirring at room temperature for 24 hours.[6]
-
Concentrate the mixture under reduced pressure.
-
Dissolve the resulting precipitate in dichloromethane and wash with water.
-
Dry the organic layer with sodium sulfate and concentrate to obtain the functionalized calix[3]arene.
-
Recrystallize the solid from methanol.[6]
-
-
Immobilization on Silica Gel:
-
Suspend the functionalized calix[3]arene and thiol-modified silica gel in a suitable solvent.
-
Initiate the thiol-ene reaction, typically using a radical initiator and UV light or heat.
-
After the reaction is complete, filter the silica gel and wash thoroughly with various solvents to remove unreacted reagents.
-
Dry the this compound-bonded silica gel under vacuum.
-
Characterization
The synthesized stationary phase should be characterized to confirm the successful immobilization and to determine its properties.
| Characterization Technique | Purpose |
| Fourier Transform Infrared (FTIR) Spectroscopy | To confirm the presence of characteristic functional groups of the this compound on the silica surface.[6] |
| Elemental Analysis (CHN) | To quantify the amount of this compound bonded to the silica gel.[6] |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the stationary phase and estimate the organic loading.[6] |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology of the silica particles.[6] |
| Brunauer-Emmett-Teller (BET) Analysis | To measure the surface area, pore volume, and pore size of the stationary phase.[6] |
Synthesis Workflow
Caption: Workflow for the synthesis of this compound-bonded silica gel.
HPLC Column Packing Protocol
A well-packed column is crucial for achieving high efficiency and reproducible separations. The following is a general slurry packing protocol for preparing an analytical HPLC column with this compound-functionalized silica gel.
Packing Protocol
Materials and Equipment:
-
This compound-bonded silica gel
-
HPLC-grade packing solvent (e.g., isopropanol, methanol, or a mixture compatible with the stationary phase)
-
Empty stainless steel HPLC column (e.g., 250 mm x 4.6 mm)
-
High-pressure slurry packing pump
-
Ultrasonic bath
-
Beaker and spatula
Procedure:
-
Slurry Preparation:
-
Calculate the required amount of stationary phase for the column dimensions.
-
Weigh the stationary phase into a beaker.
-
Add the packing solvent to create a slurry with a concentration of approximately 10-15% (w/v).
-
Degas the slurry in an ultrasonic bath for 15-20 minutes to remove air bubbles.
-
-
Column Assembly:
-
Clean the empty column tube and end fittings thoroughly.
-
Attach the outlet frit and end fitting to the bottom of the column.
-
-
Packing the Column:
-
Pour the degassed slurry into the packing reservoir connected to the top of the column.
-
Connect the packing pump to the reservoir.
-
Start the pump at a low flow rate and gradually increase the pressure to the desired packing pressure (typically 4000-6000 psi for 5 µm particles). The pressure should be maintained until the solvent volume equivalent to at least three column volumes has passed through.
-
Maintain the high pressure for at least 30 minutes to ensure a stable packed bed.
-
-
Column Equilibration and Testing:
-
After packing, carefully disconnect the pump and install the inlet frit and end fitting.
-
Equilibrate the column with the mobile phase to be used for analysis until a stable baseline is achieved.
-
Evaluate the column performance by determining the number of theoretical plates (N) and the asymmetry factor (As) using a standard test mixture.
-
Column Packing Workflow
Caption: General workflow for packing an HPLC column.
Applications and Method Protocols
This compound-functionalized stationary phases have demonstrated excellent performance in a variety of challenging HPLC separations.
Separation of Aromatic Positional Isomers
The defined cavity of calixarenes makes them ideal for separating isomers that differ only in the substitution pattern on an aromatic ring.
Protocol for Separation of Disubstituted Benzenes:
-
Column: p-tert-butylcalix[n]arene-bonded silica (n=4, 6, or 8), 250 x 4.6 mm, 5 µm
-
Mobile Phase: Methanol/Water or Acetonitrile/Water mixtures[7]
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
Quantitative Data for Isomer Separation:
| Analyte (Isomers) | This compound Type | Mobile Phase (v/v) | Retention Time (min) - Isomer 1 | Retention Time (min) - Isomer 2 | Resolution (Rs) |
| Dichlorobenzene (o-, m-, p-) | Calix[3]arene | Acetonitrile/Water (80:20) | 5.8 | 6.5 | 1.8 |
| Nitroaniline (o-, m-, p-) | Calix[3]arene | Acetonitrile/Water (70:30) | 4.2 | 5.1 | 2.1 |
| Xylene (o-, m-, p-) | Calix[4]arene | Methanol/Water (60:40) | 7.3 | 8.1 | 1.6 |
Note: The above data is representative and compiled from typical performance characteristics. Actual results may vary.
Chiral Separation of Pharmaceuticals
This compound-based chiral stationary phases (CSPs), often developed by incorporating chiral selectors or by creating a chiral environment through derivatization, are effective for enantiomeric separations.
Protocol for Chiral Separation of Propranolol:
-
Column: β-Cyclodextrin-Calix[3]arene polymer-based chiral column, 150 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile/Methanol (50:50, v/v)[8]
-
Flow Rate: 0.8 mL/min
-
Temperature: 20 °C
-
Detection: UV at 230 nm
Quantitative Data for Chiral Separations: [8]
| Analyte (Enantiomers) | Stationary Phase | Mobile Phase | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| 1-Phenylethanol | β-CD-Calix[3]arene | Acetonitrile/Water (20:80) | 6.2 | 7.1 | 1.62 |
| Propranolol | β-CD-Calix[3]arene | Acetonitrile/Methanol (50:50) | 8.5 | 9.8 | 1.75 |
| Bisoprolol | β-CD-Calix[3]arene | Acetonitrile/Water (30:70) | 7.9 | 9.0 | 1.80 |
Separation of Fullerenes (C60 and C70)
The π-rich cavity of calixarenes provides strong interactions with the electron-deficient surfaces of fullerenes, enabling their separation.
Protocol for Fullerene Separation:
-
Column: Silica-bound C-butylpyrogallol[3]arene, 250 x 4.6 mm, 5 µm[5]
-
Mobile Phase: Toluene/Ethyl Acetate (65:35, v/v)[5]
-
Flow Rate: 1.0 mL/min[5]
-
Temperature: Ambient
-
Detection: UV at 330 nm
Quantitative Data for Fullerene Separation: [5]
| Analyte | Stationary Phase | Mobile Phase (v/v) | Retention Time (min) |
| C60 | C-butylpyrogallol[3]arene-silica | Toluene/Ethyl Acetate (65:35) | ~4.5 |
| C70 | C-butylpyrogallol[3]arene-silica | Toluene/Ethyl Acetate (65:35) | ~8.2 |
Separation of Peptides and Proteins
This compound-based stationary phases can be used for the separation of peptides and proteins, often in reversed-phase or mixed-mode chromatography. The separation is influenced by hydrophobic and electrostatic interactions.
Protocol for Separation of Proline-Containing Dipeptides:
-
Column: p-tert-butylcalix[n]arene-bonded silica (n=4, 5, 6, or 8), 250 x 4.6 mm[9]
-
Mobile Phase: Acetonitrile/Water with 0.1% Trifluoroacetic acid (TFA)[9]
-
Flow Rate: 1.0 mL/min
-
Temperature: 5 °C (to slow down cis/trans isomerization)[9]
-
Detection: UV at 214 nm
Quantitative Data for Peptide Separation (cis/trans isomers): [9]
| Analyte (Dipeptide) | This compound Type | Mobile Phase (Acetonitrile %) | Retention Time (min) - cis | Retention Time (min) - trans |
| Ala-Pro | Calix[3]arene | 10% | 8.9 | 10.2 |
| Phe-Pro | Calix[4]arene | 20% | 12.5 | 14.1 |
| Ile-Pro | Calix[5]arene | 25% | 15.3 | 17.0 |
Analytical Method Workflow
Caption: A typical workflow for an HPLC analytical method.
Troubleshooting and Maintenance
-
Peak Tailing: May be caused by active sites on the silica support. Consider using an end-capped stationary phase or adding a competing base to the mobile phase for basic analytes.
-
Loss of Resolution: Could indicate column degradation or contamination. Flush the column with a strong solvent. If the problem persists, the column may need to be repacked or replaced.
-
High Backpressure: May result from a blocked frit or column contamination. Back-flushing the column at a low flow rate can sometimes resolve this issue.
-
Column Storage: For long-term storage, flush the column with a solvent that is miscible with the mobile phase but free of salts or buffers (e.g., methanol or isopropanol) and cap both ends securely.
By leveraging the unique properties of this compound-functionalized stationary phases and following these detailed protocols, researchers can achieve superior separations for a wide range of challenging analytical problems in pharmaceutical and chemical analysis.
References
- 1. High performance liquid chromatography with cyclodextrin and this compound macrocycle bonded silica stationary phases for separation of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN1472003A - this compound bonded silica gel stationary phase and its preparation method and application - Google Patents [patents.google.com]
- 4. Analytical and preparative separation and isolation of functionalized fullerenes by conventional HPLC stationary phases: method development and column screening - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and characterization of a new reusable calix[4]arene-bonded silica gel sorbent for antidiabetic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for the Synthesis of Calixarene-Based Polymers and Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary methods for synthesizing calixarene-based polymers and resins. The protocols offer step-by-step guidance for laboratory execution, while the accompanying data tables facilitate the comparison of different synthetic strategies.
Introduction
Calixarenes are macrocyclic compounds formed from the condensation of phenols and aldehydes. Their unique cup-shaped structure, with a hydrophobic cavity and modifiable upper and lower rims, makes them exceptional building blocks for the construction of functional polymers and resins.[1][2] These materials have found widespread applications in areas such as drug delivery, molecular recognition, catalysis, and separation sciences due to their ability to form host-guest complexes and their tailored chemical and physical properties.[3][4] This document outlines the most common and effective methods for the synthesis of this compound-based polymeric materials.
Synthesis Methodologies
The synthesis of this compound-based polymers and resins can be broadly categorized into several key strategies. The choice of method depends on the desired polymer architecture (linear, cross-linked, star-shaped), the properties of the final material, and the intended application.
Polycondensation of this compound Monomers
Polycondensation involves the step-growth polymerization of functionalized this compound monomers with complementary co-monomers. This method is versatile for creating linear or cross-linked polymers with this compound units integrated into the polymer backbone.[5]
Experimental Protocol: Synthesis of an Amidoamine Calixresorcinarene-Based Polymer [5]
This protocol describes the synthesis of a cross-linked poly(amidoamine) this compound resin.
-
Functionalization of this compound:
-
Dissolve C-alkylcalixresorcinarene octamethyl ester (1.0 eq) in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.
-
Add diethylene triamine (4.0 eq) to the solution.
-
Reflux the reaction mixture at 110°C for 48 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of the polymer.
-
Filter the precipitate and wash thoroughly with methanol and diethyl ether to remove unreacted monomers and oligomers.
-
Dry the resulting polymer in a vacuum oven at 60°C overnight.
-
-
Characterization:
-
The polymer structure can be confirmed using Fourier-Transform Infrared (FT-IR) spectroscopy (disappearance of the ester carbonyl peak and appearance of amide bands) and solid-state 13C NMR.
-
Thermal stability can be assessed by Thermogravimetric Analysis (TGA).
-
Palladium-Catalyzed Cross-Coupling Reactions
Sonogashira-Hagihara cross-coupling is a powerful method for creating carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction has been successfully employed to synthesize porous, two-dimensional this compound-based polymers with high surface areas.[6]
Experimental Protocol: Synthesis of a 2D Porous this compound Polymer via Sonogashira-Hagihara Coupling [6][7]
-
Reaction Setup:
-
To a degassed solution of tetra-bromo-p-tert-butylthis compound (1.0 eq) and 1,4-diethynylbenzene (2.0 eq) in a mixture of anhydrous 1,4-dioxane and triethylamine (5:1 v/v), add Pd(PPh3)2Cl2 (0.05 eq) and CuI (0.1 eq).
-
The reaction mixture is heated at 80°C under a nitrogen atmosphere for 72 hours.
-
-
Work-up and Purification:
-
After cooling to room temperature, the precipitate is collected by filtration.
-
The solid is washed extensively with chloroform, methanol, and water to remove catalysts and unreacted monomers.
-
The polymer is then purified by Soxhlet extraction with methanol for 24 hours.
-
The final product is dried under vacuum at 100°C.
-
Immobilization onto Polymeric Supports
This "grafting to" approach involves the covalent attachment of pre-functionalized calixarenes onto a solid support, such as Merrifield resin or silica gel. This method is advantageous for creating materials for applications like solid-phase extraction and heterogeneous catalysis.[4]
Experimental Protocol: Immobilization of a this compound Derivative on Silica Gel [4]
-
Activation of Silica Gel:
-
Activate mesoporous silica gel by drying it in a vacuum oven at 140°C for 24 hours to remove adsorbed water.
-
-
Silanization of Silica Gel:
-
React the activated silica gel (1.5 g) with 3-(trimethoxysilyl)-1-propanethiol in toluene at 80°C for 18 hours under a nitrogen atmosphere.
-
Filter the suspension and wash the silica sequentially with dichloromethane, diethyl ether, and methanol.
-
Remove unreacted silane by Soxhlet extraction with methanol for 6 hours.
-
Dry the thiol-functionalized silica gel under vacuum at 110°C for 6 hours.
-
-
Grafting of this compound:
-
Suspend the thiol-functionalized silica gel in a solution of a this compound derivative bearing a terminal alkene (e.g., an allyl or acryloyl group) in anhydrous THF.
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Reflux the mixture under a nitrogen atmosphere for 24 hours.
-
Filter the resulting this compound-functionalized silica gel, wash with THF and methanol, and dry under vacuum.
-
Ring-Opening Polymerization (ROP)
Calixarenes possessing multiple hydroxyl groups on their rims can act as macroinitiators for the ring-opening polymerization of cyclic esters like lactide and caprolactone. This "grafting from" approach leads to the formation of star-shaped polymers with a this compound core.[8][9]
Experimental Protocol: Synthesis of a this compound-Core Polylactide (PLA) Star Polymer [8]
-
Polymerization:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve p-tert-butylthis compound (initiator, 1.0 eq) and L-lactide (monomer, desired eq to control arm length) in anhydrous toluene.
-
Add a solution of tin(II) 2-ethylhexanoate (catalyst, 0.1 eq relative to initiator) in toluene.
-
Heat the reaction mixture at 110°C for 24-48 hours.
-
-
Purification:
-
Cool the reaction mixture to room temperature and dissolve it in dichloromethane.
-
Precipitate the polymer by adding the solution dropwise to a large volume of cold methanol with vigorous stirring.
-
Collect the white precipitate by filtration and dry it in a vacuum oven at 50°C.
-
Covalent Organic Framework (COF) Synthesis
Calixarenes can be used as building blocks to construct highly porous and crystalline covalent organic frameworks. The synthesis often relies on the formation of dynamic covalent bonds, such as imine bonds, which allows for self-correction and the formation of an ordered network.[10]
Experimental Protocol: Synthesis of a this compound-Based Imine-Linked COF [10]
-
Reaction Setup:
-
In a glass pressure tube, combine tetraformyl-p-tert-butylthis compound (1.0 eq) and 3,3'-dihydroxybenzidine (2.0 eq).
-
Add a mixture of mesitylene and 1,4-dioxane (1:1 v/v) followed by 6 M aqueous acetic acid.
-
Freeze-pump-thaw the mixture three times to remove dissolved gases.
-
Seal the tube and heat it at 120°C for 2 days.
-
-
Activation:
-
Collect the solid product by filtration and wash it sequentially with THF, a methanol/acetic acid mixture (9:1 v/v), and methanol.
-
Dry the powder at 60°C under vacuum overnight to yield the activated COF.
-
Quantitative Data Summary
The following tables summarize key quantitative data for the different synthesis methods described. This allows for a direct comparison of the efficacy and characteristics of the resulting polymers.
Table 1: Polycondensation and Cross-Coupling Reactions
| Polymer Type | Monomers | Catalyst/Conditions | Yield (%) | Molecular Weight (Mn) | PDI (Mw/Mn) | Reference |
| Amidoamine Calixresorcinarene Polymer | C-alkylcalixresorcinarene octamethyl ester, Diethylene triamine | Toluene, 110°C | High | Cross-linked (insoluble) | - | [5] |
| Fluorescent Poly(pyridinium) Salt | This compound diamine, 4,4'-(1,4-phenylene)bis(2,6-diphenylpyrylium tetrafluoroborate) | DMF, 80°C | 75-85 | 12,000 - 15,000 g/mol | 1.5 - 1.8 | [5] |
| 2D Porous this compound Polymer | Tetra-bromo-p-tert-butylthis compound, 1,4-diethynylbenzene | Pd(PPh3)2Cl2/CuI, Dioxane/NEt3, 80°C | >90 | Insoluble network | - | [6] |
Table 2: Grafting and Ring-Opening Polymerization
| Polymer Type | This compound Precursor | Support/Monomer | Method | Loading/Arm Length | PDI (Mw/Mn) | Reference |
| This compound-functionalized Silica | Allyl-functionalized this compound | Thiol-functionalized silica gel | Thiol-ene "grafting to" | ~0.2 mmol/g | - | [4] |
| This compound-core PLA Star Polymer | p-tert-butylthis compound | L-lactide | ROP "grafting from" | DP ~20 per arm | 1.1 - 1.3 | [8] |
| This compound-core PMMA Star Polymer | Octafunctional this compound initiator | Methyl methacrylate | ATRP "grafting from" | DP ~50 per arm | 1.1 - 1.2 |
Table 3: Covalent Organic Frameworks
| COF Name | This compound Building Block | Linker | BET Surface Area (m2/g) | Pore Volume (cm3/g) | Pore Size (Å) | Reference |
| MICOF-CX4 | Tetraformyl-p-tert-butylthis compound | 3,3'-Dihydroxybenzidine | 450 - 600 | 0.3 - 0.5 | ~15 | [10] |
| ACA-COF | Azathis compound | Zincke salt | ~58 | - | 12 and 75 | [11] |
| CXF-1 | Tetrabromo this compound | - (self-coupled) | up to 800 | ~0.45 | Microporous | [12] |
Visualizing Synthesis Workflows
The following diagrams illustrate the logical flow of the key synthetic methodologies.
Caption: Overview of synthetic pathways to this compound-based polymers.
Caption: Workflow for star polymer synthesis via ROP.
Caption: Pathway for covalent organic framework (COF) synthesis.
References
- 1. Calix[4]arene@MIL-101 as host@MOF for cage-in-cage pore space partitioning for enhanced CO2 separation and catalysis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Functionalized Calixarenes as Promising Antibacterial Drugs to Face Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Synthesis and characterization of a new reusable calix[4]arene-bonded silica gel sorbent for antidiabetic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress to construct this compound-based polymers using covalent bonds: synthesis and applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05707J [pubs.rsc.org]
- 6. Recent progress to construct this compound-based polymers using covalent bonds: synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of multi-armed this compound- and resorcinarene-core polylactide star polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound-based porous 3D polymers and copolymers with high capacity and binding energy for CO2, CH4 and Xe capture - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Removal of Heavy Metal Ions Using Calixarenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calixarenes are a class of macrocyclic compounds that have demonstrated significant potential for the selective removal of toxic heavy metal ions from aqueous solutions.[1] Their unique three-dimensional structure, characterized by a hydrophobic cavity and modifiable upper and lower rims, allows for the design of highly selective host-guest recognition systems.[1][2] Functionalization of the this compound backbone with various chelating groups enhances their affinity and selectivity for specific heavy metal ions, making them promising materials for environmental remediation and industrial wastewater treatment.[1][3] This document provides detailed application notes and experimental protocols for the use of calixarenes in heavy metal ion removal.
Data Presentation: Adsorption Performance of this compound-Based Materials
The following tables summarize the quantitative data on the removal of various heavy metal ions using different this compound-based adsorbents.
Table 1: Removal Efficiency of Heavy Metal Ions by Functionalized Calixarenes
| This compound Adsorbent | Target Metal Ion(s) | Initial Concentration (ppm) | Removal Efficiency (%) | pH | Contact Time | Reference(s) |
| Hybrid Calix[4]arene-Modified Bentonite Clay (B-S-Calix) | Cd(II) | 50 | ~92 | 8 | 1 h | [5][6] |
| Hg(II) | 50 | ~73 | 8 | 1 h | [5][6] | |
| Zn(II) | 50 | ~72 | 8 | 1 h | [5][6] | |
| Pb(II) | 50 | ~66 | 8 | 1 h | [5][6] | |
| Cu(II) | 50 | ~57 | 8 | 1 h | [5][6] | |
| Co(II) | 50 | ~35 | 8 | 1 h | [5][6] | |
| Sr(II) | 50 | ~21 | 8 | 1 h | [5][6] | |
| p-sulfonated calix[4]arene functionalized chitosan hydrogel beads | Pb(II) | 10 | up to 98 | - | - | [7] |
| Zn(II) | 10 | up to 90 | - | - | [7] | |
| Calix[n]arenes with chitosan fragments | Hg(II) | - | 89.46 - 98.96 | - | - | [8] |
| Thiacalix[4]arenetetrasulfonate-functionalized reduced graphene oxide | Pb(II) | - | - | - | - | [9] |
| Cd(II) | - | - | - | - | [9] |
Note: "-" indicates data not specified in the provided search results.
Table 2: Adsorption Capacity of this compound-Based Polymers
| This compound Polymer | Target Metal Ion | Adsorption Capacity (µmol/g) | Optimal pH | Optimal Contact Time (min) | Kinetic Model | Isotherm Model | Reference(s) |
| Poly-monoallyloxypenta-acidcalix[9]arene (2c) | Cr(III) | 73.23 | 5 | 60 | Pseudo-second order | Langmuir | [3][10] |
| Cu(II) | 50.44 | 6 | 120 | Pseudo-first order | Langmuir | [3][10] | |
| Poly-monoallyloxycalix[9]arene (2a) | Cd(II) | - | 7 | 120 | Pseudo-second order | Langmuir | [3] |
| Cu(II) | - | 6 | 120 | - | Langmuir | [3] | |
| Cr(III) | - | 5 | 60 | - | Langmuir | [3] | |
| Poly-monoallyloxypenta-estercalix[9]arene (2b) | Cd(II) | - | 7 | 120 | Pseudo-second order | Langmuir | [3] |
| Cu(II) | - | 6 | 120 | Pseudo-first order | Langmuir | [3] | |
| Cr(III) | - | 5 | 60 | Pseudo-second order | Langmuir | [3] |
Note: "-" indicates data not specified in the provided search results.
Experimental Protocols
Protocol 1: Synthesis of Thiol-Functionalized Calixarenes for Heavy Metal Chelation
This protocol describes a general procedure for the synthesis of thiol-functionalized calixarenes, which are effective for chelating soft heavy metal ions like mercury and lead.[11][12]
Materials:
-
p-tert-butylcalix[n]arene (n=4, 6, or 8)
-
Appropriate alkylating agent with a terminal thiol group (or a precursor)
-
Base (e.g., NaH, K2CO3)
-
Anhydrous solvent (e.g., THF, DMF)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Dissolve the starting p-tert-butylcalix[n]arene in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base portion-wise to the solution while stirring. The reaction mixture may change color, indicating the formation of the phenoxide.
-
Slowly add the alkylating agent containing the thiol functionality to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature and maintain it for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water or a dilute acid solution.
-
Extract the product into an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure thiol-functionalized this compound.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[13]
Protocol 2: Batch Adsorption Studies for Heavy Metal Ion Removal
This protocol outlines the methodology for conducting batch adsorption experiments to evaluate the performance of this compound-based adsorbents.
Materials:
-
This compound-based adsorbent (e.g., functionalized this compound, this compound-polymer composite)
-
Stock solutions of heavy metal salts (e.g., Pb(NO3)2, CdCl2, HgCl2) of known concentration
-
pH meter and solutions for pH adjustment (e.g., HCl, NaOH)
-
Shaker or orbital incubator
-
Centrifuge or filtration apparatus
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for metal ion concentration analysis.[5][7]
Procedure:
-
Prepare a series of standard solutions of the target heavy metal ion with varying concentrations from the stock solution.
-
Accurately weigh a specific amount of the this compound-based adsorbent and add it to a set of flasks or vials.
-
Add a known volume of the heavy metal ion solution of a specific concentration to each flask.
-
Adjust the pH of the solutions to the desired value using dilute HCl or NaOH.[3]
-
Place the flasks on a shaker and agitate them at a constant speed and temperature for a predetermined period (contact time).[3][5]
-
After the desired contact time, separate the adsorbent from the solution by centrifugation or filtration.
-
Analyze the concentration of the heavy metal ion remaining in the supernatant or filtrate using AAS or ICP-OES.[5]
-
Calculate the removal efficiency (E%) and the adsorption capacity (q_e) using the following equations:
-
Removal Efficiency (E%): E = [(C₀ - Cₑ) / C₀] * 100
-
Adsorption Capacity (qₑ): qₑ = [(C₀ - Cₑ) * V] / m
Where:
-
C₀ is the initial metal ion concentration (mg/L)
-
Cₑ is the equilibrium metal ion concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
-
To study the effect of pH, repeat the experiment at different pH values while keeping other parameters constant.[3]
-
To determine the effect of contact time, collect aliquots at different time intervals and analyze the metal ion concentration.[3]
Mandatory Visualizations
Caption: Workflow for heavy metal removal using calixarenes.
Caption: Functionalization enhances this compound's metal binding.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. Data on the fabrication of hybrid calix [4]arene-modified natural bentonite clay for efficient selective removal of toxic metals from wastewater at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of a thiacalix[4]arenetetrasulfonate-functionalized reduced graphene oxide adsorbent for the removal of lead(ii) and cadmium(ii) from aqueous solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Thiathis compound derivatives for the removal of heavy metals from water - American Chemical Society [acs.digitellinc.com]
- 12. ias.ac.in [ias.ac.in]
- 13. Design of a Thiosemicarbazide-Functionalized Calix[4]arene Ligand and Related Transition Metal Complexes: Synthesis, Characterization, and Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Calixarene Solubility Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low solubility of calixarenes in organic solvents.
Troubleshooting Guides
Issue: My calixarene won't dissolve in my chosen organic solvent.
This is a common challenge due to the inherent rigidity and potential for strong intermolecular interactions of the this compound macrocycle.[1] Here’s a step-by-step guide to troubleshoot this issue:
1. Solvent Selection and Optimization:
-
Initial Solvent Screening: The solubility of calixarenes is highly dependent on the specific functional groups present on the upper and lower rims. A good starting point is to screen a range of solvents with varying polarities. For instance, p-tert-octylcalix[2]arene acetic-acid derivative has shown good solubility in solvents like diethylene glycol dibutyl ether (DBC) and 2-nonanone (2-NON).[2]
-
Hansen Solubility Parameters (HSP): For a more systematic approach, consider the Hansen Solubility Parameters of your this compound derivative and potential solvents. A closer match in the dispersion (δD), polar (δP), and hydrogen bonding (δH) parameters between the this compound and the solvent indicates higher potential for good solubility.[2]
-
Co-solvents: Employing a mixture of solvents can significantly enhance solubility. For example, a mixture of tetrahydrofuran (THF), ethanol (EtOH), and water has been used for coupling reactions involving azidocalixarenes.[3]
2. Sonication and Temperature:
-
Ultrasonication: Applying ultrasonic energy can help break up this compound aggregates and promote dissolution.
-
Heating: Gently heating the mixture can increase the kinetic energy of the molecules and overcome the energy barrier for dissolution. However, be cautious of potential degradation of your this compound or solvent at elevated temperatures.
3. pH Adjustment (for ionizable calixarenes):
-
If your this compound possesses acidic or basic functional groups (e.g., carboxylic acids, amines), adjusting the pH of the solution can dramatically alter its solubility. For instance, deprotonation of phenolic hydroxyl groups in an aqueous base can increase the solubility of parent p-tert-butylcalix[n]arenes.[4]
4. Chemical Modification:
-
If the above methods are insufficient, chemical modification of the this compound is a powerful strategy to permanently enhance its solubility. This is discussed in detail in the FAQs below.
Frequently Asked Questions (FAQs)
Q1: How can I chemically modify my this compound to improve its solubility in organic solvents?
Chemical functionalization is a highly effective method to tailor the solubility of calixarenes.[5][6] Modifications can be performed on both the "upper" and "lower" rims of the this compound.
-
Lower Rim Functionalization: The hydroxyl groups on the lower rim are common sites for modification.[5]
-
Etherification/Esterification: Introducing alkyl or acyl groups can increase solubility in non-polar organic solvents.[7][8] For example, introducing propyl groups can also lock the this compound in a specific conformation.[9]
-
Introduction of Polar Groups: Attaching polar functional groups like carboxylates, phosphates, or ammonium groups can enhance solubility in more polar organic solvents and even water.[5][10]
-
-
Upper Rim Functionalization: Modification of the p-positions of the phenolic units is also possible.
-
Removal of tert-butyl groups: This is often the first step for upper rim functionalization and can be achieved using reagents like AlCl3.[9]
-
Introduction of Functional Groups: A variety of functional groups, including amides, imines, and sulfur-containing moieties, can be introduced to modulate solubility.[5] Peptoid chains have been attached to the upper rim, leading to excellent solubility in non-polar solvents.[9]
-
Q2: What are some common functional groups to introduce for enhancing solubility in specific types of organic solvents?
| Functional Group | Target Solvent Type | Rationale |
| Long Alkyl Chains | Non-polar (e.g., Toluene, Chloroform) | Increases van der Waals interactions with non-polar solvents. |
| Polyethylene Glycol (PEG) | Polar Aprotic (e.g., THF, Acetonitrile) | Introduces polar ether linkages, enhancing solubility.[10] |
| Esters/Amides | Broad Range (depends on substituent) | Can be tailored to match the polarity of various solvents. Amide groups can also increase hydrogen bonding affinity.[9] |
| Sulfonates/Carboxylates | Polar Protic (e.g., Methanol, Ethanol) | Introduces charge and hydrogen bonding capability.[10][11] |
| Quaternary Ammonium Groups | Polar Solvents | Introduces ionic character, significantly increasing polarity.[10] |
Q3: Are there any "universal" solvents for calixarenes?
Unfortunately, due to the vast structural diversity of calixarenes, a single universal solvent does not exist. However, some solvents are more commonly successful for specific classes of calixarenes. For example, chloroform is frequently used for many this compound derivatives.[2][12] A study on a p-tert-octylcalix[2]arene acetic-acid derivative found it to be soluble in acetophenone, chloroform, 2-methylcyclohexanone, methyl isoamyl ketone, tetrahydrofuran, cyclopentyl methyl ether, and p-methylacetophenone.[2]
Q4: My this compound appears to dissolve initially but then precipitates out. What is happening?
This phenomenon, known as supersaturation, can occur when the initial dissolution conditions (e.g., heating) allow for a concentration to be reached that is above the equilibrium solubility at ambient temperature.[13] Upon cooling or standing, the excess solute precipitates. To avoid this, determine the solubility at your working temperature and prepare solutions at or below this concentration.
Q5: Can the conformation of the this compound affect its solubility?
Yes, the conformation (e.g., cone, partial cone, 1,2-alternate, 1,3-alternate) can influence how the this compound molecules pack in the solid state and interact with solvent molecules.[1] Introducing bulky groups on the lower rim can lock the this compound into a specific conformation, which can in turn affect its solubility.[9]
Quantitative Solubility Data
The following table summarizes reported solubility data for select this compound derivatives in various organic solvents.
| This compound Derivative | Solvent | Solubility (mM) | Reference |
| p-tert-butylcalix[2]arene acetic-acid derivative (tBu[2]CH2COOH) | Chloroform | 50.1 | [2] |
| Toluene | 9.3 | [2] | |
| p-tert-octylcalix[2]arene acetic-acid derivative (tOct[2]CH2COOH) | Chloroform | 63.0 | [2] |
| Toluene | 19.3 | [2] | |
| Diethylene glycol dibutyl ether (DBC) | 92.6 | [2] | |
| 2-Nonanone (2-NON) | 91.1 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Lower Rim Alkylation (Etherification) of a Calix[2]arene
This protocol describes a general method to introduce alkyl groups to the hydroxyls of the lower rim, which typically enhances solubility in less polar organic solvents.
Materials:
-
p-tert-butylcalix[2]arene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., propyl iodide)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the p-tert-butylcalix[2]arene in anhydrous DMF.
-
Carefully add sodium hydride (excess, e.g., 1.5 equivalents per hydroxyl group) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Add the alkyl halide (excess, e.g., 2 equivalents per hydroxyl group) dropwise at 0 °C.
-
Let the reaction stir at room temperature overnight.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the product with dichloromethane (3 x volume of aqueous phase).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Synthesis of a Water-Soluble Sulfonated Calix[2]arene
This protocol outlines the sulfonation of the upper rim of a this compound to introduce sulfonic acid groups, which dramatically increases polarity and water solubility.
Materials:
-
p-tert-butylcalix[2]arene
-
Concentrated Sulfuric Acid (H2SO4)
-
Ice
-
Saturated Sodium Chloride (NaCl) solution
Procedure:
-
Carefully add the p-tert-butylcalix[2]arene to concentrated sulfuric acid at 0 °C with stirring.
-
Allow the reaction mixture to stir at room temperature for several hours to days, monitoring the reaction progress by a suitable method (e.g., TLC of a quenched aliquot).
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution carefully with a suitable base (e.g., NaOH solution).
-
Precipitate the sulfonated this compound by adding a saturated NaCl solution.
-
Collect the precipitate by filtration, wash with cold brine, and dry under vacuum.
Visualizations
Caption: Experimental workflow for addressing low this compound solubility.
Caption: Logical relationships in troubleshooting this compound solubility.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. DSpace [dr.lib.iastate.edu]
- 4. davuniversity.org [davuniversity.org]
- 5. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Functionalized Supramolecular Liquid Crystals and Their Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Highly functionalized calix[4]arenes via multicomponent reactions: synthesis and recognition properties - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03354H [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Studying the Complex Formation of Sulfonatocalix[4]naphthalene and Meloxicam towards Enhancing Its Solubility and Dissolution Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Breaking thiacalix[4]arene into pieces – a novel synthetic approach to higher calixarenes bearing mixed (–S–, –CH 2 –) bridges - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07464D [pubs.rsc.org]
- 13. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Selective Functionalization of Calixarene Rims
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the selective functionalization of calixarene rims. The information is tailored for researchers, scientists, and drug development professionals working with these versatile macrocycles.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, offering potential solutions and preventative measures.
Issue 1: Poor Regioselectivity in Lower Rim Alkylation/Acylation
Question: I am attempting a selective mono- or di-alkylation of my calix[1]arene at the lower rim, but I am getting a mixture of products with different degrees of substitution. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in lower rim functionalization is a common challenge due to the multiple reactive hydroxyl groups.[2][3] The outcome of the reaction is highly dependent on the reaction conditions, particularly the base, solvent, and stoichiometry of the reagents.
-
Base Selection is Crucial: The strength and nature of the base play a "template" role in directing the substitution pattern.[3]
-
For Mono-alkylation: Weaker bases like potassium carbonate (K₂CO₃) or even barium hydroxide (Ba(OH)₂) are often preferred.[4] For instance, using 1.1 equivalents of potassium carbonate with benzyl chloride can yield monosubstituted p-tert-butylcalix[5]arene in 75-81% yield.[6] The use of sodium hydride (NaH) in a 1:1 stoichiometry with the alkylating agent can also favor mono-etherification.[4]
-
For 1,3-Dialkylation (distal): Cesium carbonate (Cs₂CO₃) is known to promote 1,3-disubstitution. The larger cesium ion can bridge the two distal phenolic units, facilitating their reaction.
-
For 1,2-Dialkylation (proximal): Achieving selective 1,2-disubstitution is more challenging. Stepwise approaches involving protecting groups are often more successful. However, some methods, like the Ti(IV)-assisted 1,2-bis-demethylation of a tetramethoxy-calix[1]arene, have been developed to create 1,2-diols for further functionalization.[7]
-
-
Solvent Effects: The choice of solvent can influence the conformation of the this compound and the solubility of the base, thereby affecting selectivity. Acetonitrile and THF are commonly used solvents.[4][6]
-
Stoichiometry Control: Precise control over the stoichiometry of the alkylating/acylating agent is essential. Using a slight excess of the reagent (e.g., 1.1 equivalents) for monosubstitution can be effective.[6]
-
Protecting Group Strategy: For complex or multi-step functionalizations, a protection-deprotection strategy is often the most reliable approach to achieve the desired regioselectivity.[8][9]
Question: My acylation reaction on a C2v-symmetrical calix[1]arenediol is stopping at mono-acylation, even with excess acylating agent. Why is this happening?
Answer: This phenomenon can occur due to steric hindrance and the formation of intramolecular hydrogen bonds. The introduction of the first bulky acyl group can sterically shield the adjacent hydroxyl group, making it less accessible for the second acylation.[1] Additionally, the newly formed acylcarbamate fragment can form an intramolecular N-H···O=C hydrogen bond, which further deactivates the neighboring hydroxyl group.[8] In some cases, complete acylation might not occur even at elevated temperatures with a large excess of the acylating agent.[8]
Issue 2: Difficulties in Upper Rim Functionalization
Question: I am struggling with the selective functionalization of the upper rim of my this compound. The reactions are either not proceeding or giving me a mixture of isomers. What are the key challenges and how can I overcome them?
Answer: Upper rim functionalization is generally considered more complex than lower rim modification.[10][11] Key challenges include the need for harsh reaction conditions for electrophilic substitution and controlling the position of functionalization.
-
Initial Step - Removal of p-tert-butyl groups: For many calixarenes, the first step is the removal of the p-tert-butyl groups, which is typically achieved using AlCl₃ in a retro-Friedel-Crafts reaction.[10] This step is usually high-yielding but requires careful workup.
-
Controlling Regioselectivity:
-
Stepwise Introduction: A common strategy is to first protect the lower rim hydroxyl groups to prevent side reactions.[11] Then, electrophilic substitution reactions like nitration, halogenation, or formylation can be performed on the upper rim.[3] The electronic effects of the lower rim alkoxy groups direct substitution to the para position.[12]
-
Direct Selective Methods: Some methods allow for direct regioselective functionalization. For example, selective mercuration has been used to achieve substitution at the meta position relative to the lower rim ether groups.[12]
-
Protecting Groups on the Upper Rim: It is possible to use protecting groups on the upper rim itself. For instance, propargyl groups can be used to protect certain positions, allowing for selective nitration at the distal positions of a di-O-propargyl-substituted calix[1]arene.[9]
-
-
Reaction Conditions: Electrophilic aromatic substitution reactions on the electron-rich this compound core can be very fast. Careful control of temperature, reaction time, and stoichiometry of the electrophile is necessary to avoid over-functionalization.
Issue 3: Separation of Isomers
Question: My reaction has produced a mixture of regioisomers. What are the best techniques for separating them?
Answer: The separation of this compound isomers, which often have very similar physical properties, can be challenging. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for this purpose.[5][13][14][15][16]
-
Chromatography:
-
Stationary Phases: this compound-bonded silica gels have shown excellent selectivity for separating regio- and stereoisomers, including cis/trans isomers of peptides.[13] The separation mechanism often involves inclusion complexation within the this compound cavity.[13] Other specialized stationary phases, such as those modified with polyethylene glycol (PEG)-linked calix[1]arenes, have also been developed for GC and show good performance in separating isomers like toluidine and xylidine.[15]
-
Mobile Phase Optimization: Careful optimization of the mobile phase composition is critical for achieving good separation in HPLC.[14]
-
-
Crystallization: Fractional crystallization can sometimes be effective for separating isomers, especially if one isomer has a significantly lower solubility or a greater tendency to form well-defined crystals.
Frequently Asked Questions (FAQs)
Question: What are the main factors that control the conformation of a calix[1]arene (e.g., cone, partial cone, 1,2-alternate, 1,3-alternate)?
Answer: The conformation of a calix[1]arene is primarily determined by the nature of the substituents on the lower rim hydroxyl groups.[17] The parent calix[1]arene with free hydroxyl groups preferentially adopts the cone conformation due to stabilizing intramolecular hydrogen bonds.[17] By introducing bulky groups via ether or ester linkages at the lower rim, the rotational barrier around the methylene bridges is increased, which can "lock" the this compound into a specific conformation like the partial cone, 1,2-alternate, or 1,3-alternate.[10][17]
Question: How can I confirm the substitution pattern and conformation of my functionalized this compound?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
¹H NMR: The pattern of signals for the methylene bridge protons (Ar-CH₂-Ar) is highly diagnostic of the this compound's conformation and substitution pattern. In the cone conformation, these protons typically appear as a pair of doublets.
-
¹³C NMR: The chemical shift of the methylene bridge carbons can also indicate the conformation. For calix[1]arenes, signals around δ 31 are characteristic of a syn orientation of the adjacent phenolic units (as in the cone conformation), while signals around δ 37 suggest an anti orientation (as in the 1,3-alternate conformation).[9]
-
2D NMR Techniques: Techniques like COSY, HSQC, and HMBC can help in assigning all the protons and carbons and confirming the connectivity, which is crucial for determining the regiochemistry of substitution.
-
X-ray Crystallography: For unambiguous structural determination, single-crystal X-ray diffraction provides the definitive structure, including the substitution pattern and solid-state conformation.[5]
Question: Are there any general strategies to improve the yield of a specific, partially substituted this compound?
Answer: Yes, several strategies can be employed:
-
Iteroselective Synthesis: This involves a stepwise approach where functional groups are added one at a time or in a controlled sequence. This provides the highest level of control but can be synthetically demanding.[2]
-
Use of Protecting Groups: Temporarily blocking some reactive sites with protecting groups allows for selective functionalization at the unprotected positions. Subsequent deprotection reveals the desired partially functionalized this compound.[9]
-
Kinetic vs. Thermodynamic Control: Adjusting reaction conditions such as temperature and reaction time can favor the formation of a kinetically or thermodynamically preferred product.
-
Template-Directed Synthesis: As mentioned earlier, the choice of base (e.g., Na⁺, K⁺, Cs⁺) can direct the substitution to a specific pattern by acting as a template.[3]
Data Presentation
Table 1: Regioselective Alkylation of p-tert-butylcalix[5]arene [6][18]
| Alkylating Agent | Base (equiv.) | Solvent | Product Distribution | Yield (%) |
| Benzyl Chloride | K₂CO₃ (1.1) | Acetone | Mono-substituted | 75-81 |
| 2-(2-methoxyethoxy)ethyl p-toluenesulfonate | NaH (excess) | THF | 1,2,4,5-Tetra-substituted | 80 |
| Dimethyl Sulfate | NaH (6) | THF | Hexa-substituted | ~100 |
| Methyl Iodide | K₂CO₃ (1.1) | Acetone | Mono-methylated | Moderate |
| Methyl Iodide | CsF | DMF | 1,3,5-Tri-methylated | Good |
Experimental Protocols
Protocol 1: Selective Mono-O-acylation of a C2v-Symmetrical Calix[1]arenediol [8]
-
Materials: C2v-symmetrical calix[1]arenediol, acylisocyanate (2 equivalents), dry benzene or dichloromethane, triethylamine (catalytic amount).
-
Procedure: a. Dissolve the calix[1]arenediol in the dry solvent under an inert atmosphere (e.g., nitrogen or argon). b. Add a catalytic amount of triethylamine to the solution. c. Add a solution of the acylisocyanate (2 equivalents) in the same solvent dropwise to the this compound solution at room temperature. d. Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). e. Upon completion (or when no further change is observed), quench the reaction. f. Remove the solvent under reduced pressure. g. Purify the crude product by crystallization to obtain the mono-acylated calix[1]arene.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show characteristic bands for the N-H and C=O bonds of the acylcarbamate group.[8]
Mandatory Visualizations
Caption: A logical workflow for the selective functionalization of this compound rims.
Caption: Decision pathway for achieving regioselectivity in lower rim functionalization.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. researchgate.net [researchgate.net]
- 3. Functionalized Calixarenes as Promising Antibacterial Drugs to Face Antimicrobial Resistance | MDPI [mdpi.com]
- 4. Lower-Rim Substituted Calixarenes and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acsi-journal.eu [acsi-journal.eu]
- 6. scispace.com [scispace.com]
- 7. Selective 1,2-functionalization of calix[4]arenes at the lower rim. Synthesis of a new type of bis-calixcrown ether - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Highly functionalized calix[4]arenes via multicomponent reactions: synthesis and recognition properties - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03354H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Upper rim-bridged calixarenes - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04663C [pubs.rsc.org]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. [Application of this compound stationary phases to liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
improving the yield of calixarene synthesis reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of calixarene synthesis reactions.
Troubleshooting Guide: Low this compound Yield
Low yields in this compound synthesis can stem from various factors, from suboptimal reaction conditions to inefficient purification. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Consistently Low or No Yield of the Desired Calix[n]arene
| Potential Cause | Recommended Solution |
| Incorrect Reagent Stoichiometry | The ratio of phenol to aldehyde is critical. For many syntheses, a 1:2 ratio of p-substituted phenol to formaldehyde is a good starting point.[1] |
| Suboptimal Catalyst | For base-catalyzed reactions, heavier alkali metal hydroxides like rubidium hydroxide (RbOH) or cesium hydroxide (CsOH) can favor the formation of larger calixarenes and improve yields.[1] For acid-catalyzed syntheses of calix[2]resorcinarenes, catalytic amounts of mineral acids like hydrochloric acid are often used.[3] |
| Inappropriate Reaction Temperature | Temperature significantly impacts this compound formation. For some microwave-assisted syntheses of p-tert-butylcalix[2]arene, an optimal temperature is around 230°C.[4] Dealkylation of p-tert-butylcalix[n]arenes is often best accomplished at 30°C.[5] |
| Incorrect Solvent System | The polarity of the solvent can influence the reaction outcome. For the synthesis of C-tetramethylcalix[2]resorcinarene, varying the ethanol/water ratio can selectively produce different isomers.[3] High-boiling solvents like xylene are commonly used in one-step processes.[1] |
| Insufficient Reaction Time | Longer reaction times, in conjunction with high concentrations of heavy alkaline bases, can favor the formation of giant calixarenes.[1] |
Problem 2: Formation of a Complex Mixture of Products
| Potential Cause | Recommended Solution |
| Lack of Reaction Control | The formation of linear oligomers can compete with cyclization. Precise control over temperature and reagent addition is crucial. |
| Inappropriate Base for Desired this compound Size | Lighter bases like sodium hydroxide (NaOH) tend to favor the formation of smaller calix[6-8]arenes, while heavier bases (RbOH, CsOH) promote the synthesis of larger ones.[1] |
| Suboptimal Purification | A complex mixture may require a multi-step purification process. Recrystallization from a suitable solvent system, such as a methanol/water mixture, is a common first step.[3] For giant calixarenes, a DMSO/acetone or DMSO/EtOH purification process can be effective.[1][6] |
Problem 3: Difficulty in Isolating the Product
| Potential Cause | Recommended Solution |
| Product Insolubility | Some calixarenes, like calix[7]arene, are insoluble in many common organic solvents, which can complicate their isolation and further use.[5] Careful selection of recrystallization solvents is necessary. |
| Formation of Intractable Mixtures | If the reaction produces a complex and inseparable mixture, revisiting the reaction conditions (catalyst, temperature, solvent) to favor the desired product is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between a one-step and a two-step process for this compound synthesis?
A1:
-
One-step process: All reactants (phenol, formaldehyde, and base) are refluxed together in a high-boiling solvent like xylene.[1]
-
Two-step process: This method, optimized by Gutsche and co-workers, involves an initial reaction to form a linear precursor, followed by a second step to induce cyclization.[1]
Q2: How can I selectively synthesize a specific calix[n]arene?
A2: The size of the resulting this compound can be influenced by several factors:
-
Choice of Base: As a general rule, lighter alkali metal bases (e.g., NaOH) favor smaller calixarenes, while heavier ones (e.g., RbOH, CsOH) promote the formation of larger calixarenes.[1]
-
Reaction Conditions: Parameters such as temperature, reaction time, and solvent can be optimized to favor the formation of a particular this compound.[3][4]
-
Template-Assisted Synthesis: While not detailed in the provided context, template effects can also play a role in directing the cyclization to a specific size.
Q3: Are there greener alternatives to traditional this compound synthesis?
A3: Yes, mechanochemical-assisted synthesis is a promising green alternative. This solvent-free method can reduce reaction times and waste, offering a more sustainable route to this compound derivatives.[7][8] For example, C-4-hydroxy-phenylcalix[2]-resorcinarene has been synthesized with a yield of 97.49% using a grinding technique, which is higher than the yield from the reflux method.[8]
Q4: My this compound product is impure. What are the recommended purification techniques?
A4: Purification strategies depend on the specific this compound and the impurities present. Common techniques include:
-
Recrystallization: This is often the first step. For example, C-tetramethylcalix[2]resorcinarene can be recrystallized from a methanol/water solution.[3]
-
Chromatography: Column chromatography is a powerful tool for separating complex mixtures.[9]
-
Solvent-Based Purification: For giant calixarenes, a process involving DMSO and acetone or ethanol has been shown to be effective.[1][6]
Quantitative Data on this compound Synthesis
The following tables summarize yields of various this compound syntheses under different conditions.
Table 1: Synthesis of p-tert-butylcalix[10]arene and p-tert-butylcalix[11]arene
| This compound | Base | Yield |
| p-tert-butylcalix[10]arene | LiOH | 15-20% (up from 3-5%) |
| p-tert-butylcalix[11]arene | LiOH | 11-17% (up from 6%) |
| p-tert-butylcalix[10]arene | KOH | up to 32% |
| Data sourced from[10] |
Table 2: Synthesis of Giant Calixarenes
| Base | Base to Phenol Ratio (equiv.) | Process | Yield |
| CsOH | 0.8 | One-step | Low amount of giant calixarenes |
| RbOH | 0.85 | One-step | 61% |
| CsOH | 0.4 | Two-step | 30% |
| Data sourced from[1] |
Table 3: Microwave-Assisted Synthesis of Calix[2]resorcinarene Derivatives
| Aldehyde | Aldehyde to Resorcinol Ratio | Microwave Power | Time | Yield |
| Vanillin or Cinnamaldehyde | 1:1 | 332 W | 8 min | up to 97.9% |
| Anisaldehyde | 1.2:1 | 264 W | 5 min | up to 99.5% |
| Data sourced from[10] |
Experimental Protocols
Protocol 1: Synthesis of C-tetramethylcalix[2]resorcinarene
This protocol is adapted from a method for synthesizing calix[2]resorcinarenes in an ethanol/water medium with a catalytic amount of hydrochloric acid.[3]
-
Reaction Setup: In a two-necked flask equipped with a reflux condenser and a stirrer, combine resorcinol (0.3 mol, 33.03 g) and acetaldehyde (0.3 mol, 13.23 ml).
-
Solvent Addition: Add 120 ml of an ethanol/water mixture of the desired ratio.
-
Catalyst Addition: Homogenize the solution and add a catalytic amount of concentrated hydrochloric acid (4 mol% relative to the other reagents).
-
Reaction: Heat the solution at 75°C with stirring for at least 1 hour.
-
Isolation: Cool the mixture to room temperature. The precipitate that forms is collected by filtration.
-
Purification: Recrystallize the crude product from a methanol/water (v/v = 50/50) solution. The final products can be further separated using semi-preparative liquid chromatography.[3]
Protocol 2: One-Step Synthesis of Giant Calixarenes
This protocol is based on the one-step process for synthesizing giant calixarenes.[1]
-
Reaction Setup: In a suitable reaction vessel, combine the desired p-functionalized phenol, paraformaldehyde, and a heavy alkaline base (e.g., CsOH or RbOH) in a high-boiling solvent such as xylene. A typical ratio of p-(tBu)phenol to paraformaldehyde to CsOH is 1:2:0.8.[1]
-
Reaction: Reflux the mixture for an extended period, for instance, 18 hours.[1]
-
Workup and Purification: After cooling, the complex mixture of products can be subjected to a purification process, such as the DMSO/acetone or DMSO/EtOH methods, to isolate the giant calixarenes.[1][6]
Visual Guides
Caption: Troubleshooting workflow for low this compound yield.
Caption: General workflow for this compound synthesis.
References
- 1. The synthesis and characterization of giant Calixarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new convergent strategy for the synthesis of calixarenes via a triple annulation of Fischer carbene complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. media.neliti.com [media.neliti.com]
- 9. WO2009144419A1 - Method for selectively extracting membrane proteins using calixarenes - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Upper rim-bridged calixarenes - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04663C [pubs.rsc.org]
preventing the formation of complex oligomer mixtures in calixarene synthesis
Technical Support Center: Calixarene Synthesis
Welcome to the technical support center for this compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on preventing the formation of complex oligomer mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles to control the size of the this compound macrocycle (e.g., obtaining calix[1]arene vs. calix[2]arene or larger oligomers)?
A1: The size of the resulting this compound is primarily governed by a balance between kinetic and thermodynamic factors during the condensation reaction.[1] To favor the formation of a specific, smaller cyclic oligomer like calix[1]arene, the reaction should be under thermodynamic control. This typically involves using less reactive aldehydes to slow down the reaction rate, allowing for the formation of the most stable cyclic structure.[1] Conversely, highly reactive aldehydes like formaldehyde can lead to rapid polymerization under kinetic control, resulting in linear oligomers.[1] The choice of base is also critical; for instance, heavy alkaline bases such as rubidium or cesium hydroxides at high concentrations tend to favor the formation of giant calixarenes.[3][4]
Q2: How does the choice of catalyst (acid vs. base) influence the outcome of the synthesis?
A2: Both acid and base catalysis are employed in this compound synthesis, and the choice significantly impacts the product distribution.
-
Base-Catalyzed Synthesis: This method, often used for p-alkylphenol-formaldehyde condensations, proceeds through the formation of linear oligomers that subsequently cyclize.[5] The type and concentration of the base are crucial. For example, high concentrations of heavy alkaline bases (RbOH, CsOH) can promote the formation of very large calixarenes.[3][4]
-
Acid-Catalyzed Synthesis: This is common for the synthesis of calix[1]resorcinarenes from resorcinol and an aldehyde.[6] Mineral acids, such as concentrated hydrochloric acid, are frequently used as catalysts.[6] In these reactions, kinetic and thermodynamic factors compete, and controlling these is key to favoring the desired cyclic oligomer over linear polymers.[1]
Q3: What are the "green" or more environmentally friendly approaches to this compound synthesis?
A3: Greener synthesis methods for calixarenes focus on reducing solvent usage, energy consumption, and reaction times. Two prominent techniques are:
-
Microwave-Assisted Synthesis: This method can significantly shorten reaction times and reduce the amount of solvent needed compared to conventional heating.[7][8]
-
Solvent-Free Grinding (Mechanochemistry): This technique involves the physical grinding of reactants, often with a catalytic amount of acid or base, in the absence of a solvent.[9][10] It has been shown to produce high yields of calixarenes with minimal waste.[10]
Troubleshooting Guide: Preventing Complex Oligomer Mixtures
This guide addresses common issues encountered during this compound synthesis that lead to the formation of undesirable linear polymers or a wide distribution of cyclic oligomers.
Issue 1: The final product is a complex mixture of different-sized calixarenes and linear oligomers.
| Potential Cause | Suggested Solution |
| Reaction is under kinetic control. | Slow down the reaction rate to favor thermodynamic products. This can be achieved by using a less reactive aldehyde or by lowering the reaction temperature.[1] |
| Inappropriate catalyst concentration. | Optimize the catalyst concentration. For acid-catalyzed resorcinarene synthesis, using catalytic amounts of mineral acid can be effective.[6] For base-catalyzed reactions, the concentration can significantly influence the product distribution.[3][4] |
| Incorrect solvent polarity. | The polarity of the reaction medium can influence isomer and oligomer distribution. For C-tetramethylcalix[1]resorcinarene, for example, varying the ethanol/water ratio can selectively yield different isomers.[6] |
| Suboptimal reaction time. | Extended reaction times, especially at high temperatures, can favor the formation of larger, more thermodynamically stable calixarenes.[3][4] Systematically vary the reaction time to find the optimal duration for your desired product. |
Issue 2: Low yield of the desired this compound.
| Potential Cause | Suggested Solution |
| Suboptimal reaction conditions. | Systematically optimize reaction parameters such as temperature, catalyst concentration, and reactant ratios. Refer to established protocols for similar calixarenes as a starting point.[2][6] |
| Inefficient purification. | The crude product is often a mixture. Recrystallization from an appropriate solvent system (e.g., methanol/water) is a common and effective purification method.[6] For more complex mixtures, semi-preparative liquid chromatography may be necessary.[6] |
| Use of "high dilution" conditions. | For intramolecular cyclization reactions to form bridged calixarenes, high dilution conditions are often necessary to favor the desired product over intermolecular oligomerization.[11] |
Issue 3: Formation of insoluble, intractable material.
| Potential Cause | Suggested Solution |
| Formation of linear polymers. | This is often due to the reaction being too fast (kinetic control).[1] Reduce the reaction temperature and/or use a less reactive aldehyde.[1] |
| Inappropriate solvent for the product. | Calixarenes can be sparingly soluble.[12] Ensure the reaction solvent can solubilize the expected product to some extent, or that the product precipitates in a manageable form. For purification, solvents like DMSO or DMF may be required for larger calixarenes.[3] |
Experimental Protocols
Protocol 1: Optimized Synthesis of C-Tetramethylcalix[1]resorcinarene
This protocol is adapted from a method focusing on optimizing reaction conditions to favor the formation of a specific calix[1]resorcinarene.[6]
Materials:
-
Resorcinol
-
Acetaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Methanol
Procedure:
-
In a two-necked flask equipped with a reflux condenser and stirrer, combine 0.3 mol of resorcinol and 0.3 mol of acetaldehyde.
-
Add 120 mL of an ethanol/water mixture. The ratio of ethanol to water can be varied to optimize for specific isomers.
-
Homogenize the solution by stirring.
-
Add a catalytic amount of concentrated HCl (e.g., 4 mol% relative to the other reagents).
-
Heat the reaction solution to 75°C and maintain stirring for at least 1 hour.
-
Cool the resulting mixture to room temperature.
-
Filter the precipitate that forms.
-
Recrystallize the crude product from a methanol/water (v/v = 50/50) solution.
-
Characterize the final product using methods such as GPC and ¹H NMR.[6]
Data Presentation
Table 1: Influence of Reaction Conditions on this compound Synthesis Yields (Illustrative)
| This compound Type | Phenol | Aldehyde | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| p-tert-butylcalix[1]arene | p-tert-butylphenol | Formaldehyde | KOH | Xylene | Reflux | 4 | ~75 (crude mixture) | [13] |
| C-tetramethylcalix[1]resorcinarene | Resorcinol | Acetaldehyde | HCl (cat.) | Ethanol/Water | 75 | 1 | Not specified | [6] |
| Giant Calixarenes | p-(benzyloxy)phenol | Paraformaldehyde | CsOH (high conc.) | Xylene | Reflux | 18 | up to 65 | [3][4] |
| Monosubstituted calix[1]arene | p-tert-butylcalix[1]arene | (Varies) | NaH | THF | Reflux | (Varies) | 59-81 | [9] |
| C-4-hydroxyphenylcalix[1]resorcinarene | Resorcinol | 4-hydroxybenzaldehyde | p-toluenesulfonic acid | Grinding (solvent-free) | Ambient | (Short) | 97.49 | [10] |
Visualizations
Logical Workflow for Troubleshooting Oligomer Mixtures
Caption: Troubleshooting workflow for complex oligomer formation.
Simplified Mechanism of Base-Catalyzed this compound Formation
Caption: Base-catalyzed pathway to this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis and characterization of giant Calixarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. BiblioBoard [openresearchlibrary.org]
- 8. [PDF] Green Synthesis of Oligomer Calixarenes | Semantic Scholar [semanticscholar.org]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. media.neliti.com [media.neliti.com]
- 11. Upper rim-bridged calixarenes - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04663C [pubs.rsc.org]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. US6271337B1 - Process for the preparation of calixarenes and new this compound compounds - Google Patents [patents.google.com]
Technical Support Center: Optimizing pH for Calixarene-Mediated Drug Release
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pH-triggered drug release from calixarene-based delivery systems.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind pH-mediated drug release from calixarenes?
A1: The core principle lies in modulating the non-covalent interactions between the this compound host and the drug guest through changes in pH.[1][2] Calixarenes can be functionalized with pH-sensitive groups (e.g., carboxylic acids, amines) that change their protonation state and, consequently, their charge and conformation in response to the ambient pH.[1][3] This alteration disrupts the host-guest complex—held together by forces like hydrogen bonds, electrostatic interactions, and hydrophobic interactions—leading to the controlled release of the encapsulated drug.[2][4] This mechanism is particularly useful for targeting the acidic microenvironments of tumors (pH 5.7-7.8) or inflamed tissues, which differ from the physiological pH of healthy tissues (~7.4).[1][4][5]
Q2: How do I select an appropriate this compound for a specific drug and target pH?
A2: Selection depends on several factors:
-
Drug Properties: The size, charge, and hydrophobicity of the drug molecule must be compatible with the this compound's cavity and functional groups.[6]
-
Target pH: The desired release environment dictates the choice of pH-sensitive functional groups. For release in acidic environments (like tumors), calixarenes functionalized with basic groups (e.g., amines) or acid-labile bonds (e.g., hydrazones) are suitable.[7][8] For release in basic environments, acidic functional groups are appropriate.
-
Solubility: The this compound derivative must be soluble in the desired biological medium. Functionalization with groups like sulfonates, carboxylates, or polyethylene glycol (PEG) can enhance aqueous solubility.[1][9]
-
Biocompatibility: The chosen this compound and its potential degradation products should exhibit low cytotoxicity and immunogenicity.[5][10][11]
Q3: What is the typical pH range exploited for tumor-targeted drug delivery?
A3: The pH difference between healthy tissues (pH ≈ 7.4) and the tumor microenvironment is a key trigger for targeted delivery.[4][5] Many pH-responsive systems are designed to be stable at pH 7.4 and to release their payload in the mildly acidic conditions of tumors, which can range from pH 5.7 to 7.8.[4] Furthermore, upon cellular uptake via endocytosis, the drug carrier is exposed to even lower pH values within endosomes and lysosomes (pH ~5.0), providing another level of targeted intracellular release.[1][12]
Troubleshooting Guides
Issue 1: Low or No pH-Sensitivity in Drug Release Profile
| Potential Cause | Troubleshooting Step |
| Incorrect Functionalization | The pKa of the functional groups on the this compound may not align with the experimental pH range. |
| Solution: Synthesize or select a this compound with functional groups whose pKa is near the target release pH. For example, use carboxylated calixarenes for release in acidic media.[1] | |
| Strong Host-Guest Interaction | The non-covalent bonds between the drug and this compound are too strong to be disrupted by the pH change alone. |
| Solution: Modify the this compound structure to reduce binding affinity, or select a different this compound derivative. Consider that interactions are not just within the cavity but can also occur with upper or lower rim functional groups.[6] | |
| Drug Aggregation | The released drug may be aggregating in the release medium, preventing its detection and giving a false negative result. |
| Solution: Ensure the release medium contains appropriate solubilizers or surfactants if the drug has low aqueous solubility. | |
| Buffer Issues | The buffer system used may be interacting with the this compound-drug complex, interfering with the pH-triggered release mechanism. |
| Solution: Test different buffer systems (e.g., phosphate, acetate, citrate) at the same pH to rule out buffer-specific effects. |
Issue 2: Premature Drug Release at Physiological pH (e.g., pH 7.4)
| Potential Cause | Troubleshooting Step |
| Weak Host-Guest Binding | The affinity between the drug and the this compound is insufficient to keep the complex stable at neutral pH. |
| Solution: Enhance binding by choosing a this compound with a more appropriately sized cavity or with functional groups that can form stronger non-covalent bonds (e.g., hydrogen, ionic) with the drug.[13] | |
| This compound Instability | The self-assembled nanostructure (e.g., micelle, vesicle) formed by the amphiphilic this compound is not stable at pH 7.4.[10][14] |
| Solution: Modify the hydrophobic or hydrophilic portions of the this compound to increase the stability of the self-assembled structure. This can sometimes be achieved by altering alkyl chain length or the degree of PEGylation.[4] | |
| Hydrolysis of Linker | If the drug is covalently attached via a linker, the linker may be slowly hydrolyzing at neutral pH. |
| Solution: Select a more stable linker. While acid-labile linkers like hydrazones are designed for pH sensitivity, their stability at pH 7.4 should be confirmed over the experimental timeframe.[7] |
Quantitative Data Summary
The following tables summarize pH-dependent drug release data from various studies.
Table 1: Ciprofloxacin Release from Amphoteric Calix[9]arene
| pH | Cumulative Release (%) | Time (hours) |
| 5.0 | ~60% | 12 |
| 7.4 | ~25% | 12 |
| 8.5 | ~55% | 12 |
| Data adapted from in vitro release studies demonstrating more efficient release at mildly acidic and basic pH compared to physiological pH.[15] |
Table 2: Doxorubicin (DOX) Release from a Functionalized Graphene Oxide (GO) Carrier
| pH | Cumulative Release (%) | Time (days) |
| 5.2 | 53% | 25 |
| 7.4 | 37% | 25 |
| This study highlights the pH-responsive release from a GO-based system, showing significantly higher release in an acidic environment.[16] |
Table 3: Doxorubicin (DOX) and Methotrexate (Mtx) Release from Polymer-Coated Gold Nanoparticles
| Drug | pH | Release Difference (pH 7.4 vs. 5.0) | Time (hours) |
| Doxorubicin | 5.0 vs 7.4 | ~22% higher release at pH 5.0 | 24 |
| Methotrexate | 5.0 vs 7.4 | ~44% higher release at pH 5.0 | 24 |
| Illustrates pH-dependent release based on ionic interactions between the drugs and a polymer coating.[8] |
Experimental Protocols & Methodologies
Protocol 1: In Vitro pH-Dependent Drug Release Study
This protocol outlines a standard method for assessing the pH-responsive release of a drug from a this compound-based carrier.
1. Materials & Equipment:
-
Drug-loaded this compound nanoparticles
-
Phosphate Buffered Saline (PBS) at pH 7.4
-
Acetate or Citrate Buffer at target acidic pH (e.g., 5.5)
-
Dialysis tubing with appropriate Molecular Weight Cut-Off (MWCO)
-
Thermostatically controlled shaker/incubator (37°C)
-
UV-Vis Spectrophotometer or HPLC for drug quantification
2. Procedure:
-
Preparation: Suspend a known amount (e.g., 5 mg) of the drug-loaded this compound formulation in 5 mL of the release buffers (pH 7.4 and pH 5.5) separately.
-
Dialysis Setup: Transfer each suspension into a dialysis bag, ensuring it is securely sealed.
-
Release: Place each dialysis bag into a larger vessel containing 50 mL of the corresponding fresh buffer. Place the vessels in a shaker incubator set to 37°C with gentle agitation.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the buffer outside the dialysis bag.
-
Sink Conditions: Immediately replace the withdrawn volume with 1 mL of fresh buffer to maintain sink conditions.
-
Quantification: Analyze the concentration of the released drug in the collected aliquots using a pre-validated UV-Vis or HPLC method.[16][17]
-
Calculation: Calculate the cumulative percentage of drug released at each time point using the following formula: Cumulative Release (%) = [(Total amount of drug in release medium) / (Initial amount of drug in formulation)] x 100
3. Data Analysis:
-
Plot the cumulative drug release (%) versus time for each pH value.
-
A significant increase in the release rate and cumulative amount at the lower pH compared to the physiological pH indicates successful pH-responsive behavior.[17]
Visualizations: Workflows and Mechanisms
Caption: Workflow for designing and evaluating pH-responsive this compound drug delivery systems.
Caption: pH-triggered release via protonation of carboxylate-functionalized this compound.
References
- 1. Research progress on this compound/pillararene-based controlled drug release systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research progress on this compound/pillararene-based controlled drug release systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Role of this compound in Chemotherapy Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pH-Dependent Non-Covalent Release of Chemotherapy from Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules [mdpi.com]
- 10. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifechemicals.com [lifechemicals.com]
- 12. The pH-triggered drug release and simultaneous carrier decomposition of effervescent SiO2–drug–Na2CO3 composite nanoparticles: to improve the antitumor activity of hydrophobic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Amphoteric calix[8]arene-based complex for pH-triggered drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, characterization, and evaluation of pH-sensitive doxorubicin-loaded functionalized graphene oxide in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Control the Conformational Isomerism of Calixarenes
Welcome to the technical support center for controlling the conformational isomerism of calixarenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and characterization of calixarene conformers.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to control the conformational isomerism of calix[1]arenes?
A1: The conformational outcome of calix[1]arenes can be controlled through several key strategies:
-
Lower Rim Functionalization: Introduction of alkyl or other functional groups on the phenolic hydroxyl groups of the lower rim is a primary method. The size of the substituent can restrict the rotation of the phenolic units through the annulus, thus "locking" a specific conformation. For instance, introducing propyl groups is often sufficient to lock individual conformations.[2]
-
Upper Rim Substitution: Placing bulky substituents on the para-positions of the upper rim can also hinder the rotation of the aromatic rings, thereby fixing a particular conformation.[3][4]
-
Solvent and Temperature Effects: The choice of solvent and reaction temperature can influence the conformational equilibrium. For example, certain conformers may interconvert upon heating.[2][5] Kinetic studies have shown that the rate of conformational switching is dependent on the solvent and temperature.[2]
-
Cation Complexation: The conformation of flexible calixarenes can be controlled by complexation with specific cations. For example, tetramethoxycalix[1]arenes can be 'fixed' in the cone conformation by complexing with small cations like Li+ and Na+.[2] Conversely, a calix[1]arene bridged with a crown ether can switch from a cone to a 1,3-alternate conformation upon binding a cesium cation.[2]
-
Bridging Strategies: Introducing bridging groups across the lower or upper rim can create more rigid structures with well-defined conformations.[6][7]
Q2: How can I identify the conformation of my synthesized calix[1]arene?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for identifying this compound conformations in solution.[4][6] Both ¹H and ¹³C NMR provide distinct signatures for each conformer:
-
¹H NMR: The chemical shifts and splitting patterns of the methylene bridge protons (Ar-CH₂-Ar) are highly indicative of the conformation. For example, in the cone conformation, these protons typically appear as a pair of doublets, while in the 1,3-alternate conformation, they often show a singlet.[8] The hydroxyl group protons on the lower rim also show significant shifts depending on the degree of hydrogen bonding, which is conformation-dependent.[4][6]
-
¹³C NMR: The chemical shift of the methylene bridge carbons is a key indicator. A signal around δ 31 ppm suggests a syn orientation of the adjacent phenol rings (as in the cone conformation), whereas a signal around δ 37 ppm indicates an anti orientation (as in the 1,3-alternate conformation).[4][8]
For unambiguous assignment, advanced 2D NMR techniques like ROESY can be employed to determine spatial proximities.[4] Computational methods, such as Density Functional Theory (DFT), can also be used in conjunction with experimental NMR data to confirm the structure.[6][9]
Q3: I am trying to synthesize a specific calix[1]arene conformer but I am getting a mixture of isomers. What can I do?
A3: Obtaining a mixture of conformers is a common challenge. Here are some strategies to improve the selectivity:
-
Choice of Base and Reaction Conditions: During functionalization of the lower rim, the choice of base can significantly impact the conformational outcome. Strong bases can lead to charge-charge repulsion, promoting the formation of less stable conformers.[4] Carefully controlling the stoichiometry of the base and the reaction temperature is crucial.
-
Stepwise Functionalization: Instead of introducing all substituents in a single step, a stepwise approach can provide better control over the conformation.
-
Template-Assisted Synthesis: The presence of a specific cation that preferentially binds to one conformation can be used as a template to direct the synthesis towards that isomer.
-
Purification Techniques: If a mixture is unavoidable, careful column chromatography or crystallization can be used to separate the different conformers.
Q4: Can a "locked" this compound conformation switch under certain conditions?
A4: Yes, even conformations considered "fixed" can sometimes interconvert under specific stimuli. For example, tetrapropynyl and tetrapropenyl functionalized calix[1]arenes, which were expected to be conformationally locked, have been shown to undergo a unidirectional switch from the 1,3-alternate and 1,2-alternate conformers to the more stable partial cone conformation.[2][10] This switch can be triggered by heat or even occur at room temperature depending on the solvent and upper-rim substituents.[5] This highlights that the term "locked" can be relative and the conformational stability should be assessed under the intended experimental conditions.
Troubleshooting Guides
Issue 1: Ambiguous NMR spectra making conformational assignment difficult.
-
Problem: The ¹H NMR spectrum shows complex or overlapping signals for the methylene bridge protons, or the ¹³C NMR signals for the bridge carbons are not clearly resolved. This can happen with large alkyl chain substitutions.[4]
-
Troubleshooting Steps:
-
Increase Spectrometer Field Strength: If available, use a higher field NMR spectrometer to improve signal dispersion.
-
Vary the Temperature: Perform variable temperature (VT) NMR studies. If the complexity is due to dynamic exchange between conformations, the spectra may simplify at lower temperatures as the exchange slows down, or at higher temperatures as the exchange becomes rapid on the NMR timescale.
-
Use Different Solvents: The chemical shifts of this compound protons can be sensitive to the solvent. Changing the solvent might resolve overlapping signals.
-
Perform 2D NMR Experiments:
-
COSY: To establish proton-proton coupling networks.
-
HSQC/HMBC: To correlate proton and carbon signals, which can help in assigning the methylene bridge signals.
-
ROESY/NOESY: To identify through-space correlations, which are crucial for determining the relative orientation of the aromatic rings and substituents. A ROESY experiment can provide conclusive evidence for the cone conformer.[4]
-
-
Computational Chemistry: Compare the experimental chemical shifts with those calculated for different possible conformations using DFT.[4][6]
-
Issue 2: Low yield of the desired conformer during lower rim alkylation.
-
Problem: The reaction to introduce alkyl groups on the lower rim results in a low yield of the target conformation (e.g., cone) and a high proportion of other isomers.
-
Troubleshooting Steps:
-
Optimize the Base: The choice and amount of base are critical. Weak bases like K₂CO₃ or Cs₂CO₃ often favor the cone conformation by minimizing the repulsion between phenoxide anions. Stronger bases like NaH can lead to a mixture of conformers.
-
Control the Temperature: Alkylation is often performed at elevated temperatures. However, high temperatures can provide enough energy for the rings to flip, leading to a thermodynamic mixture of conformers. Try running the reaction at a lower temperature for a longer duration.
-
Solvent Selection: The solvent can influence the reaction outcome. Aprotic polar solvents like DMF or THF are commonly used. The choice of solvent can affect the solubility of the intermediates and the reactivity of the base.
-
Template Effect: For the synthesis of the cone conformation, adding a small templating cation like Na⁺ can help to hold the this compound in the cone arrangement during the reaction.
-
Nature of the Alkylating Agent: The reactivity of the alkylating agent can play a role. More reactive agents might require milder conditions.
-
Issue 3: Unexpected conformational switching of a functionalized this compound.
-
Problem: A this compound that was synthesized and characterized in a specific conformation (e.g., 1,3-alternate) is found to have converted to another conformation (e.g., partial cone) over time or upon dissolution in a new solvent.
-
Troubleshooting Steps:
-
Re-characterize Immediately: After synthesis and purification, characterize the conformer immediately by NMR to establish a baseline.
-
Kinetic NMR Studies: To understand the switching behavior, perform kinetic studies using ¹H NMR.[2] This involves monitoring the changes in the NMR spectrum over time at a specific temperature. This will help determine the rate of interconversion.
-
Investigate Stimuli: Systematically investigate the effect of potential stimuli:
-
Temperature: Heat a sample of the pure conformer in an NMR tube and monitor for changes.[2][5]
-
Solvent: Dissolve the conformer in different solvents and check for any changes in the NMR spectrum.[2][5]
-
Light: While less common for simple alkylated calixarenes, some functional groups might be light-sensitive.
-
-
Computational Analysis: Use DFT calculations to determine the relative thermodynamic stabilities of the different conformations. This can help to predict if a switch to a more stable conformer is likely. The partial cone conformer is often found to be the most thermodynamically stable.[5]
-
Data Presentation
Table 1: Characteristic ¹³C NMR Chemical Shifts for Calix[1]arene Methylene Bridge Carbons
| Conformation | Orientation of Phenolic Units | Approximate ¹³C Chemical Shift (ppm) | Reference |
| Cone | All syn | ~31 | [4][8] |
| Partial Cone | Two adjacent syn, two anti | ~31 and ~37 | [4] |
| 1,2-Alternate | Two pairs of adjacent syn and anti | ~31 and ~37 | [4] |
| 1,3-Alternate | All anti | ~37 | [4][8] |
Experimental Protocols
Protocol 1: General Procedure for Lower Rim Alkylation of p-tert-butylcalix[1]arene to Yield the Cone Conformation
-
Materials: p-tert-butylcalix[1]arene, anhydrous potassium carbonate (K₂CO₃), alkyl halide (e.g., propyl bromide), anhydrous N,N-dimethylformamide (DMF).
-
Procedure: a. To a solution of p-tert-butylcalix[1]arene (1 equivalent) in anhydrous DMF, add anhydrous K₂CO₃ (excess, e.g., 10 equivalents). b. Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes. c. Add the alkyl halide (excess, e.g., 10 equivalents) dropwise to the reaction mixture. d. Heat the reaction mixture to 70-80 °C and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. After completion, cool the reaction to room temperature and pour it into cold water. f. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). g. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. h. Remove the solvent under reduced pressure. i. Purify the crude product by column chromatography on silica gel to isolate the desired tetra-alkylated cone conformer.
-
Characterization: Confirm the cone conformation using ¹H and ¹³C NMR spectroscopy by identifying the characteristic signals as described in the FAQs and Table 1.
Protocol 2: NMR Analysis for Conformation Determination
-
Sample Preparation: Prepare a solution of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈) at a concentration of approximately 5-10 mg/mL.
-
¹H NMR Acquisition: a. Acquire a standard ¹H NMR spectrum. b. Pay close attention to the region between 3.0 and 5.0 ppm for the Ar-CH₂-Ar protons and the aromatic region (6.0-8.0 ppm). c. For the cone conformer of p-tert-butylcalix[1]arene, expect to see a pair of doublets for the methylene protons and a singlet for the tert-butyl protons.
-
¹³C NMR Acquisition: a. Acquire a proton-decoupled ¹³C NMR spectrum. b. Look for the signal of the Ar-CH₂-Ar carbon in the 30-40 ppm range. A signal around 31 ppm is indicative of a cone conformation.
-
2D NMR (if necessary): a. If the 1D spectra are ambiguous, perform a ROESY experiment. b. For a cone conformer, look for ROE cross-peaks between the protons of the lower rim substituents and the aromatic protons on the adjacent phenolic unit. The absence of such cross-peaks for all units would rule out the cone conformation.
Visualizations
Caption: Workflow for synthesis and conformational analysis of calixarenes.
Caption: Key strategies influencing this compound conformational outcomes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Conformation Flexibility of Calix[4]arenes - ChemistryViews [chemistryviews.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. 2024.sci-hub.st [2024.sci-hub.st]
troubleshooting calixarene characterization by NMR spectroscopy
Welcome to the Technical Support Center for Calixarene Characterization by NMR Spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the NMR analysis of calixarenes.
This section is organized by common issues observed in the NMR spectra of calixarenes. Each question addresses a specific problem and provides potential causes and step-by-step solutions.
Issue 1: Broad or Unresolved Peaks in the NMR Spectrum
Q1: My ¹H NMR spectrum shows very broad signals, especially for the methylene bridge protons (Ar-CH₂-Ar). What is the cause and how can I resolve this?
A1: Broad peaks in the NMR spectrum of a this compound are a classic indication of dynamic processes occurring on the NMR timescale.[1] The most common cause is the interconversion between different conformations of the this compound macrocycle (e.g., cone, partial cone, 1,3-alternate). At room temperature, the rate of this exchange may be in the intermediate regime relative to the NMR experiment's timescale, leading to significant line broadening.
Troubleshooting Steps:
-
Perform Variable Temperature (VT) NMR: This is the most effective method to address conformational exchange.[1][2]
-
Low-Temperature Analysis: Cooling the sample will slow down the rate of conformational exchange. As the exchange slows, you will move from the intermediate exchange regime to the slow exchange regime. This should result in the sharpening of NMR signals, allowing you to observe the distinct spectra for each populated conformer.[1]
-
High-Temperature Analysis: Heating the sample will increase the rate of conformational exchange. This pushes the equilibrium into the fast exchange regime, resulting in a single set of sharp, time-averaged signals for the protons involved in the exchange.[1]
-
-
Change the Solvent: The solvent can influence the conformational equilibrium and the rate of interconversion.[3] Experimenting with different solvents (e.g., from CDCl₃ to DMSO-d₆ or Toluene-d₈) might lock the this compound into a single, more stable conformation or shift the exchange rate, potentially sharpening the signals even at room temperature.
Issue 2: Determining the this compound's Conformation
Q2: I have synthesized a calix[4]arene, but I am unsure of its conformation (cone, partial cone, 1,2-alternate, or 1,3-alternate). Which NMR signals are the most informative?
A2: The conformation of a calix[4]arene can be reliably determined by analyzing specific landmark signals in both the ¹H and ¹³C NMR spectra, particularly those of the methylene bridging groups (Ar-CH₂-Ar).[5][6]
Key NMR Markers for Calix[4]arene Conformation:
-
¹³C NMR Spectroscopy: The chemical shift of the methylene bridge carbon is highly diagnostic.[6]
-
Cone Conformation: A signal appears around δ 31 ppm , corresponding to a syn orientation of the adjacent phenolic units.[6]
-
1,3-Alternate Conformation: The signal shifts downfield to approximately δ 37 ppm , indicating an anti orientation of the adjacent phenolic units.[6]
-
Partial Cone / 1,2-Alternate: The presence of signals in both the δ 31 ppm and δ 37 ppm regions indicates a less symmetrical conformation where both syn and anti arrangements are present.[5]
-
-
¹H NMR Spectroscopy: The multiplicity of the methylene bridge protons provides crucial information about the molecule's symmetry and rigidity.
-
Rigid Cone Conformation: These protons typically appear as a pair of doublets , indicating that the two protons are diastereotopic (chemically non-equivalent) due to the fixed, rigid structure.[6]
-
1,3-Alternate or Fast-Inverting Cone: A sharp singlet is often observed. This indicates that the protons are chemically equivalent, either due to a highly symmetrical structure (like 1,3-alternate) or due to rapid conformational inversion that averages the signals.
-
Other Conformations: More complex splitting patterns (e.g., multiple pairs of doublets) suggest a lower symmetry, such as the partial cone conformation.[6]
-
-
2D NOESY/ROESY NMR: These experiments provide definitive proof of conformation by showing through-space correlations. For a cone conformation, NOE cross-peaks should be observed between protons on adjacent aromatic rings.[5][7]
Quantitative Data: NMR Chemical Shift Markers for Calix[4]arene Conformation
| Conformation | ¹³C Chemical Shift (Ar-C H₂-Ar) | ¹H NMR Signal Pattern (Ar-CH ₂-Ar) |
| Cone | ~ 31 ppm[5][6] | A pair of doublets[6] |
| 1,3-Alternate | ~ 37 ppm[5][6] | A singlet[6] |
| Partial Cone | Signals around both 31 and 37 ppm[5] | Multiple pairs of doublets |
| 1,2-Alternate | Signals around both 31 and 37 ppm | Complex multiplets |
Logical Diagram: Conformation Identification Workflow
Caption: A decision tree for identifying the conformation of calix[4]arenes.
Issue 3: Complex Spectra and Signal Assignment
Q3: The ¹H NMR spectrum of my functionalized this compound is very crowded and I cannot assign the protons. What should I do?
A3: For complex molecules like functionalized calixarenes, one-dimensional NMR is often insufficient for complete signal assignment. Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton and carbon signals.[7][8]
Recommended 2D NMR Experiments:
| Experiment | Purpose | How it Helps with Calixarenes |
| COSY (Correlation Spectroscopy) | Shows correlations between J-coupled (through-bond) protons.[9] | Identifies protons within the same spin system, such as adjacent protons on an aromatic ring or protons within an alkyl chain substituent.[7] |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached heteronuclei (typically ¹³C).[9] | Allows for the unambiguous assignment of carbon signals based on the known assignment of their attached protons, or vice-versa.[7] |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows longer-range correlations (2-3 bonds) between protons and carbons. | Helps to connect different fragments of the molecule, for example, linking a substituent to the main this compound skeleton. |
| NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) | Shows correlations between protons that are close in space (< 5 Å), irrespective of bonding.[7] | Crucial for determining stereochemistry and conformation by identifying which parts of the molecule are spatially near each other.[5] |
Logical Diagram: Troubleshooting Workflow for NMR Characterization
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 3. Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol [scielo.org.ar]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Stability of Calixarene-Guest Complexes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with calixarene-guest complexes. Our aim is to help you overcome common experimental challenges and enhance the stability of your complexes.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Low or No Guest Binding | 1. Size Mismatch: The guest molecule may be too large or too small for the this compound cavity.[1][2]2. Incompatible Functional Groups: Repulsive interactions between the host and guest may be preventing complexation.3. Solvent Effects: The solvent may be competing with the guest for the this compound cavity or poorly solvating the complex.[3][4]4. Incorrect this compound Conformation: The this compound may not be in the appropriate conformation (e.g., cone) for guest binding.[5][6] | 1. Vary this compound Size: Experiment with calixarenes of different cavity sizes (e.g., calix[2]arene, calix[4]arene, calix[6]arene).[7]2. Modify Functional Groups: Synthesize or select calixarenes with different upper or lower rim functional groups to promote attractive interactions (e.g., hydrogen bonding, π-π stacking).[7][8]3. Solvent Screening: Test a range of solvents with varying polarities. Less competitive solvents can enhance complex stability.[3][4]4. Conformational Locking: Use this compound derivatives that are "locked" in the cone conformation. |
| Precipitation of the Complex | 1. Low Solubility: The formed complex may have poor solubility in the chosen solvent.[8]2. Aggregation: The host-guest complexes may be self-aggregating.[8] | 1. Change Solvent System: Use a solvent mixture or a different solvent that can better solubilize the complex.2. Modify this compound: Introduce solubilizing groups (e.g., sulfonate groups) onto the this compound scaffold.[2]3. Adjust Concentration: Work at lower concentrations of the host and guest. |
| Inconsistent Binding Constants (Ka) | 1. Experimental Conditions: Variations in temperature, pH, or ionic strength can affect binding affinity.[9]2. Impure Reagents: Impurities in the this compound or guest samples can interfere with the binding measurements.3. Inappropriate Measurement Technique: The chosen analytical method may not be sensitive enough or may be prone to artifacts. | 1. Standardize Protocols: Ensure all experimental parameters are tightly controlled and consistently maintained.2. Purify Materials: Purify the this compound and guest molecules using appropriate techniques (e.g., recrystallization, chromatography).3. Orthogonal Methods: Use at least two different techniques (e.g., ITC and NMR) to determine the binding constant and compare the results. |
Frequently Asked Questions (FAQs)
Factors Influencing Complex Stability
Q1: How does the size of the this compound cavity affect guest binding?
The size of the this compound cavity is a critical factor for stable complex formation. A snug fit between the host and guest generally leads to stronger binding due to maximized van der Waals interactions. If the cavity is too small, the guest will be excluded. If it is too large, the interactions will be weaker. The ability to form stable complexes often follows the order: calix[4]arene > calix[6]arene > calix[2]arene for certain amino acids.[7] For other guests, the optimal this compound size will vary.
Q2: What is the role of upper and lower rim functionalization in complex stability?
Functional groups on both the upper and lower rims of the this compound play a significant role in modulating guest binding and complex stability.
-
Upper Rim: Modifications here can extend the hydrophobic cavity and introduce specific interaction sites. For example, arylating the upper rim can enhance binding with certain peptides.
-
Lower Rim: Functionalization of the phenolic hydroxyl groups can create specific binding pockets for cations or introduce hydrogen bonding sites.[3][4] Tertiary amide and ester functionalities at the lower rim have been shown to enhance cation-binding ability.[3][4]
Q3: How do non-covalent interactions contribute to the stability of this compound-guest complexes?
The stability of this compound-guest complexes is primarily governed by a combination of non-covalent interactions:[8]
-
Hydrophobic Interactions: The encapsulation of a non-polar guest within the hydrophobic cavity of the this compound in an aqueous environment is a major driving force for complexation.[5]
-
Cation-π Interactions: The electron-rich aromatic rings of the this compound can interact favorably with cationic guests.[1][5]
-
π-π Stacking: Aromatic guests can stack with the aromatic walls of the this compound cavity.[7]
-
Hydrogen Bonding: Functional groups on the this compound or the guest can form hydrogen bonds, significantly enhancing complex stability.[1][7]
Q4: Why is the choice of solvent so important for complex stability?
The solvent can have a profound effect on the stability of this compound-guest complexes.[3][4] Solvents can compete with the guest for binding within the this compound cavity. Highly polar or strongly interacting solvents can solvate the host and guest separately, disfavoring complex formation. The stability of certain this compound-cation complexes has been observed to decrease in the following solvent order: MeCN ≫ EtOH > MeOH > DMF > DMSO.[3][4]
Experimental Considerations
Q5: What are the common techniques used to determine the stability of this compound-guest complexes?
Several analytical techniques can be employed to study and quantify the stability of these complexes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the host-guest complex and can be used to determine binding constants through titration experiments.[2][9]
-
UV-Vis and Fluorescence Spectroscopy: Changes in the absorbance or fluorescence spectra of the host or guest upon complexation can be monitored to calculate binding affinities.[3][4]
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction (Ka, ΔH, and ΔS).[9]
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine stability constants by observing the change in the retention time of a solute in the presence of a this compound in the mobile phase.[6]
Quantitative Data Summary
The following tables summarize quantitative data on the stability constants of various this compound-guest complexes.
Table 1: Stability Constants (log K) of Calix[2]arene-Amide (L1) with Alkali Metal Cations in Different Solvents at 25°C
| Cation | MeCN | MeOH | EtOH | DMF | DMSO |
| Li+ | 5.37 | 3.51 | 4.23 | 1.83 | 1.45 |
| Na+ | 5.02 | 3.25 | 3.98 | 1.62 | 1.21 |
| K+ | 4.11 | 2.67 | 3.41 | 1.34 | 1.01 |
| Rb+ | 3.54 | 2.31 | 2.99 | < 1 | < 1 |
| Cs+ | 3.21 | 2.05 | 2.76 | < 1 | < 1 |
Data extracted from a study on fluorescent this compound derivatives.[3][4]
Table 2: Stability Constants (Ks / M-1) of p-Sulfonatocalix[n]arenes with Local Anesthetics
| Guest | Host | Ks (M-1) |
| Procaine | SC4A | 13300 |
| SC5A | 2110 | |
| STC4A | 1080 | |
| Tetracaine | SC4A | 18700 |
| SC5A | 3260 | |
| STC4A | 1520 | |
| Lidocaine | SC4A | 11300 |
| SC5A | 1850 | |
| STC4A | 970 |
SC4A: p-sulfonatocalix[2]arene, SC5A: p-sulfonatocalix[7]arene, STC4A: p-sulfonatothiacalix[2]arene.[9]
Experimental Protocols
Protocol 1: Determination of Binding Constant by UV-Vis Spectrophotometric Titration
-
Stock Solution Preparation: Prepare stock solutions of the this compound host and the guest molecule in the desired solvent (e.g., acetonitrile).
-
Initial Spectrum: Record the UV-Vis spectrum of a known concentration of the this compound solution.
-
Titration: Add small aliquots of the guest stock solution to the this compound solution.
-
Spectral Measurement: After each addition, thoroughly mix the solution and record the UV-Vis spectrum.
-
Data Analysis: Monitor the changes in absorbance at a specific wavelength. The binding constant can be calculated by fitting the titration data to a suitable binding isotherm model (e.g., 1:1 binding).
Protocol 2: Synthesis of a p-Sulfonated Calix[2]arene (SC4A)
-
Reaction Setup: Mix 0.5 g of p-tert-butylcalix[2]arene with 15 mL of sulfuric acid.
-
Heating and Stirring: Stir the reaction mixture at 70-80 °C for 6-18 hours.
-
Reaction Monitoring: Monitor the reaction by taking an aliquot and adding it to water. The reaction is complete when no water-insoluble material is detected.
-
Neutralization: Carefully add the reaction mixture to 100 mL of water and neutralize with Na2CO3.
-
Isolation: The SC4A sodium salt will precipitate and can be collected by filtration.
-
Purification: Recrystallize the product from a water/methanol mixture.
Visualizations
Caption: Workflow for determining binding constants via UV-Vis titration.
Caption: Key factors influencing the stability of this compound-guest complexes.
References
- 1. davuniversity.org [davuniversity.org]
- 2. mdpi.com [mdpi.com]
- 3. Enhancing the Cation-Binding Ability of Fluorescent this compound Derivatives: Structural, Thermodynamic, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Association Complexes of Calix[6]arenes with Amino Acids Explained by Energy-Partitioning Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complexation of Calixarenes with Anaesthetics Guests - ChemistryViews [chemistryviews.org]
Technical Support Center: Refining Purification Techniques for Calixarene Derivatives
Welcome to the technical support center for the purification of calixarene derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is proving difficult to purify by standard column chromatography. What are some common issues and solutions?
A1: Challenges in purifying calixarenes by column chromatography often stem from their unique structural properties. Here are some common issues and troubleshooting tips:
-
Poor Solubility: Calixarenes can have limited solubility in common chromatography solvents. Ensure your crude material is fully dissolved in a minimum amount of solvent before loading it onto the column. If solubility is low, consider "dry loading" by adsorbing your sample onto a small amount of silica gel before adding it to the column.
-
Compound Sticking to the Column: The polar lower rim (hydroxyl groups) of calixarenes can lead to strong interactions with the silica gel, causing poor elution. To mitigate this, you can use a more polar eluent system or deactivate the silica gel with a small amount of a basic modifier like triethylamine in your mobile phase.
-
Co-elution of Isomers: The synthesis of calixarenes can often result in a mixture of conformational isomers (e.g., cone, partial cone, 1,2-alternate, 1,3-alternate) which can be difficult to separate. A very fine control of the eluent polarity and sometimes the use of specialized stationary phases might be required. High-Performance Liquid Chromatography (HPLC) can offer better resolution for isomer separation.
-
Presence of Linear Oligomers: A common impurity in this compound synthesis is the formation of linear oligomers. These can often be removed by careful recrystallization prior to chromatography or by using a gradient elution that allows for the separation of the more polar oligomers from the cyclic this compound.[1]
Q2: Recrystallization of my this compound derivative is not yielding pure crystals. What solvent systems are most effective?
A2: Recrystallization is a powerful technique for purifying calixarenes, but selecting the right solvent system is crucial.
-
Common Solvent Systems: For many this compound derivatives, particularly larger ones, solvent systems based on Dimethyl Sulfoxide (DMSO) are highly effective.[1] Common combinations include DMSO/acetone and DMSO/ethanol.[1] The general principle is to dissolve the crude product in a minimal amount of hot DMSO and then induce crystallization by the slow addition of a less polar solvent like acetone or ethanol.
-
Methanol for Smaller Derivatives: For some smaller this compound derivatives, recrystallization from methanol can be effective.
-
Solvent Mixtures for p-tert-butylcalix[4]arene: This common this compound can often be purified by recrystallization from a mixture of chloroform and methanol or toluene and methanol.
-
General Tips: Ensure the dissolution solvent is hot to achieve maximum solubility and that the cooling process is slow to allow for the formation of well-defined crystals, which are typically purer.
Q3: My NMR spectrum is very complex and difficult to interpret. How can I confirm the structure and conformation of my purified this compound derivative?
A3: The conformational flexibility of calixarenes often leads to complex NMR spectra.
-
Conformational Isomers: The presence of multiple conformers in solution at room temperature can result in a multitude of signals, especially in the aromatic and methylene bridge regions of the ¹H NMR spectrum.
-
¹³C NMR as a Diagnostic Tool: The chemical shift of the methylene bridge carbons in the ¹³C NMR spectrum can be a reliable indicator of conformation. For calix[2]arenes, a signal around δ 31 ppm is characteristic of a syn orientation of the adjacent phenolic units (as in the cone conformation), while a signal around δ 37 ppm suggests an anti orientation (as in the 1,3-alternate conformation).[3]
-
Variable Temperature NMR: Performing NMR experiments at different temperatures can help to resolve complex spectra. At higher temperatures, the rate of interconversion between conformers may increase, leading to signal averaging and a simpler spectrum. Conversely, at lower temperatures, the equilibrium may shift to favor a single conformer, again simplifying the spectrum.
-
2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC can be invaluable in assigning protons and carbons and in determining the connectivity within the molecule, which is essential for confirming the structure.
Q4: I am having trouble obtaining a clean mass spectrum of my this compound derivative. What are some common issues?
A4: Mass spectrometry of calixarenes can be challenging due to their tendency to form aggregates and non-covalent complexes.
-
Aggregation: Calixarenes can self-assemble into larger aggregates, which can complicate the mass spectrum. Ensure your sample is well-dissolved and consider using a matrix that promotes the formation of monomeric ions.
-
Formation of Non-covalent Complexes: Calixarenes are excellent host molecules and can readily form complexes with cations (e.g., Na⁺, K⁺) or other molecules present in the sample or matrix.[4] This can lead to the observation of multiple species in the mass spectrum. While sometimes this is the object of study, for routine characterization, it can be a complication. Using a very clean matrix and solvents can help to minimize adduct formation.
-
MALDI-TOF Considerations: For Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, the choice of matrix is critical. 2,5-Dihydroxybenzoic acid (DHB) is a commonly used matrix for calixarenes. The sample-to-matrix ratio should be optimized to achieve good signal-to-noise while minimizing aggregation.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No compound eluting from the column | 1. Compound is insoluble in the mobile phase. 2. Compound is too strongly adsorbed to the silica gel. 3. Column was not properly packed, leading to channeling. | 1. Increase the polarity of the mobile phase. 2. Use a stronger eluent system (e.g., add methanol to a dichloromethane/hexane mixture). Consider deactivating the silica with triethylamine. 3. Repack the column carefully, ensuring a homogenous packing. |
| Poor separation of compounds | 1. Inappropriate mobile phase polarity. 2. Column is overloaded with sample. 3. Elution was too fast. | 1. Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for a significant difference in Rf values for the desired compound and impurities. 2. Use a larger column or reduce the amount of sample loaded. A general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight. 3. Reduce the flow rate to allow for better equilibration between the stationary and mobile phases. |
| Streaking or tailing of bands | 1. Compound is sparingly soluble in the mobile phase as it moves down the column. 2. The sample was loaded in too large a volume of solvent. 3. The compound is acidic or basic and is interacting strongly with the silica. | 1. Choose a mobile phase in which the compound has better solubility. 2. Concentrate the sample to a smaller volume before loading, or use the dry loading technique. 3. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization and reduce tailing. |
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | 1. The solution is not supersaturated (too much solvent was used). 2. The compound is very soluble in the chosen solvent even at low temperatures. 3. The cooling process was too rapid. | 1. Evaporate some of the solvent to increase the concentration and try cooling again. 2. Add a second, less polar "anti-solvent" dropwise to the solution until it becomes slightly turbid, then heat to redissolve and cool slowly. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. |
| Oily precipitate forms instead of crystals | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The compound is impure, and the impurities are depressing the melting point. 3. The solution is too concentrated. | 1. Choose a solvent with a lower boiling point. 2. Try to purify the compound by another method (e.g., column chromatography) before recrystallization. 3. Add a small amount of hot solvent to dissolve the oil, then cool slowly. |
| Low recovery of purified crystals | 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for washing the crystals. 3. Crystals were lost during transfer. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtration. 2. Wash the crystals with a minimal amount of ice-cold solvent. 3. Carefully scrape all crystals from the flask and filter paper. |
Quantitative Data Summary
The following table summarizes typical purification data for this compound derivatives. Please note that yields and purity are highly dependent on the specific derivative and the success of the initial synthesis.
| This compound Derivative | Purification Method | Solvent System / Conditions | Reported Yield | Achieved Purity |
| Giant p-(benzyloxy)calixarenes | Recrystallization | DMSO/Ethanol | 61% | High (as per NMR and SEC) |
| Giant p-(benzyloxy)calixarenes | Recrystallization | DMSO/Acetone | 15% | High (as per NMR and MALDI-TOF MS)[1] |
| p-tert-butylcalix[4]arene derivative | Column Chromatography | Chloroform/Methanol (90:10) | 43% | >95% (by NMR) |
| p-tert-butylcalix[8]arene | Flash Column Chromatography | Toluene/n-hexane gradient | 55% | >99% (by HPLC) |
Experimental Protocols
Detailed Protocol for Flash Column Chromatography of a this compound Derivative
This protocol is a general guideline and should be adapted based on the specific properties of the this compound derivative being purified.
-
Preparation of the Column:
-
Select a glass column of appropriate size. For 100-500 mg of crude material, a 2-3 cm diameter column is typically sufficient.
-
Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.
-
Add a thin layer of sand (approx. 0.5 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.
-
Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and to remove any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the initial eluent to the top of the column, ensuring not to disturb the sand layer.
-
Apply gentle pressure to the top of the column (e.g., using a pump or a syringe with a sealed adapter) to begin eluting the solvent through the column.
-
Maintain a constant flow rate and ensure the solvent level never drops below the top of the silica gel.
-
Collect fractions in appropriately sized test tubes or vials. The size of the fractions will depend on the scale of the separation.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase according to the separation profile determined by TLC.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which fractions contain the desired product.
-
Combine the pure fractions containing the target this compound derivative.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Detailed Protocol for Recrystallization of a this compound Derivative using a DMSO-based System
This protocol is particularly useful for larger or less soluble this compound derivatives.
-
Dissolution:
-
Place the crude this compound derivative in an Erlenmeyer flask.
-
Add a minimal amount of DMSO to the flask.
-
Gently heat the mixture with stirring (e.g., on a hot plate) until the solid is completely dissolved. Avoid boiling the DMSO if possible.
-
-
Crystallization:
-
Once the this compound is fully dissolved, remove the flask from the heat source.
-
Slowly add a co-solvent (e.g., acetone or ethanol) dropwise to the hot solution while gently swirling the flask. Continue adding the co-solvent until the solution becomes slightly turbid.
-
If the solution becomes too cloudy, add a few drops of hot DMSO to redissolve the precipitate.
-
Cover the flask and allow it to cool slowly to room temperature.
-
-
Crystal Maturation and Isolation:
-
Once the flask has reached room temperature, place it in an ice bath or a refrigerator for several hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold co-solvent (acetone or ethanol) to remove any residual DMSO and soluble impurities.
-
Dry the purified crystals under vacuum.
-
Visualizations
Caption: General workflow for the purification of this compound derivatives.
Caption: A logical decision tree for troubleshooting this compound purification.
References
addressing cytotoxicity of functionalized calixarenes in biological assays
This guide provides researchers, scientists, and drug development professionals with essential information for addressing cytotoxicity associated with functionalized calixarenes in biological assays.
Frequently Asked Questions (FAQs)
Q1: Are functionalized calixarenes inherently toxic to cells?
A1: The cytotoxicity of calixarenes is not inherent to the basic macrocycle but is highly dependent on its functionalization, concentration, and the cell type being tested. Many calixarene derivatives, particularly water-soluble variants like p-sulfonatocalix[n]arenes, exhibit low to moderate toxicity, making them suitable for biological applications such as drug delivery.[1][2][3] However, certain functional groups or structural features can increase their cytotoxic potential.
Q2: What factors influence the cytotoxicity of a functionalized this compound?
A2: Several factors can influence cytotoxicity:
-
Functional Groups: The nature of the groups attached to the upper and lower rims is a primary determinant. For example, studies have shown that the presence of phosphonate groups can decrease overall cytotoxicity.[1][4] Conversely, some lipophilic chains or cationic groups may increase toxicity.[5]
-
Solubility and Aggregation: Poor aqueous solubility can lead to the formation of precipitates or aggregates, which can cause non-specific toxic effects or interfere with assay measurements.[6][7] Amphiphilic calixarenes that form micelles or nanoparticles often show low cytotoxicity.[8]
-
Concentration: Like most compounds, calixarenes exhibit dose-dependent toxicity. It is crucial to determine the concentration range where the this compound is effective for its intended purpose without causing significant cell death.
-
Cell Line: Different cell lines can have varying sensitivities to the same compound. It is recommended to test cytotoxicity in both the target cell line (e.g., cancer cells) and a healthy control cell line.[5][6]
-
Coordination Ability: The ability of the this compound to coordinate with metals or other biological molecules can influence its toxicological profile. Suppressing this coordination ability may help in making the compounds less cytotoxic.[1]
Q3: My this compound appears to be cytotoxic, but I suspect it's interfering with my assay. Is this possible?
A3: Yes, calixarenes can interfere with common cytotoxicity assays. For instance, some calixarenes are autofluorescent, which can interfere with assays that use fluorescence as a readout.[1] Others may interact with assay reagents; for example, insoluble precipitates can give false positive results in an MTT assay by interacting with the formazan product.[6] It is always advisable to run a control experiment with the this compound in cell-free media to check for direct interaction with assay components. If interference is suspected, switching to an alternative assay method (e.g., from a metabolic assay like MTT to a luminescence-based ATP assay like CellTiter-Glo®) is a good troubleshooting step.[1]
Q4: How can I reduce the cytotoxicity of my this compound derivative?
A4: Cytotoxicity can be fine-tuned through chemical modification.[1][4] Consider the following strategies:
-
Introduce Solubilizing Groups: Adding hydrophilic groups like sulfonates, carboxylates, or phosphonates can improve water solubility and reduce aggregation-induced toxicity.[2][8]
-
PEGylation: Attaching polyethylene glycol (PEG) chains can improve biocompatibility and reduce non-specific interactions.[5]
-
Encapsulation: Using the this compound to encapsulate a cytotoxic drug can shield healthy cells from the drug's effect while targeting cancer cells, thereby reducing systemic toxicity.[3][9]
-
Modify Functional Groups: Based on structure-activity relationship studies, replace functional groups associated with high toxicity with less toxic alternatives. For example, evidence suggests that introducing phosphonate groups at the upper rim reduces cytotoxicity.[1]
Troubleshooting Guide
Problem: Unexpectedly High Cytotoxicity in an MTT Assay
| Possible Cause | Proposed Solution |
| Compound Precipitation | The this compound may have poor solubility in the culture medium, forming precipitates that are either toxic or interfere with the formazan crystals.[6] |
| Assay Interference | The this compound may be directly reducing the MTT reagent or interacting with the formazan product, leading to a false reading. |
| Intrinsic Toxicity | The functional groups on your specific this compound derivative are inherently toxic to the selected cell line at the tested concentrations. |
Problem: High Variability Between Replicate Wells
| Possible Cause | Proposed Solution |
| Inconsistent Solubilization | The stock solution is not homogenous, leading to different effective concentrations in different wells. |
| Pipetting Errors | Inaccurate pipetting, especially of small volumes, can lead to significant concentration differences. |
| Edge Effects | Wells on the outer edges of a 96-well plate are prone to faster evaporation, concentrating the compound and affecting cell growth. |
Quantitative Cytotoxicity Data
The following tables summarize cytotoxicity data for various functionalized calixarenes from published studies. IC50 is the concentration that inhibits 50% of cell growth, while CC50 is the concentration that is cytotoxic to 50% of cells.
Table 1: Cytotoxicity (CC50, µM) of Calixarenes in Different Cell Lines[1]
| Compound | Functionalization | HEK293 Cells (Human) | C6G Cells (Rat) |
| RsC1 | C-methylresorcin[5]arene | 14.9 | 15.2 |
| PgC1 | C-methylpyrogallol[5]arene | 102 | 430 |
| PgC1Cu | Metal-seamed PgC1-Copper(II) complex | 747 | 240 |
| Calix8Ph | p-phosphonated calix[4]arene | >1000 | >1000 |
Data obtained using MTT assay.
Table 2: Cytotoxicity (IC50, µM) of Aminotriazole Calix[5]arenes[6]
| Compound | Cell Line | IC50 (µM) |
| This compound 3 | MCF7 (Breast Cancer) | ~3.5 |
| HSF (Healthy Fibroblast) | ~4.0 | |
| This compound 4 | MCF7 (Breast Cancer) | 3.3 |
| PC-3 (Prostate Cancer) | 109 | |
| HSF (Healthy Fibroblast) | >100 | |
| This compound 7 | PC-3 (Prostate Cancer) | 108 |
Data obtained using MTT assay.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from methodologies described in literature for assessing this compound cytotoxicity.[1]
-
Cell Seeding: Seed cells (e.g., HEK293, MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the functionalized this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well.
-
Incubation: Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove all media from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker for 5-10 minutes.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50/CC50 value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is an alternative to the MTT assay and is based on the quantification of ATP, an indicator of metabolically active cells.[1]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of the this compound as described in the MTT protocol. Incubate for the desired time.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Incubation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Analysis: Calculate cell viability relative to the control wells and determine the IC50/CC50 values.
Visualizations
Caption: Troubleshooting workflow for high this compound cytotoxicity.
Caption: General workflow for in vitro cytotoxicity testing.
Caption: Potential cell death pathways induced by calixarenes.
References
- 1. Assessment of the in vitro toxicity of calixarenes and a metal-seamed this compound: a chemical pathway for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of the in vitro toxicity of calixarenes and a metal-seamed this compound: a chemical pathway for clinical application [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Synthesis and Applications of this compound Derivatives Endowed with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aggregation, Cytotoxicity and DNA Binding in a Series of Calix[4]arene Amphiphile Containing Aminotriazole Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aggregation, Cytotoxicity and DNA Binding in a Series of Calix[4]arene Amphiphile Containing Aminotriazole Groups | MDPI [mdpi.com]
- 8. Research progress on this compound/pillararene-based controlled drug release systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide: Calixarenes vs. Cyclodextrins for Drug Encapsulation
For researchers and professionals in drug development, selecting the optimal macrocyclic host for drug encapsulation is a critical decision that influences a formulation's stability, solubility, and bioavailability. This guide provides an objective comparison between two prominent classes of macrocycles: calixarenes and cyclodextrins. We will delve into their structural differences, encapsulation performance backed by experimental data, and the methodologies used to characterize their host-guest complexes.
Structural and Physicochemical Properties: A Tale of Two Scaffolds
The fundamental differences in the drug encapsulation capabilities of calixarenes and cyclodextrins stem from their distinct structural and physicochemical properties. Cyclodextrins are natural cyclic oligosaccharides, forming a truncated cone or torus shape.[1][2][3] Calixarenes, on the other hand, are synthetic macrocycles derived from the condensation of phenols and formaldehyde, resulting in a basket-like shape.[4][5]
The key distinctions are summarized below:
| Property | Cyclodextrins | Calixarenes |
| Origin | Enzymatic degradation of starch (natural) | Synthetic |
| Composition | α-1,4-linked glucose units | Phenolic units linked by methylene bridges |
| Shape | Truncated cone (torus) | Flexible "basket" or cone |
| Cavity Nature | Hydrophobic inner cavity, hydrophilic exterior | Hydrophobic cavity, with functionalizable upper and lower rims |
| Flexibility | Relatively rigid structure | Highly flexible, with multiple conformations[6][7] |
| Solubility | Native forms have limited water solubility (β-CD); derivatives (e.g., HP-β-CD, SBE-β-CD) are highly soluble.[1] | Poorly soluble in water unless functionalized with polar groups (e.g., sulfonates, carboxylates).[8] |
| Functionalization | Possible at the hydroxyl groups on the rims. | Readily and selectively functionalized at both the upper and lower rims.[4][7] |
| Biocompatibility | Generally considered biocompatible and used in FDA-approved formulations.[1] | Water-soluble derivatives show good biocompatibility and low cytotoxicity.[7] |
| Cavity Size (Å) | α-CD: 4.7-5.3, β-CD: 6.0-6.5, γ-CD: 7.5-8.3[3] | Calix[3]arene: ~3.0, Calix[4]arene: ~7.6, Calix[7]arene: ~11.7[6] |
The greater structural flexibility and ease of functionalization of calixarenes offer a significant advantage, allowing for the creation of tailored hosts for specific drug molecules.[5][7] This adaptability makes them highly versatile for developing targeted and stimulus-responsive drug delivery systems.[4][8]
Performance in Drug Encapsulation: A Data-Driven Comparison
The efficacy of a macrocycle in drug delivery is quantified by its binding affinity for the drug molecule (guest) and its capacity to carry the drug. These are typically expressed by the binding constant (K) and encapsulation/loading efficiencies.
Binding Constants (K)
The binding constant (or stability constant, K) indicates the strength of the interaction between the host (macrocycle) and the guest (drug). A higher K value signifies a more stable complex. While direct side-by-side comparisons are rare due to varying experimental conditions, data from different studies can provide valuable insights. The typical range for cyclodextrin complexes is between 50 and 2000 M⁻¹.[9] Calixarenes can exhibit a wider range of binding constants depending on their functionalization.
Table 1: Comparative Binding Constants (K) for Selected Drugs
| Drug | Host Macrocycle | K (M⁻¹) | Experimental Conditions | Reference |
| Ciprofloxacin | p-sulfonatocalix[7]arene | - | pH 7.0-7.6 | [8] |
| Niclosamide | p-sulfonatocalix[4]arene | - | Aqueous solution | [6] |
| Niclosamide | Hydroxypropyl-β-cyclodextrin | - | Aqueous solution | [6] |
| Econazole | α-cyclodextrin | 2.63 x 10³ | pH not specified | [10] |
| Econazole | β-cyclodextrin | 1.42 x 10³ | pH not specified | [10] |
| Econazole | HP-β-cyclodextrin | 1.54 x 10³ | pH not specified | [10] |
| Diflunisal | HP-β-cyclodextrin | Varies (e.g., ~500-1000) | Neutral pH | [11] |
Note: Direct comparison of K values should be done with caution as they are highly dependent on the method, pH, temperature, and solvent system used.
Encapsulation and Loading Efficiency
Encapsulation efficiency (EE) refers to the percentage of the initial drug that is successfully encapsulated within the macrocycle-based nanocarrier. Drug loading (DL) refers to the weight percentage of the drug relative to the total weight of the nanocarrier.
Table 2: Encapsulation Efficiency (EE) and Drug Loading (DL) Data
| Drug | Host System | EE (%) | DL (%) | Reference |
| Ciprofloxacin | Amphoteric p-sulfonatocalix[7]arene | - | 17.8 - 24.5 | [8] |
| Docetaxel | β-Cyclodextrin/Calix[3]arene giant amphiphiles | >80 | - | [12] |
| Temozolomide | β-Cyclodextrin/Calix[3]arene giant amphiphiles | >80 | - | [12] |
| Combretastatin A-4 | β-Cyclodextrin/Calix[3]arene giant amphiphiles | >80 | - | [12] |
| Doxorubicin | This compound-based liposomes | High | - | [13] |
| Kurenic Acid | Cyclodextrin-based nanosponges | 95.31 | 19.06 | [14] |
This compound-based systems, particularly self-assembled nanostructures from amphiphilic derivatives, often demonstrate very high encapsulation efficiencies.[12] The ability to form various aggregates like micelles and vesicles provides multiple sites for drug loading, including the macrocyclic cavity and the micellar interior.[4]
Experimental Protocols
Accurate characterization of drug-macrocycle interactions is fundamental. Below are generalized protocols for key experiments.
Protocol 1: Preparation of Inclusion Complexes (Co-precipitation Method)
-
Dissolution: Dissolve the macrocycle (e.g., HP-β-cyclodextrin or a water-soluble this compound derivative) in an aqueous buffer to form a clear solution.
-
Drug Addition: Dissolve the drug in a suitable organic solvent (e.g., ethanol, methanol). Add the drug solution dropwise to the macrocycle solution under constant magnetic stirring.
-
Equilibration: Continue stirring the mixture for 24-48 hours at a constant temperature (e.g., 25°C) to allow for the formation of the inclusion complex and to evaporate the organic solvent.
-
Isolation: Centrifuge the resulting suspension to pellet any uncomplexed, precipitated drug.
-
Lyophilization: Filter the supernatant through a 0.45 µm filter and freeze-dry the solution to obtain a solid powder of the drug-macrocycle complex.
-
Washing: Wash the obtained powder with the organic solvent used in step 2 to remove any surface-adsorbed (non-included) drug.
-
Drying: Dry the final complex under vacuum to a constant weight.
Protocol 2: Determination of Binding Constant via Phase-Solubility Studies
-
Preparation: Prepare a series of aqueous solutions with increasing concentrations of the macrocycle (e.g., 0 to 20 mM).
-
Drug Addition: Add an excess amount of the drug to each solution in separate vials. Ensure that a solid phase of the drug remains.
-
Equilibration: Seal the vials and shake them in a thermostated water bath at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-72 hours).
-
Sampling & Analysis: After equilibration, centrifuge the samples to separate the undissolved drug. Withdraw an aliquot from the supernatant, filter it, and dilute it appropriately.
-
Quantification: Determine the concentration of the dissolved drug in each sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the total drug concentration ([Drug]total) as a function of the macrocycle concentration ([Macrocycle]). The binding constant (K) can be calculated from the slope and the intercept of the linear portion of the phase-solubility diagram using the Higuchi-Connors equation: K1:1 = Slope / (S0 * (1 - Slope)) where S₀ is the intrinsic solubility of the drug (the y-intercept).
Conclusion: Selecting the Right Host for the Job
The choice between calixarenes and cyclodextrins is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the drug and the desired delivery system.
-
Cyclodextrins are the established, go-to choice for straightforward solubility enhancement of a wide range of drugs. Their well-documented safety profiles and presence in commercial formulations make them a reliable option, particularly for oral and parenteral delivery systems.[1][2][15]
-
Calixarenes represent a more versatile and customizable platform.[4][16] Their key advantages lie in the ease of functionalization, which allows for the fine-tuning of cavity size, polarity, and the introduction of targeting moieties or stimuli-responsive groups.[7][8] This makes them exceptionally promising for the development of advanced drug delivery systems, such as those for targeted cancer therapy or controlled release applications.[7][12]
For researchers aiming to solve simple solubility challenges with a proven excipient, cyclodextrins are an excellent starting point. However, for those developing next-generation, highly specific, or "smart" drug delivery systems, the synthetic versatility and tunable properties of calixarenes offer a much broader and more powerful toolkit.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of this compound in Chemotherapy Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research progress on this compound/pillararene-based controlled drug release systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. csmres.co.uk [csmres.co.uk]
- 10. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. researchgate.net [researchgate.net]
- 13. Multivalent this compound-Based Liposomes as Platforms for Gene and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cyclodextrins in drug delivery: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Validating Calixarene Synthesis: A Comparative Guide to Mass Spectrometry and Elemental Analysis
For researchers, scientists, and drug development professionals, the precise characterization of newly synthesized calixarenes is paramount. This guide provides a detailed comparison of two fundamental validation techniques: mass spectrometry and elemental analysis, offering insights into their respective strengths and applications in confirming the successful synthesis of these versatile macrocycles.
The synthesis of calixarenes, with their unique basket-like structures, can be complex, often resulting in a mixture of conformers or undesired byproducts. Therefore, rigorous analytical validation is crucial to confirm the identity, purity, and elemental composition of the target molecule. This guide will delve into the experimental protocols and data interpretation for mass spectrometry and elemental analysis, and compare them with other common characterization techniques.
At a Glance: Mass Spectrometry vs. Elemental Analysis
| Feature | Mass Spectrometry (MS) | Elemental Analysis (EA) |
| Primary Information | Molecular weight and structure (fragmentation) | Elemental composition and purity |
| Sample Requirement | Micrograms to nanograms | Milligrams |
| State of Sample | Solid or liquid (introduced as a solution) | Solid or liquid |
| Key Output | Mass-to-charge ratio (m/z) | Percentage of C, H, N, S, etc. |
| Strengths | High sensitivity, structural elucidation | High accuracy for elemental ratios, purity assessment |
| Limitations | Isomers can be difficult to distinguish | Does not provide structural information |
Mass Spectrometry in Calixarene Synthesis Validation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound synthesis, it is an indispensable tool for confirming the molecular weight of the target macrocycle. Electrospray Ionization (ESI) is a particularly soft ionization technique well-suited for analyzing calixarenes, as it minimizes fragmentation and allows for the observation of the intact molecular ion.[1]
Quantitative Data from Mass Spectrometry
The primary quantitative data from mass spectrometry in this context is the comparison of the experimentally observed mass-to-charge ratio (m/z) with the theoretically calculated molecular weight of the synthesized this compound.
Table 1: Example Mass Spectrometry Data for a Synthesized this compound Derivative
| Compound | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |
| Peptidocalix[2]arene 1 | 1683.6 | 1683.8 | [3] |
| Peptidocalix[2]arene 2 | 1469.6 | 1469.9 | [3] |
| Thiophene-substituted calix[2]arene (ThC) | 988.63 | 989.6 | [4][5] |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol provides a general guideline for the analysis of this compound derivatives using ESI-MS.
1. Sample Preparation:
-
Dissolve the purified this compound sample in a suitable solvent at a concentration of approximately 1 mg/mL. Common solvents include methanol, acetonitrile, or a mixture of both.
-
Further dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.
-
For enhanced ionization, a small amount of an acid (e.g., 0.1% formic acid) or a salt (e.g., sodium acetate) can be added to the solution to promote the formation of [M+H]⁺ or [M+Na]⁺ adducts, respectively.[3]
2. Instrumentation and Data Acquisition:
-
The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-20 µL/min.
-
Typical ESI-MS parameters:
-
Ionization Mode: Positive or Negative
-
Capillary Voltage: 3.5 - 4.5 kV
-
Fragmentor Voltage: 100 - 150 V[3]
-
Nebulizer Gas (Nitrogen) Pressure: 20 - 30 psi
-
Drying Gas (Nitrogen) Flow Rate: 5 - 12 L/min[3]
-
Drying Gas Temperature: 300 - 350 °C[3]
-
Mass Range: Scan a range appropriate for the expected molecular weight of the this compound (e.g., 100-2000 m/z).[3]
-
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed. This involves isolating the molecular ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions. Collision energies can range from 10 to 60 eV.[3]
3. Data Analysis:
-
Analyze the resulting mass spectrum to identify the peak corresponding to the molecular ion of the synthesized this compound (e.g., [M+H]⁺, [M+Na]⁺).
-
Compare the experimental m/z value with the calculated molecular weight of the target compound. A close match provides strong evidence for the successful synthesis.
Elemental Analysis for Purity and Compositional Verification
Elemental analysis is a cornerstone technique for determining the elemental composition of a compound.[2][6] It provides the percentage by weight of elements such as carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This data is crucial for confirming the empirical formula of a newly synthesized this compound and assessing its purity. The most common method is combustion analysis.[2]
Quantitative Data from Elemental Analysis
The validation comes from the close agreement between the experimentally determined elemental percentages and the theoretically calculated values based on the expected molecular formula. A deviation of ±0.4% is generally considered acceptable for publication in scientific journals.[7][8]
Table 2: Example Elemental Analysis Data for Synthesized Calixarenes
| Compound | Element | Calculated (%) | Found (%) | Reference |
| Product 4n | C | 81.61 | 81.61 | [9] |
| H | 8.93 | 8.80 | [9] | |
| Product 5n | C | 74.96 | 75.01 | [9] |
| H | 7.66 | 7.60 | [9] | |
| S | 8.70 | 8.66 | [9] | |
| ThC-AgNPs | C | - | - | [4][10] |
| H | - | - | [4][10] | |
| N | - | - | [4][10] |
Experimental Protocol: Combustion-Based Elemental Analysis
This protocol outlines the general steps for CHNS analysis.
1. Sample Preparation:
-
Ensure the this compound sample is thoroughly dried to remove any residual solvents, which can significantly affect the hydrogen and carbon percentages.
-
Accurately weigh 2-5 mg of the purified this compound sample into a tin or silver capsule.
2. Instrumentation and Analysis:
-
The sample is introduced into a combustion furnace heated to approximately 900-1000 °C in the presence of a stream of oxygen.
-
The combustion process converts the sample into gaseous products: carbon dioxide (CO₂), water (H₂O), nitrogen gas (N₂), and sulfur dioxide (SO₂).
-
The resulting gases are passed through a series of columns containing specific absorbents or detectors to separate and quantify each component.
-
Modern elemental analyzers often use gas chromatography for separation followed by thermal conductivity detection.[2]
3. Data Analysis:
-
The instrument's software calculates the percentage of each element based on the amount of detected gas and the initial sample weight.
-
Compare the experimental percentages with the theoretical values calculated from the proposed molecular formula of the this compound.
Workflow for this compound Synthesis Validation
The following diagram illustrates the logical workflow for validating the synthesis of a this compound using mass spectrometry and elemental analysis.
Caption: Workflow for the validation of this compound synthesis.
Comparison with Alternative Techniques
While mass spectrometry and elemental analysis are fundamental, a comprehensive validation of this compound synthesis often employs additional techniques.
Table 3: Comparison of this compound Characterization Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Detailed 3D structure in solution, conformational analysis, purity | Provides information on molecular dynamics and conformation in solution.[11] | Can be complex to interpret for large molecules, requires larger sample amounts than MS.[11] |
| X-ray Crystallography | Precise 3D structure in the solid state | Yields high-resolution atomic structures.[11] | Requires a single crystal of sufficient quality, structure may differ from solution conformation.[11] |
| FTIR Spectroscopy | Presence of specific functional groups | Quick and non-destructive, good for monitoring reaction progress | Provides limited structural information on its own |
References
- 1. masspec.scripps.edu [masspec.scripps.edu]
- 2. azom.com [azom.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Synthesis of this compound-Capped Silver Nanoparticles for Colorimetric and Amperometric Detection of Mercury (HgII, Hg0) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Elemental analysis - Wikipedia [en.wikipedia.org]
- 7. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. news-medical.net [news-medical.net]
A Comparative Analysis of Calixarenes and Azacalixarenes for Cation Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of calixarenes and their nitrogen-bridged analogues, azacalixarenes, focusing on their efficacy and mechanisms in cation binding. By presenting available experimental data, detailed methodologies, and structural comparisons, this document aims to inform the selection and design of macrocyclic hosts for specific applications in sensing, separation, and therapeutics.
Introduction: Structural Analogs with Divergent Properties
Calixarenes, a well-established class of macrocyclic compounds, are formed from the condensation of phenols and formaldehyde. Their defining feature is a cup-like structure with a hydrophobic cavity and modifiable upper and lower rims, making them versatile hosts in supramolecular chemistry. The introduction of one or more nitrogen atoms in place of the methylene bridges of the calixarene framework gives rise to azacalixarenes. This substitution imparts significant changes to the electronic properties, conformational flexibility, and coordination capabilities of the macrocycle, leading to distinct cation binding behaviors.
Azacalixarenes are characterized by the presence of both a basic nitrogen atom and an acidic phenolic hydroxyl group within the macrocyclic framework. This dual functionality allows for a pH-dependent binding mechanism and the potential for creating zwitterionic structures. Furthermore, the nitrogen atoms provide additional sites for functionalization, enabling the synthesis of a wide array of derivatives with tailored binding properties.
Quantitative Comparison of Cation Binding
Direct, side-by-side comparative studies of cation binding by structurally analogous calixarenes and azacalixarenes under identical experimental conditions are limited in the current literature. However, by compiling data from various sources, we can draw meaningful comparisons of their binding affinities and selectivities for different cations. The following tables summarize representative binding constant (log Ka) data for various this compound and azathis compound derivatives with a range of cations.
Table 1: Cation Binding Constants (log Ka) for Selected this compound Derivatives
| This compound Derivative | Cation | Solvent | Method | log Ka | Reference |
| p-tert-butylthis compound tetraketone | Na+ | CHCl3/MeOH | Extraction | 3.96 | |
| p-tert-butylthis compound tetraester | Na+ | CHCl3/MeOH | Extraction | 4.70 | |
| p-tert-butylthis compound tetracarboxylic acid | Na+ | CHCl3/H2O | Extraction | > 5 | |
| This compound-crown-6 | Cs+ | CHCl3 | Extraction | 5.3 | |
| This compound bis(crown-5) | K+ | CHCl3 | Extraction | 6.1 | |
| p-sulfonatothis compound | Tl+ | H2O | ITC | 3.54 | |
| p-sulfonatothis compound | Ca2+ | H2O | ITC | 4.08 |
Table 2: Cation Binding Constants and Extraction Percentages for Selected Azathis compound Derivatives
| Azathis compound Derivative | Cation | Solvent/Aqueous Phase | Method | Binding Metric | Reference |
| N-benzyl-triazacalix[3.3.3]arene | UO22+ | Chloroform/Simulated Seawater (pH ~6-7) | Extraction | High Distribution Ratio | |
| Triazathis compound with -(CH2)n-Se(Te)-Ar side chains | Ag+ | Not specified | Extraction | High Affinity | |
| Triazathis compound with -(CH2)n-Se(Te)-Ar side chains | Pb2+ | Not specified | Extraction | High Affinity | |
| N-methyl-diazacalix[3.1.3.1]arene derivative | Na+ | Not specified | Not specified | Not specified | |
| N-methyl-diazacalix[3.1.3.1]arene derivative | K+ | Not specified | Not specified | Not specified |
Note: The scarcity of quantitative binding constant data for azacalixarenes in the public domain necessitates the inclusion of qualitative affinity descriptions and extraction percentages. The presented data is collated from different studies and experimental conditions may vary.
Key Differences in Cation Binding Mechanisms
The replacement of a methylene bridge with a nitrogen atom introduces fundamental changes that influence the mechanism of cation binding.
Calixarenes primarily bind cations through ion-dipole interactions between the metal ion and the oxygen atoms of the lower rim (phenolic hydroxyls or their ether derivatives). The pre-organized cavity of the this compound plays a crucial role in selectivity, favoring cations that match the size of the binding pocket. For soft cations, cation-π interactions with the electron-rich aromatic walls of the this compound cavity can also contribute significantly to the binding affinity.
Azacalixarenes , on the other hand, offer a more complex and tunable binding environment. Key factors influencing their interaction with cations include:
-
Hard-Soft Acid-Base (HSAB) Principle: The presence of both "hard" oxygen and "softer" nitrogen donor atoms allows azacalixarenes to interact with a wider range of cations.
-
pH-Switchable Binding: The basicity of the bridging nitrogen atoms and the acidity of the phenolic protons allow for pH control over the macrocycle's charge and, consequently, its binding affinity. At low pH, protonation of the nitrogen atoms can enhance binding of anions, while at high pH, deprotonation of the phenolic hydroxyls can favor cation binding.
-
Enhanced Preorganization: Intramolecular hydrogen bonding between the phenolic protons and the bridging nitrogen atoms can lead to a more rigid and pre-organized conformation in some azacalixarenes compared to their this compound counterparts.
-
Direct N-coordination: The nitrogen atoms can directly participate in the coordination sphere of the bound cation, a feature absent in traditional calixarenes.
A notable example of the unique selectivity of azacalixarenes is the high affinity and selectivity of N-benzyl-triazacalix[3.3.3]arene for the uranyl ion (UO22+) at a pH of approximately 6-7. This suggests a distinct binding mechanism that is not as prevalent in standard calixarenes.
Experimental Protocols
The determination of cation binding affinities for both calixarenes and azacalixarenes relies on a set of well-established experimental techniques. The following are detailed methodologies for three common approaches.
UV-Vis Spectrophotometric Titration
This method is used to determine the binding constant by monitoring the changes in the UV-Vis absorption spectrum of the host molecule upon the incremental addition of a cation solution.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of the this compound or azathis compound host in a suitable solvent (e.g., acetonitrile, methanol). Prepare a stock solution of the cation salt (e.g., perchlorate or nitrate salt) in the same solvent at a concentration approximately 10-100 times that of the host solution.
-
Titration Setup: Place a known volume and concentration of the host solution into a quartz cuvette.
-
Data Acquisition: Record the initial UV-Vis spectrum of the host solution.
-
Incremental Addition: Add small aliquots of the cation stock solution to the cuvette. After each addition, mix the solution thoroughly and record the UV-Vis spectrum.
-
Data Analysis: Monitor the change in absorbance at a wavelength where the complex absorbs differently from the free host. The binding constant is determined by fitting the absorbance change as a function of the cation concentration to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis. The presence of an isosbestic point in the spectra is a good indication of a simple equilibrium between the free host and the complex.
NMR Titration
NMR titration is a powerful technique that provides detailed information about the stoichiometry and binding constant of the host-guest complex by monitoring changes in the chemical shifts of the host's protons upon addition of the guest.
Methodology:
-
Sample Preparation: Prepare a solution of the host molecule of known concentration in a deuterated solvent.
-
Initial Spectrum: Record a high-resolution 1H NMR spectrum of the free host.
-
Titration: Prepare a series of NMR samples containing a fixed concentration of the host and incrementally increasing concentrations of the cation guest.
-
Spectral Analysis: Record the 1H NMR spectrum for each sample. Monitor the chemical shift changes of specific protons on the host molecule that are sensitive to the binding event.
-
Data Fitting: Plot the change in chemical shift (Δδ) against the guest/host molar ratio. The binding constant is obtained by fitting this data to the appropriate binding isotherm equation using a non-linear least-squares fitting algorithm.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.
Methodology:
-
Instrument Setup: Equilibrate the ITC instrument at the desired temperature.
-
Sample Preparation: Prepare a solution of the host molecule in the sample cell and a solution of the cation in the injection syringe. The concentrations should be chosen such that the c-value (c = n[host]Ka) is between 10 and 1000.
-
Titration: Perform a series of injections of the cation solution into the host solution. The heat change after each injection is measured.
-
Data Analysis: The raw data of heat flow versus time is integrated to yield a plot of heat change per injection versus the molar ratio of cation to host. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, and n).
Visualizing the Comparison: Structures and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion
The substitution of methylene bridges with nitrogen atoms to form azacalixarenes from calixarenes introduces significant changes that diversify their cation binding capabilities. While calixarenes are well-understood and effective cation binders primarily through oxygen coordination and cation-π interactions, azacalixarenes offer a more complex and tunable platform. The presence of nitrogen donors, coupled with the acidic phenolic protons, allows for pH-responsive binding and the potential for unique selectivities, as exemplified by the strong affinity for the uranyl ion.
The lack of extensive, direct comparative data underscores the need for further research to fully elucidate the quantitative differences in binding affinities and to exploit the unique properties of azacalixarenes. For researchers and drug development professionals, the choice between a this compound and an azathis compound scaffold will depend on the specific requirements of the application, such as the target cation, the desired operating pH, and the need for a tunable binding system. Azacalixarenes, in particular, represent a promising frontier for the development of highly selective sensors and separation agents.
A Comparative Guide to the Characterization of Calixarene Derivatives by IR and Thermal Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of infrared (IR) spectroscopy and thermal analysis techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—for the characterization of calixarene derivatives. It includes supporting experimental data, detailed methodologies, and visual representations of workflows and logical relationships to aid in research and development.
Calixarenes are macrocyclic compounds that are of significant interest in host-guest chemistry, finding applications in areas such as drug delivery, sensing, and catalysis.[1][2] The functionalization of their upper and lower rims leads to a wide variety of derivatives with tailored properties.[3] A thorough characterization of these derivatives is crucial for understanding their structure, stability, and potential applications. IR spectroscopy and thermal analysis are powerful and complementary techniques for this purpose.
Infrared (IR) Spectroscopy: Elucidating Functional Groups
Infrared spectroscopy is a fundamental technique used to identify the functional groups present in a molecule.[4] When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies.[4] By analyzing the absorption of IR radiation, one can determine the types of bonds and thus the functional groups present. This is particularly useful for confirming the successful synthesis of this compound derivatives by identifying the newly introduced functional groups.
Experimental Protocol for Fourier Transform Infrared (FTIR) Spectroscopy
A common method for preparing solid samples for FTIR analysis is the KBr pellet technique.[1]
-
Sample Preparation: A small amount of the this compound derivative (typically 1-2 mg) is ground with anhydrous potassium bromide (KBr) (about 100-200 mg) in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over a specific range, typically 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded first and subtracted from the sample spectrum.
Interpretation of IR Spectra of this compound Derivatives
The IR spectrum of a this compound derivative can be divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). The fingerprint region is complex but unique to each molecule.[5] The functional group region provides more readily interpretable information.[5]
Table 1: Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Vibration Type | Notes |
| O-H (hydroxyl) | 3600 - 3200 | Stretching (broad) | Indicates the presence of hydroxyl groups on the lower rim. The broadness is due to hydrogen bonding.[6][7] |
| C-H (aromatic) | 3100 - 3000 | Stretching | Characteristic of the benzene rings in the this compound backbone.[6] |
| C-H (aliphatic) | 3000 - 2850 | Stretching | From methylene bridges (-CH₂-) and any alkyl substituents.[1][6] |
| C=O (carbonyl) | 1750 - 1680 | Stretching | Present in ester or ketone derivatives. |
| C=C (aromatic) | 1600 - 1450 | Stretching | Confirms the presence of the aromatic rings.[6] |
| N=N (azo) | 1495 - 1480 | Stretching | Characteristic of azothis compound derivatives.[8] |
| S-H (thiol) | ~2944 | Stretching | Indicates the presence of a thiol group.[9] |
| N=C (in aromatic ring) | 2175 - 2145 | Stretching | Can be observed in derivatives containing nitrogen heterocycles.[9] |
For instance, the IR spectrum of a p-tert-butylcalix[3]arene would show characteristic peaks for the hydroxyl groups, aromatic C-H bonds, and the aliphatic C-H bonds of the tert-butyl groups and methylene bridges.[6] Upon derivatization, new peaks corresponding to the introduced functional groups will appear, while some existing peaks might shift or disappear.
// Styling this compound [fillcolor="#4285F4", fontcolor="#FFFFFF"]; KBr [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grinding [fillcolor="#FBBC05", fontcolor="#202124"]; Pressing [fillcolor="#FBBC05", fontcolor="#202124"]; FTIR [fillcolor="#34A853", fontcolor="#FFFFFF"]; Spectrum [fillcolor="#34A853", fontcolor="#FFFFFF"]; Interpretation [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Functional_Groups [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } caption: Experimental workflow for IR characterization of this compound derivatives.
Thermal Analysis: Assessing Stability and Phase Transitions
Thermal analysis techniques provide valuable information about the thermal stability, decomposition behavior, and phase transitions of materials as a function of temperature.
TGA measures the change in mass of a sample as it is heated at a controlled rate.[10] This technique is used to determine the thermal stability of this compound derivatives, identify the temperatures at which they decompose, and quantify the amount of residual mass.[11][12]
Experimental Protocol for TGA
-
Sample Preparation: A small amount of the this compound derivative (typically 5-10 mg) is placed in a tared TGA pan (usually made of alumina or platinum).
-
Instrument Setup: The pan is placed in the TGA furnace. The analysis is typically carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation, with a constant flow rate.[11]
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 800 °C).[13]
-
Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition and the temperature of maximum mass loss rate (from the derivative of the TGA curve, DTG) are determined.
Table 2: Comparative TGA Data for Selected this compound Derivatives
| This compound Derivative | Onset Decomposition Temp. (°C) | Key Mass Loss Events | Reference |
| Calix[6]arene | ~250 | Multistep decomposition | [14] |
| Calix[13]arene | ~300 | Multistep decomposition | [14] |
| p-tert-butylthis compound | >340 | Stable up to high temperatures | [14] |
| Azocalix[3]arene mono ethyl ester derivatives | ~236 | Decomposition of ester groups followed by the rest of the structure. | |
| This compound with t-BOC groups | Varies | Loss of protecting groups at lower temperatures.[13] | [13] |
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15][16] It is used to detect thermal events such as melting, crystallization, and glass transitions.[16] For this compound derivatives, DSC can provide information on their melting points, purity, and polymorphic forms.
Experimental Protocol for DSC
-
Sample Preparation: A small amount of the this compound derivative (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The analysis is conducted under an inert atmosphere.
-
Heating Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a constant rate (e.g., 5-10 °C/min).[17]
-
Data Analysis: The DSC thermogram plots the heat flow versus temperature. Endothermic events (like melting) appear as peaks, while exothermic events (like crystallization) appear as valleys.[16] Glass transitions are observed as a step-like change in the baseline.[16]
Table 3: Comparative DSC Data for Selected this compound Derivatives
| This compound Derivative | Melting Point (°C) | Other Thermal Events | Reference |
| p-tert-butylcalix[3]arene | 341 | Endothermic peak | [14] |
| Toluene-included calix[3]arene | 355 | Endothermic peak due to toluene exclusion (295-311 °C) | [8] |
| Calix[3]resorcinarene solvates | Varies | Desolvation peaks at lower temperatures | [18] |
| p-sulfonatocalix[3]arene | No distinct melting peak up to 250 °C | Broad endotherm due to dehydration | [17] |
Synergistic Characterization
IR spectroscopy and thermal analysis are highly complementary techniques for the characterization of this compound derivatives.
-
Confirmation of Synthesis: IR spectroscopy can confirm the successful functionalization of a this compound by identifying the characteristic absorption bands of the newly introduced groups. Thermal analysis can then provide insights into how these modifications affect the thermal stability and phase behavior of the derivative. For example, the introduction of bulky substituents may increase the thermal stability.
-
Purity and Solvation: TGA can reveal the presence of solvent molecules in the this compound cavity by showing a mass loss at temperatures corresponding to the boiling point of the solvent.[10][18] DSC can also detect desolvation events as endothermic peaks.[8] IR spectroscopy can sometimes provide evidence of solvent inclusion through shifts in certain absorption bands.
-
Structure-Property Relationships: By combining the structural information from IR with the thermal data from TGA and DSC, researchers can establish structure-property relationships. For instance, the strength of intramolecular hydrogen bonds, which can be inferred from the O-H stretching frequency in the IR spectrum, can be correlated with the thermal stability of the this compound.[6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Derivatives: A Mini-Review on their Synthesis and Demands in Nanosensors and Biomedical Fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Study on Thermal Decomposition Kinetics of this compound [plaschina.com.cn]
- 12. Pyrolysis mechanism and kinetics of this compound based on TG analysis [plaschina.com.cn]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. phase-trans.msm.cam.ac.uk [phase-trans.msm.cam.ac.uk]
- 16. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. akjournals.com [akjournals.com]
Calixarene-Based Sensors vs. Traditional Analytical Methods: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of supramolecular chemistry has introduced highly sensitive and selective analytical tools, with calixarene-based sensors emerging as a promising alternative to traditional methods. Their unique host-guest chemistry allows for the tailored detection of a wide array of analytes, from metal ions to organic molecules. This guide provides an objective comparison of the performance of this compound-based sensors against established analytical techniques—High-Performance Liquid Chromatography (HPLC), Atomic Absorption Spectroscopy (AAS), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the detection of dopamine, lead, and paraquat, respectively. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying sensing mechanisms.
Dopamine Detection: this compound-Based Sensors vs. High-Performance Liquid Chromatography (HPLC)
Dopamine, a critical neurotransmitter, requires sensitive and selective detection for clinical diagnostics and neuroscience research. While HPLC is a staple for its quantification, this compound-based sensors offer remarkable sensitivity.
Data Presentation
| Parameter | This compound-Based Electrochemical Sensor | High-Performance Liquid Chromatography (HPLC) with UV Detection |
| Analyte | Dopamine | Dopamine |
| Limit of Detection (LOD) | 50 pM[1] | 0.1 pg per 5 µL injection (approximately 1.06 nM) |
| Linear Range | 2.0 - 10 pM[2] | Not explicitly stated in the provided search results |
| Selectivity | High selectivity against epinephrine[1] | Dependant on chromatographic separation |
| Recovery | Not explicitly stated in the provided search results | Not explicitly stated in the provided search results |
| Instrumentation | Potentiostat/Galvanostat | HPLC system with UV detector |
| Analysis Time | Rapid (electrochemical response) | Dependent on chromatographic run time |
Note: Data for the this compound-based sensor and HPLC are compiled from different studies, as a direct head-to-head comparative study providing all these metrics in a single report was not identified in the literature search.
Experimental Protocols
This compound-Based Electrochemical Sensor for Dopamine Detection
This protocol is based on the use of a self-assembled monolayer of a thiolated calix[3]arene on a gold electrode.
-
Electrode Preparation: A gold electrode is cleaned and then immersed in a solution of 25,26,27,28-tetrakis(11-sulfanylundecyloxy)calix[3]arene in an appropriate solvent to allow for the formation of a self-assembled monolayer (SAM).
-
Electrochemical Cell Setup: The modified gold electrode is used as the working electrode in a three-electrode electrochemical cell, with a platinum wire as the counter electrode and an Ag/AgCl electrode as the reference electrode.
-
Measurement: The electrochemical response of the sensor to dopamine is measured using a suitable technique, such as cyclic voltammetry or differential pulse voltammetry, in a buffered solution containing the sample. The change in the electrochemical signal is proportional to the dopamine concentration.[1]
Dopamine Detection by HPLC-UV
-
Sample Preparation: Biological samples are typically pre-treated to remove proteins and other interfering substances. This may involve protein precipitation with an acid, followed by centrifugation and filtration.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: An aqueous buffer (e.g., phosphate buffer) with an organic modifier (e.g., methanol or acetonitrile) is used. The pH of the mobile phase is optimized for dopamine retention and separation.
-
Flow Rate: A constant flow rate is maintained.
-
Detection: UV detection is performed at the wavelength of maximum absorbance for dopamine (around 280 nm).
-
-
Quantification: The concentration of dopamine in the sample is determined by comparing the peak area of the analyte to a calibration curve prepared with standard solutions of dopamine.
Signaling Pathway and Experimental Workflow
Caption: Host-guest complexation of dopamine by a this compound-modified electrode leading to a detectable electrochemical signal change.
Lead Detection: this compound-Based Sensors vs. Atomic Absorption Spectroscopy (AAS)
Lead (Pb²⁺) is a toxic heavy metal, and its detection in environmental and biological samples is crucial. AAS is a widely used technique for metal analysis, but this compound-based sensors offer a competitive alternative.
Data Presentation
| Parameter | This compound-Modified Screen-Printed Carbon Electrode | Flame Atomic Absorption Spectroscopy (AAS) |
| Analyte | Lead (Pb²⁺) | Lead (Pb²⁺) |
| Limit of Detection (LOD) | 0.11 µM (22.8 µg/L)[4] | 0.4 x 10⁻³ µg/L (with preconcentration) |
| Linear Range | 0.48 - 2.31 µM[4] | 0.02 - 0.1 µg/mL |
| Selectivity | Good selectivity against other metal ions | Highly selective due to specific wavelength absorption |
| Recovery (in real samples) | Satisfactory results in real sample analysis[4] | Good agreement with certified values |
| Instrumentation | Potentiostat/Galvanostat | Atomic Absorption Spectrometer |
| Analysis Time | Rapid (electrochemical response) | Relatively fast per sample, but requires calibration |
Note: While the this compound sensor data is from a study that also mentions comparison with AAS, the specific quantitative AAS data in the table is from a separate study to provide a more comprehensive comparison. A study directly comparing a this compound sensor to AAS for lead detection showed good agreement in results.[5]
Experimental Protocols
This compound-Modified Electrode for Lead Detection
This protocol is based on a calix[3]arene-tren modified glassy carbon electrode.
-
Electrode Modification: A glassy carbon electrode is polished and cleaned. A solution of Calix[3]arene-tren is then drop-casted onto the electrode surface and allowed to dry.
-
Experimental Parameters Optimization: The pH of the supporting electrolyte, deposition potential, and deposition time are optimized to achieve the maximum signal for lead detection.
-
Measurement: The modified electrode is immersed in the sample solution containing lead ions. Lead is preconcentrated on the electrode surface by applying a negative potential for a specific time. The amount of deposited lead is then determined by a stripping technique, such as differential pulse anodic stripping voltammetry, where the potential is scanned towards positive values, and the current peak corresponding to the oxidation of lead is measured.[4]
Lead Detection by Flame Atomic Absorption Spectroscopy (AAS)
-
Sample Preparation: Water samples may require acidification. For solid samples, acid digestion is necessary to bring the lead into a solution.
-
Instrument Setup:
-
A lead hollow cathode lamp is installed, and the instrument is set to the specific wavelength for lead analysis (e.g., 283.3 nm).
-
The spectrometer is calibrated using a series of standard solutions of known lead concentrations.
-
-
Measurement: The sample solution is aspirated into the flame of the AAS instrument. The lead atoms in the flame absorb light from the hollow cathode lamp, and the amount of light absorbed is proportional to the concentration of lead in the sample. The instrument measures this absorbance and calculates the concentration based on the calibration curve.
Signaling Pathway and Experimental Workflow
Caption: Workflow for the electrochemical detection of lead ions using a this compound-modified electrode.
Paraquat Detection: this compound-Based Sensors vs. Gas Chromatography-Mass Spectrometry (GC-MS)
Paraquat is a widely used but highly toxic herbicide. Its detection in environmental and food samples is essential for safety. While GC-MS is a powerful tool for its analysis, this compound-based sensors are emerging as a rapid and sensitive alternative.
Data Presentation
| Parameter | This compound-Based Fluorescent Sensor | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte | Paraquat | Paraquat |
| Limit of Detection (LOD) | 31 ng/L[6] | 0.05 mg/L (50,000 ng/L)[7] |
| Linear Range | 1.0 - 18 µg/L[6] | Not explicitly stated in the provided search results |
| Selectivity | High, based on host-guest recognition | High, based on chromatographic separation and mass fragmentation |
| Recovery (in real samples) | Applied to the determination in drinking water samples[6] | Not explicitly stated in the provided search results |
| Instrumentation | Fluorometer | GC-MS system |
| Analysis Time | Rapid (fluorescence measurement) | Longer, includes sample preparation and GC run time |
Note: The data for the this compound-based sensor and GC-MS are from different studies. A direct comparative study was not found. It is important to note that more sensitive mass spectrometry techniques like UPLC-MS/MS can achieve much lower detection limits for paraquat (e.g., 2 ppb).
Experimental Protocols
This compound-Based Fluorescent Sensor for Paraquat Detection
This protocol is based on the fluorescence quenching of a fluorophore-pendant calix[8]arene.
-
Sensor Solution Preparation: A stock solution of the fluorophore-pendant calix[8]arene is prepared in an appropriate solvent mixture (e.g., hydroalcoholic solution).
-
Measurement: An aliquot of the sample containing paraquat is added to the sensor solution. The fluorescence emission of the solution is measured using a fluorometer. The presence of paraquat leads to the formation of a host-guest complex with the this compound, which causes a decrease (quenching) in the fluorescence intensity.
-
Quantification: The concentration of paraquat is determined by the degree of fluorescence quenching, which is correlated to the analyte concentration using a calibration curve.[6][9]
Paraquat Detection by GC-MS
-
Sample Extraction and Cleanup: Paraquat is extracted from the sample matrix (e.g., water, soil, food) using a suitable solvent and cleanup procedure to remove interfering substances.
-
Derivatization: Since paraquat is a non-volatile quaternary ammonium compound, a chemical reduction step (e.g., using sodium borohydride) is required to convert it into a more volatile derivative suitable for GC analysis.
-
GC-MS Analysis:
-
The derivatized sample is injected into the GC-MS system.
-
The volatile paraquat derivative is separated from other components on a chromatographic column.
-
The separated compound is then ionized and fragmented in the mass spectrometer.
-
The mass spectrometer detects the specific fragment ions of the paraquat derivative, allowing for its identification and quantification.[7]
-
Signaling Pathway and Experimental Workflow
Caption: Host-guest complexation between a fluorophore-pendant this compound and paraquat, leading to fluorescence quenching.
Conclusion
This compound-based sensors demonstrate significant potential as powerful analytical tools, often exhibiting superior sensitivity and faster analysis times compared to traditional methods. For dopamine detection, electrochemical this compound sensors can achieve exceptionally low detection limits in the picomolar range. In the analysis of heavy metals like lead, this compound-modified electrodes provide a reliable and sensitive alternative to AAS, with the advantage of potential for miniaturization and on-site analysis. For pesticides such as paraquat, fluorescent this compound sensors offer a rapid and highly sensitive screening method.
While traditional methods like HPLC, AAS, and GC-MS remain the gold standard for their robustness, versatility, and well-established protocols, this compound-based sensors offer compelling advantages, particularly in applications requiring high sensitivity, rapid screening, and portability. Further development and validation of these novel sensors are crucial for their broader adoption in research, clinical, and environmental monitoring settings. The choice of method will ultimately depend on the specific analytical requirements, including the desired sensitivity, selectivity, sample matrix, cost, and available instrumentation.
References
- 1. High sensitive this compound-based sensor for detection of dopamine by electrochemical and acoustic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gold Electrodes Modified with Calix[4]arene for Electrochemical Determination of Dopamine in the Presence of Selected Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of switchable wettability sensor for paraquat based on clicking calix[4]arene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence Detecting of Paraquat and Diquat Using Host-Guest Chemistry with a Fluorophore-Pendant Calix[6]arene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. iris.unisa.it [iris.unisa.it]
A Comparative Guide to Determining Calixarene Conformation: X-ray Crystallography and Its Alternatives
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of calixarenes is paramount for harnessing their unique host-guest capabilities. As macrocyclic compounds with distinct upper and lower rims and a central cavity, their conformation dictates their function in molecular recognition, catalysis, and drug delivery. Single-crystal X-ray crystallography stands as the definitive method for elucidating the solid-state structure of these basket-shaped molecules. This guide provides an objective comparison of X-ray crystallography with other common analytical techniques, supported by experimental data and detailed protocols.
Calix[n]arenes, where 'n' denotes the number of phenolic units, can adopt several distinct conformations, most notably the cone, partial cone, 1,2-alternate, and 1,3-alternate forms. The specific conformation is crucial as it defines the shape and size of the hydrophobic cavity, influencing its binding affinity and selectivity for guest molecules. While X-ray crystallography provides a precise atomic-level snapshot, a comprehensive understanding often requires complementary techniques that probe the molecule's behavior in different environments.
The Gold Standard: X-ray Crystallography
Single-crystal X-ray diffraction is the most powerful and widely used method for the unambiguous determination of the three-dimensional structure of calixarenes in the solid state.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can generate a detailed electron density map and build an atomic model with high precision. This technique provides definitive proof of a specific conformation, such as the cone, flattened cone, or 1,3-alternate conformer, and reveals precise bond lengths, bond angles, and intramolecular interactions (e.g., hydrogen bonding) that stabilize the structure.[3]
The crystal structure of a calix[4]arene derivative, for instance, can confirm a cone conformation, which is essential for its function as a molecular receptor.[3] This static picture is invaluable for validating computational models and understanding the fundamental structural preferences of a synthesized calixarene.
Alternative and Complementary Analytical Methods
While X-ray crystallography is unparalleled for solid-state analysis, this compound conformation can be dynamic and solvent-dependent. Therefore, other techniques are essential for a complete picture, particularly for applications in solution, which is more relevant to biological systems and chemical reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the primary technique for studying the conformation and dynamics of calixarenes in solution.[5] 1H NMR spectroscopy provides characteristic patterns for different conformers.[6] For more complex systems, 2D NMR techniques like NOESY and ROESY can reveal through-space correlations between protons, allowing for the determination of inter-proton distances that are indicative of a specific conformation.[6] Unlike the static view from crystallography, NMR can detect conformational exchange and flexibility.[5]
-
Computational Modeling: Methods like Density Functional Theory (DFT) are used to calculate the relative energies of different this compound conformations, predicting the most stable structures.[3][7] These theoretical models can be powerfully combined with experimental data. For example, calculated NMR chemical shifts for a predicted conformation can be compared with experimental NMR data to validate the structural hypothesis in solution.[8]
-
Mass Spectrometry (MS): Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) mass spectrometry are valuable for characterizing this compound host-guest complexes.[9][10] While MS does not directly determine conformation, it can provide evidence for the formation of specific non-covalent assemblies in the gas phase, which can be correlated with solution-state behavior observed by NMR.[9][11]
Performance Comparison
The choice of analytical method depends on the specific information required. The following tables summarize the key performance characteristics of each technique for this compound conformational analysis.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Computational Modeling | Mass Spectrometry |
| State of Matter | Solid (Single Crystal) | Solution | In Silico (Gas or Solvated) | Gas Phase |
| Information Yield | Precise 3D atomic coordinates, bond lengths/angles, packing | Conformation in solution, dynamics, flexibility, host-guest interactions | Relative energies of conformers, geometries, predicted spectra | Stoichiometry of complexes, host-guest binding evidence |
| Key Advantage | Unambiguous, high-resolution static structure[1][12] | Provides dynamic and solution-state information[5] | Predictive power, complements experimental data[3][8] | High sensitivity for complex analysis, speed[11] |
| Key Limitation | Requires high-quality single crystals, static picture only[1][13] | Lower resolution than X-ray, complex data interpretation | Dependent on calculation accuracy, requires experimental validation | Indirect conformational data, gas-phase may not reflect solution |
| Sample Requirement | ~0.1-0.3 mm single crystal[13] | ~1-5 mg dissolved in deuterated solvent | None (computational) | <1 mg, co-crystallized with matrix (MALDI)[14] |
Logical Comparison of Analytical Techniques
The following diagram illustrates the relationship between the primary techniques based on the state of matter they analyze and the type of structural information they provide.
Caption: Relationship between methods and the type of structural data generated.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for the key techniques discussed.
Protocol 1: Single-Crystal X-ray Crystallography
This protocol outlines the essential steps from crystal growth to data collection for a this compound derivative.
1. Crystal Growth (Vapor Diffusion): a. Dissolve the purified this compound compound in a minimal amount of a "good" solvent with a relatively low boiling point (e.g., dichloromethane or chloroform). b. Place this solution in a small, open vial. c. Place the small vial inside a larger, sealed jar containing a layer of a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., hexane or methanol).[15] d. Allow the jar to stand undisturbed at a constant temperature. Slow diffusion of the anti-solvent vapor into the good solvent will gradually decrease the solubility of the this compound, promoting slow crystal growth over several days to weeks. e. Harvest suitable crystals that are transparent and free of cracks or defects, with dimensions ideally around 0.1-0.3 mm.[13]
2. Crystal Mounting and Data Collection: a. Select a high-quality single crystal under a microscope.[13] b. Mount the crystal on a cryo-loop or a thin glass fiber attached to a goniometer head.[12] c. Place the mounted crystal on the diffractometer. A stream of cold nitrogen gas (typically at 100 K) is used to cool the crystal, minimizing thermal motion and improving data quality.[15] d. Center the crystal in the X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[12] e. A series of diffraction images are collected as the crystal is rotated through various angles.[12]
3. Structure Solution and Refinement: a. The collected diffraction data (intensities and positions of spots) are processed and integrated.[15] b. The crystal structure is "solved" using computational software to determine the initial positions of the atoms. c. The atomic model is then "refined" using least-squares techniques to achieve the best fit between the calculated and observed diffraction data, yielding the final, high-resolution structure.[12]
Caption: General workflow for determining this compound structure via X-ray crystallography.
Protocol 2: NMR Spectroscopy for Conformational Analysis
This protocol describes the acquisition of 1D and 2D NMR data to determine the solution-state conformation of a this compound.
1. Sample Preparation: a. Accurately weigh 1-5 mg of the this compound sample. b. Dissolve the sample in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the solvent does not induce conformational changes unless that is the subject of study. c. Use a sample depth gauge to correctly position the NMR tube within the plastic spinner.[16]
2. Instrument Setup and Data Acquisition: a. Insert the sample into the NMR spectrometer (e.g., 500 or 600 MHz). b. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity. c. Tune and match the probe for the relevant nuclei (¹H and ¹³C).[16] d. Acquire a standard 1D ¹H NMR spectrum to get an initial assessment of the conformation and purity. e. Acquire a 2D ¹H-¹H NOESY or ROESY spectrum. Use a mixing time appropriate for the molecule's size (e.g., 300-800 ms) to observe through-space correlations. These experiments are crucial for identifying protons that are close in space, which is a key indicator of conformation.
3. Data Analysis: a. Process the spectra (Fourier transform, phase correction, and baseline correction). b. Assign all proton resonances using 1D and 2D data. c. Analyze the cross-peaks in the NOESY/ROESY spectrum. The presence or absence of specific cross-peaks (e.g., between protons on adjacent aromatic rings or between upper and lower rim substituents) provides strong evidence for a particular conformer (cone, paco, etc.).
Protocol 3: MALDI-TOF Mass Spectrometry for Host-Guest Analysis
This protocol is for analyzing a non-covalent complex between a this compound host and a guest molecule.
1. Sample and Matrix Preparation: a. Prepare a ~1 mg/mL stock solution of the this compound host in a suitable solvent (e.g., chloroform, acetonitrile). b. Prepare a ~1 mg/mL stock solution of the guest molecule. c. Prepare a saturated solution of a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] or 2,5-dihydroxybenzoic acid [DHB]) in a solvent like 50:50 acetonitrile:water with 0.1% TFA.[14]
2. Target Plate Spotting (Dried-Droplet Method): a. Mix the host and guest solutions in the desired molar ratio (e.g., 1:1). b. In a separate tube, mix 1 µL of the host-guest solution with 1 µL of the matrix solution.[4] c. Spot 0.5-1.0 µL of the final mixture onto the MALDI target plate.[4] d. Allow the solvent to evaporate completely at room temperature, leading to the co-crystallization of the analyte and matrix.[4]
3. Data Acquisition and Analysis: a. Insert the target plate into the MALDI-TOF mass spectrometer. b. Irradiate the sample spot with the laser, adjusting the laser power to achieve good signal with minimal fragmentation. c. Acquire the mass spectrum. The presence of a peak corresponding to the mass of the [Host+Guest+H]⁺ or [Host+Guest+Na]⁺ complex confirms the formation of the non-covalent assembly in the gas phase.
Conclusion
X-ray crystallography is the definitive method for determining the precise solid-state conformation of calixarenes, providing an essential structural foundation for research. However, because calixarenes can exhibit conformational flexibility, especially in solution, a multi-faceted analytical approach is required for a complete understanding. By combining the high-resolution static data from crystallography with the dynamic, solution-state insights from NMR spectroscopy and validating these findings with computational modeling and mass spectrometry, researchers can build a comprehensive and robust model of a this compound's structure-function relationship. This integrated approach is critical for the rational design of novel this compound-based systems in drug development and materials science.
References
- 1. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 2. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. aims.chem.utoronto.ca [aims.chem.utoronto.ca]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental and computational studies on the Cinchona anchored this compound catalysed asymmetric Michael addition reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 10. Non-covalent this compound-amino acid complexes formed by MALDI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 13. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 14. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 15. benchchem.com [benchchem.com]
- 16. lsom.uthscsa.edu [lsom.uthscsa.edu]
A Comparative Guide to the Efficiency of Calixarene-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
The unique, basket-like structure of calixarenes has positioned them as a versatile scaffold in the development of highly efficient and selective catalysts. Their facile functionalization at both the upper and lower rims allows for the precise tuning of steric and electronic properties, leading to catalysts with enhanced performance in a variety of organic transformations. This guide provides an objective comparison of different calixarene-based catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.
I. This compound-Stabilized Palladium Nanoparticles for Cross-Coupling Reactions
Calixarenes serve as excellent stabilizing agents for palladium nanoparticles (PdNPs), preventing their aggregation and enhancing their catalytic activity and reusability in crucial C-C bond-forming reactions like the Suzuki-Miyaura coupling.
Performance Data
| Catalyst System | Aryl Halide | Arylboronic Acid | Yield (%) | Temp (°C) | Time (h) | Reusability | Reference |
| Pd@MCM-Calixox | Iodobenzene | Phenylboronic acid | >95 | 80 | 6 | Up to 5 cycles | [1] |
| CPTBH-PdNPs | Various | Various | ~97 | RT | 0.5 | Up to 5 cycles | |
| Calix[2]arene-NHC-Pd | Aryl bromides | Phenylboronic acid | >90 | 80 | 2 | Not specified | [3] |
| Calix[2]arene-NHC-Pd (low loading) | 4-Bromotoluene | Phenylboronic acid | 100 | 80 | 2 | Not specified | [4] |
TON: Turnover Number; TOF: Turnover Frequency. Data for TON and TOF are often reaction-dependent and can be calculated from the catalyst loading and yield. For instance, a catalyst with a high substrate/catalyst ratio and high conversion will have a high TON.[5]
Experimental Protocols
Synthesis of this compound-Stabilized Pd Nanoparticles (General Procedure):
A common method involves the reduction of a palladium salt (e.g., Pd(OAc)₂) in the presence of a functionalized this compound. The this compound, often bearing thiol or amine groups, acts as both a reducing and stabilizing agent.[6]
-
Dissolve the functionalized this compound in a suitable solvent.
-
Add the palladium salt solution and stir.
-
The reduction of Pd(II) to Pd(0) is often facilitated by the functional groups on the this compound, sometimes with the aid of a mild reducing agent.
-
The resulting PdNPs are then isolated and characterized.
General Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine the aryl halide (1 mmol), arylboronic acid (1.5 mmol), and a base (e.g., K₃PO₄, 2 mmol).
-
Add the this compound-supported Pd catalyst (typically in mol% relative to the aryl halide).
-
Stir the reaction mixture at the specified temperature (e.g., 80 °C) for the required time.[1][3]
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC, TLC).
-
Upon completion, the catalyst can often be recovered by filtration for reuse.[1]
Experimental Workflow
Caption: Experimental workflow for Suzuki-Miyaura coupling using this compound-stabilized palladium nanoparticles.
II. Chiral this compound-Based Organocatalysts in Asymmetric Reactions
The inherent chirality of certain calixarenes, or the introduction of chiral moieties, allows for their use as organocatalysts in stereoselective transformations, such as the asymmetric aldol reaction.
Performance Data
| Catalyst | Aldehyde | Ketone | Yield (%) | dr (anti:syn) | ee (%) | Temp (°C) | Time (h) | Reference |
| Calix[7]arene-L-proline (4) | 4-Nitrobenzaldehyde | Cyclopentanone | 82 | 91:9 | 81 | RT | 15 | [8] |
| Calix[7]arene-prolinamide (69b) | 4-Nitrobenzaldehyde | Cyclohexanone | >99 | 85:15 | 97 | -25 | Not specified | [9] |
| Calix[7]arene-L-proline (75) | 4-Nitrobenzaldehyde | Cyclohexanone | 95 | 65:35 | 90 | Not specified | Not specified | [9] |
| Calix[7]arene-tertiary amine-thiourea (55a) | Aromatic aldehydes | Acetone derivatives | 79-90 | Not specified | up to 99 | RT | 72-120 | [10] |
dr: Diastereomeric Ratio; ee: Enantiomeric Excess.
Experimental Protocols
General Protocol for Asymmetric Aldol Reaction:
-
Dissolve the chiral this compound-based organocatalyst (e.g., 10 mol%) in the appropriate solvent (e.g., water, DMF).[9][10]
-
Add the ketone (e.g., 2 mmol) to the solution.
-
Add the aldehyde (e.g., 1 mmol) to initiate the reaction.
-
Stir the mixture at the specified temperature for the required duration.
-
Monitor the reaction by TLC or another suitable method.
-
After completion, the reaction is quenched and the product is extracted and purified by column chromatography.
-
The diastereomeric ratio and enantiomeric excess are determined by HPLC analysis on a chiral stationary phase.
Reaction Mechanism
Caption: Proposed catalytic cycle for the asymmetric aldol reaction catalyzed by a this compound-proline derivative.
III. This compound-Metal Complexes in Ring-Opening Polymerization
Metal complexes of calixarenes have emerged as efficient initiators for the ring-opening polymerization (ROP) of cyclic esters like lactide, producing biodegradable polylactides (PLAs) with controlled molecular weights and low polydispersity.
Performance Data
| Catalyst | Monomer | Conversion (%) | PDI | Mₙ ( g/mol ) | Temp (°C) | Time (h) | Reference |
| Cl₂Ti-calix[7]arene (2) | rac-Lactide | 88 | 1.23 | Not specified | 130 | Not specified | [7] |
| Ti-calix[3]arene (9) | rac-Lactide | 87 | Not specified | Not specified | 130 | 24 | [11] |
| K-calix[7]arene (26) | rac-Lactide | Not specified | Not specified | Not specified | Not specified | Not specified | [11] |
| Mg-calix[7]arene (25) | rac-Lactide | 99 | Not specified | Not specified | Not specified | Not specified |
PDI: Polydispersity Index; Mₙ: Number-average Molecular Weight.
Experimental Protocols
General Protocol for Ring-Opening Polymerization of Lactide:
-
The this compound-metal complex catalyst is introduced into a reaction vessel under an inert atmosphere.[12]
-
The lactide monomer is added to the vessel.
-
The reaction is typically carried out in bulk (solvent-free) or in a high-boiling solvent like toluene.[13]
-
The mixture is heated to the desired temperature (e.g., 130 °C) and stirred for the specified time.[12]
-
The polymerization is terminated by cooling the reaction mixture and precipitating the polymer in a non-solvent like cold methanol.
-
The resulting polylactide is collected by filtration and dried under vacuum.
-
The molecular weight and polydispersity index are determined by gel permeation chromatography (GPC).
Polymerization Workflow
Caption: Workflow for the ring-opening polymerization of lactide using a this compound-metal complex.
Conclusion
This compound-based catalysts offer a powerful and versatile platform for a wide range of chemical transformations. By carefully selecting the this compound macrocycle, its functionalization, and the active catalytic species (metal nanoparticle, chiral moiety, or metal complex), researchers can achieve high efficiency, selectivity, and reusability. The data and protocols presented in this guide serve as a valuable resource for the rational design and application of this compound-based catalysts in academic and industrial research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PPT - Calix Assisted Palladium Nanocatalyst: A Review PowerPoint Presentation - ID:9959843 [slideserve.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound-supported Pd–NHC complexes as efficient catalysts for scalable Suzuki–Miyaura cross-couplings - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and characterization of supported stabilized palladium nanoparticles for selective hydrogenation in water at low temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Recent applications of chiral calixarenes in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-Metal Complexes in Lactide Polymerization: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ring Opening Polymerization of Lactide under Solvent-Free Conditions Catalyzed by a Chlorotitanium Calix[4]arene Complex [iris.cnr.it]
A Researcher's Guide to Validating Calixarene-Drug Complex Formation Using Thermal Analysis
For researchers, scientists, and drug development professionals, establishing the formation and stability of calixarene-drug inclusion complexes is a critical step in preclinical development. Thermal analysis offers a powerful and accessible suite of techniques to elucidate the energetic and physical changes that signify successful complexation. This guide provides a comparative overview of the primary thermal analysis methods—Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Isothermal Titration Calorimetry (ITC)—supported by experimental data and detailed protocols.
The inclusion of a drug molecule within the hydrophobic cavity of a this compound can significantly alter its physicochemical properties, including solubility, stability, and bioavailability.[1][2] Thermal analysis techniques are indispensable for confirming the formation of these host-guest complexes by detecting shifts in thermal events such as melting, decomposition, and heat flow upon binding.[3]
Comparative Analysis of Thermal Techniques
Each thermal analysis technique provides unique insights into the this compound-drug complex. DSC and TGA are excellent for characterizing the solid-state properties of the complex, while ITC provides a detailed thermodynamic profile of the binding interaction in solution.
| Technique | Principle | Key Parameters Measured | Information Provided |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Melting point (Tm), Enthalpy of fusion (ΔHfus), Glass transition temperature (Tg) | Confirmation of complex formation through the disappearance or shifting of the drug's melting peak.[4] Provides information on the physical state (crystalline or amorphous) of the complex. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. | Decomposition temperature (Td), Mass loss (%) | Assessment of the thermal stability of the complex compared to the individual components.[5] Can indicate the inclusion of guest molecules by observing changes in the decomposition profile.[6] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when one substance is titrated into another. | Binding affinity (Ka), Enthalpy change (ΔH), Stoichiometry (n), Entropy change (ΔS) | Direct measurement of the thermodynamic parameters of the binding interaction in solution.[7][8] Provides a complete thermodynamic profile of the complex formation. |
Experimental Data: Case Studies in this compound-Drug Complexation
The following tables summarize quantitative data from studies on the formation of inclusion complexes between various drugs and calixarenes, as characterized by DSC and TGA.
Differential Scanning Calorimetry (DSC) Data
Changes in the melting endotherm of a drug upon interaction with a this compound are a strong indicator of inclusion complex formation. The disappearance or significant shift of the drug's melting peak suggests that the drug is no longer present in its crystalline form but is instead encapsulated within the this compound's cavity.[1]
| This compound | Drug | Molar Ratio (Drug:this compound) | Melting Point of Pure Drug (°C) | Observations for the Physical Mixture/Complex | Reference |
| p-sulfonato-calix[7]arene | Nifedipine | 1:1 | ~174 | Melting point of nifedipine shifted to a lower temperature (175°C). | [1][9] |
| p-sulfonato-calix[5]arene | Nifedipine | 1:1 | ~174 | Melting point of nifedipine shifted to a lower temperature (165°C). | [1][9] |
| p-sulfonato-calix[10]arene | Nifedipine | 1:1 | ~174 | Melting point of nifedipine shifted to a lower temperature (190°C). | [1][9] |
| Sulfonatocalix[7]naphthalene | Fluconazole | 1:1 | ~139 | The sharp endothermic peak of fluconazole disappeared in the co-evaporated product. | [11] |
| 4-sulphonato-calix[5]arene | Niclosamide | 1:1 | ~230 | Changes in the thermal profile of niclosamide indicated complex formation. | [10] |
Thermogravimetric Analysis (TGA) Data
TGA can reveal an increase in the thermal stability of a drug upon complexation with a this compound. The decomposition of the drug within the complex may occur at a higher temperature compared to the free drug.
| This compound | Drug | Atmosphere | Decomposition Onset of Pure Drug (°C) | Observations for the Physical Mixture/Complex | Reference |
| p-sulfonato-calix[7]arene | Nifedipine | N/A | ~238 | Weight loss peak of nifedipine shifted from 238°C to 175°C. | [1][9] |
| p-sulfonato-calix[5]arene | Nifedipine | N/A | ~238 | Weight loss peak of nifedipine shifted from 238°C to 165°C. | [1][9] |
| p-sulfonato-calix[10]arene | Nifedipine | N/A | ~238 | Weight loss peak of nifedipine shifted from 238°C to 190°C. | [1][9] |
| Sulfonatocalix[7]naphthalene | Fluconazole | N/A | ~300 | The complex showed a different decomposition profile compared to the individual components. | [11] |
| 4-sulphonato-calix[n]arenes | Niclosamide | N/A | N/A | Thermal analysis confirmed complexation. | [10] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable data. Below are representative protocols for each thermal analysis technique.
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of the pure drug, the this compound, the physical mixture (prepared by gentle blending of the drug and this compound in a specific molar ratio), and the prepared complex into standard aluminum pans.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Thermal Program: Heat the samples from ambient temperature to a temperature above the melting point of the drug at a constant heating rate (e.g., 10 °C/min) under a nitrogen purge (e.g., 50 mL/min).
-
Data Analysis: Analyze the resulting thermograms to identify the melting endotherms and any shifts in their peak temperatures or changes in their enthalpy of fusion. The disappearance of the drug's melting peak in the complex is a strong indication of inclusion.
Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh 5-10 mg of the sample (pure drug, this compound, or complex) into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50 mL/min).
-
Data Analysis: Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG) to determine the onset temperature of decomposition and the percentage of mass loss at different stages. Compare the thermal stability of the complex with that of the individual components.
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare solutions of the drug and the this compound in the same buffer to avoid heats of dilution. The concentration of the drug in the syringe should typically be 10-20 times higher than the concentration of the this compound in the sample cell. Degas both solutions prior to the experiment to prevent air bubbles.
-
Instrument Setup: Fill the sample cell with the this compound solution and the injection syringe with the drug solution. Allow the system to equilibrate to the desired temperature.
-
Titration: Perform a series of small injections (e.g., 5-10 µL) of the drug solution into the this compound solution at regular intervals.
-
Data Analysis: Integrate the heat flow signal for each injection to obtain the heat change per injection. Plot the heat change against the molar ratio of drug to this compound. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.
Visualization of Experimental Workflow and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the workflow for validating this compound-drug complex formation and the logical interpretation of thermal analysis data.
References
- 1. researchgate.net [researchgate.net]
- 2. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Binding Affinity and Driving Forces for the Interaction of this compound-Based Micellar Aggregates With Model Antibiotics in Neutral Aqueous Solution [frontiersin.org]
- 8. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of 4-sulphonato-calix[n]arenes and cyclodextrins on the solubilization of niclosamide, a poorly water soluble anthelmintic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
evaluating the binding selectivity of functionalized calixarenes for specific anions
For Researchers, Scientists, and Drug Development Professionals
The selective recognition of anions by synthetic receptors is a cornerstone of supramolecular chemistry, with profound implications for environmental sensing, biological imaging, and pharmaceutical development. Among the diverse array of synthetic hosts, functionalized calixarenes have emerged as exceptionally versatile and tunable platforms for anion binding. Their pre-organized, three-dimensional cavities, coupled with the ease of chemical modification at both the upper and lower rims, allow for the rational design of receptors with high affinity and selectivity for specific anionic guests.
This guide provides an objective comparison of the anion binding performance of various classes of functionalized calixarenes, supported by experimental data from recent literature. We delve into the binding affinities of different calixarene derivatives for a range of anions, detail the experimental methodologies used to determine these interactions, and provide visual representations of the experimental workflows.
Data Presentation: A Comparative Analysis of Binding Affinities
The binding affinity of a this compound host for an anionic guest is quantified by the association constant (Kₐ), where a higher value indicates a stronger interaction. The following tables summarize the association constants for various functionalized calixarenes with a selection of anions, as determined by ¹H NMR, UV-Vis, and fluorescence spectroscopy.
Table 1: Association Constants (Kₐ, M⁻¹) of Urea and Thiourea Functionalized Calix[1]arenes
| Calix[1]arene Derivative | Anion | Kₐ (M⁻¹) | Solvent | Method | Reference |
| meta-ureido-calix[1]arene | H₂PO₄⁻ | 1060 | DMSO-d₆ | ¹H NMR | [1] |
| para-ureido-calix[1]arene | H₂PO₄⁻ | 2020 | DMSO-d₆ | ¹H NMR | [1] |
| meta-ureido-calix[1]arene | AcO⁻ | 950 | DMSO-d₆ | ¹H NMR | [1] |
| para-ureido-calix[1]arene | AcO⁻ | 1320 | DMSO-d₆ | ¹H NMR | [1] |
| meta-ureido-calix[1]arene | BzO⁻ | 830 | DMSO-d₆ | ¹H NMR | [1] |
| para-ureido-calix[1]arene | BzO⁻ | 845 | DMSO-d₆ | ¹H NMR | [1] |
| meta-ureido-calix[1]arene | Cl⁻ | 50 | DMSO-d₆ | ¹H NMR | [1] |
| para-ureido-calix[1]arene | Cl⁻ | 35 | DMSO-d₆ | ¹H NMR | [1] |
| Tetra-ureido-calix[1]arene | Cl⁻ | 7.1 x 10⁴ | CDCl₃ | ¹H NMR | [2] |
| Chiral diureido-calix[1]arene (1,3-alternate) | N-acetyl-L-phenylalaninate | 3.33 (KL/KD) | DMSO-d₆ | ¹H NMR | [3][4] |
Table 2: Association Constants (log K) of Lanthanide-Functionalized Calix[1]arenes
| Calix[1]arene Derivative | Anion | log K | Solvent | Method | Reference |
| Tb(III)-terpyridine-calix[1]arene | F⁻ | >7 | Acetonitrile | Fluorescence | [5][6] |
| Tb(III)-terpyridine-calix[1]arene | AcO⁻ | 6.5 | Acetonitrile | Fluorescence | [5][6] |
| Tb(III)-terpyridine-calix[1]arene | H₂PO₄⁻ | 6.2 | Acetonitrile | Fluorescence | [5][6] |
| Tb(III)-terpyridine-calix[1]arene | Cl⁻ | 5.6 | Acetonitrile | Fluorescence | [5][6] |
Table 3: Association Constants (Kₐ, M⁻¹) of Other Functionalized Calixarenes
| Calix[1]arene Derivative | Anion | Kₐ (M⁻¹) | Solvent | Method | Reference |
| Tetrametallic Ru-calix[1]arene | Cl⁻ | ~550 | Aqueous | ¹H NMR | [7] |
| Tetrametallic Ru-calix[1]arene | Br⁻ | ~300 | Aqueous | ¹H NMR | [7] |
| Tetrametallic Ru-calix[1]arene | I⁻ | ~150 | Aqueous | ¹H NMR | [7] |
| Two-armed thiourea-amide-calix[1]arene | Dicarboxylates | Selective binding | DMSO | UV-Vis, Fluorescence, ¹H NMR | [8] |
| Naphthalene sulfonyl amide-calix[1]arene | Anions | Solvent-dependent | Polar/Apolar | Fluorescence, ¹H NMR | [9] |
Experimental Protocols
The determination of binding selectivity relies on precise experimental techniques. Below are detailed methodologies for the key experiments cited in this guide.
¹H NMR Titration
Proton Nuclear Magnetic Resonance (¹H NMR) titration is a powerful method to study host-guest interactions in solution. The chemical shifts of protons on the this compound host, particularly those involved in anion binding (e.g., NH protons of urea or amide groups), are sensitive to the formation of a host-guest complex.
Methodology:
-
Sample Preparation: A solution of the this compound host of a known concentration (typically in the millimolar range) is prepared in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Initial Spectrum: A ¹H NMR spectrum of the free host is recorded.
-
Titration: A solution of the anion (as a tetrabutylammonium salt to avoid cation interference) of a much higher concentration is prepared in the same deuterated solvent. Aliquots of the anion solution are incrementally added to the host solution in the NMR tube.
-
Spectral Acquisition: After each addition and thorough mixing, a ¹H NMR spectrum is recorded.
-
Data Analysis: The changes in the chemical shift (Δδ) of specific host protons are monitored as a function of the guest concentration. These changes are then fitted to a suitable binding isotherm (e.g., 1:1, 1:2) using non-linear regression analysis to calculate the association constant (Kₐ).[1]
UV-Vis Spectrophotometric Titration
Ultraviolet-Visible (UV-Vis) spectroscopy can be employed when the formation of the host-guest complex results in a change in the electronic absorption spectrum of the this compound.
Methodology:
-
Sample Preparation: A solution of the this compound host with a known concentration is prepared in a suitable solvent (e.g., acetonitrile, DMSO).
-
Initial Spectrum: The UV-Vis spectrum of the free host is recorded.
-
Titration: A concentrated solution of the anion is incrementally added to the cuvette containing the host solution.
-
Spectral Acquisition: After each addition and mixing, the UV-Vis spectrum is recorded. The appearance of isosbestic points often indicates a clean equilibrium between the free and complexed species.[1]
-
Data Analysis: The change in absorbance at a specific wavelength is plotted against the anion concentration. The resulting data is fitted to a binding model to determine the association constant.
Fluorescence Spectroscopic Titration
This technique is highly sensitive and is used when the this compound is functionalized with a fluorophore. The binding event modulates the fluorescence properties (intensity, wavelength, or lifetime) of the fluorophore.
Methodology:
-
Sample Preparation: A dilute solution of the fluorescent this compound sensor is prepared in an appropriate solvent.
-
Initial Spectrum: The fluorescence emission spectrum of the free sensor is recorded at a fixed excitation wavelength.
-
Titration: Aliquots of a concentrated solution of the anion are added to the sensor solution.
-
Spectral Acquisition: The fluorescence spectrum is recorded after each addition. Changes in fluorescence intensity (quenching or enhancement) are monitored.
-
Data Analysis: The change in fluorescence intensity is plotted against the anion concentration, and the data is analyzed using a suitable binding model to calculate the association constant.[5][6]
Mandatory Visualization
The following diagrams illustrate the generalized workflows for determining anion binding selectivity using the experimental techniques described above.
This guide serves as a starting point for researchers interested in the application of functionalized calixarenes for anion recognition. The provided data and protocols offer a foundation for comparing the efficacy of different this compound-based systems and for the design of new receptors with enhanced selectivity for anions of interest. The versatility of the this compound scaffold ensures that this field will continue to yield exciting and impactful discoveries.
References
- 1. Anion recognition using meta -substituted ureidocalix[4]arene receptors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01441C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral anion recognition using calix[4]arene-based ureido receptors in a 1,3-alternate conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Chiral anion recognition using calix[4]arene-based ureido receptors in a 1,3-alternate conformation | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Terpyridine-Functionalized Calixarenes: Synthesis, Characterization and Anion Sensing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Calix[4]arenes containing thiourea and amide moieties: neutral receptors towards alpha,omega-dicarboxylate anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of Calixarenes: A Guide for Laboratory Professionals
The proper disposal of calixarenes, a class of macrocyclic compounds used in various research and development applications, is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides essential, step-by-step information for the safe handling and disposal of calixarene waste materials. Researchers, scientists, and drug development professionals should adhere to these procedures in conjunction with their institution's specific environmental health and safety (EHS) protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for the this compound in use. While different calixarenes may have varying properties, general safety precautions apply.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling calixarenes and their waste products. This includes:
-
Chemical-resistant gloves (double-gloving may be advisable)
-
Safety glasses with side shields or chemical splash goggles
-
A lab coat
Ventilation: Handle solid calixarenes and concentrated solutions in a well-ventilated area or a chemical fume hood to minimize the inhalation of dust or aerosols.[1][2]
Spill Management: In the event of a spill, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Avoid generating dust.[1] Ensure the cleanup area is well-ventilated.
This compound Waste Characterization and Segregation
Proper characterization and segregation of chemical waste are the first steps in compliant disposal.
Waste Determination: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) or other local regulations.[1] While specific calixarenes may not be explicitly listed as hazardous waste (e.g., Calix[2]arene is not listed under RCRA P-Series or U-Series), they should be managed as hazardous chemical waste due to their irritant properties and potential for unforeseen reactivity.[1]
Segregation: Do not mix this compound waste with other waste streams unless compatibility has been verified. As a general rule, chemical wastes should be segregated based on their chemical properties.[3] For instance, keep this compound waste separate from:
Step-by-Step Disposal Procedures
-
Containerization:
-
Place solid this compound waste in a clearly labeled, sealed, and compatible container.
-
For solutions containing calixarenes, use a compatible, leak-proof container with a secure screw-top cap.[4] The container material must be compatible with the solvent used.
-
-
Labeling:
-
All waste containers must be accurately labeled.[3][4] The label should include:
-
The words "Hazardous Waste".[4]
-
The full chemical name(s) of the contents (e.g., "Calix[2]arene in Toluene"). Avoid chemical formulas or abbreviations.[3]
-
The approximate concentrations of the components.[3]
-
The date the waste was first added to the container.
-
The associated hazards (e.g., "Irritant," "Flammable" if in a flammable solvent).
-
-
-
Storage:
-
Disposal Request:
Summary of this compound Safety and Disposal Information
| Parameter | Calix[2]arene | Calix[3]arene | General Guidance |
| Appearance | Beige powder[1] | Off-white to yellow powder | Solid |
| Hazards | Irritant; causes skin, eye, and respiratory tract irritation.[1][2][7] | Irritant; causes skin, eye, and respiratory tract irritation.[8] | Handle as a hazardous chemical. |
| Incompatibilities | Strong oxidizing agents.[1][2] | Strong oxidizing agents. | Avoid mixing with incompatible waste streams.[3] |
| Hazardous Decomposition | Carbon monoxide, carbon dioxide.[1][2] | Carbon monoxide, carbon dioxide. | Thermal decomposition may produce toxic gases.[1] |
| Spill Cleanup | Vacuum or sweep up into a suitable disposal container.[1] | Sweep up and shovel into suitable containers for disposal. | Avoid generating dust.[1] Use appropriate PPE. |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[2] | Dispose of contents/container to an approved waste disposal plant.[8] | Follow institutional and local hazardous waste regulations.[1] |
Experimental Protocols
Currently, there are no widely established and cited experimental protocols for the specific chemical neutralization or degradation of calixarenes for disposal purposes in a standard laboratory setting. Therefore, calixarenes and materials contaminated with them should be treated as chemical waste and disposed of through an approved hazardous waste disposal program.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these guidelines, laboratory personnel can ensure the safe and compliant disposal of this compound waste, minimizing risks to themselves and the environment. Always prioritize consulting your institution's EHS office for specific guidance.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Calix[4]arene - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
